Dodecahydrodibenzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNMGZRUWMVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Dodecahydrodibenzofuran: A Deep Dive into the Reaction Mechanism for Advanced Drug Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fully saturated heterocyclic scaffold of dodecahydrodibenzofuran represents a significant area of interest in medicinal chemistry. Its three-dimensional structure offers access to a largely unexplored chemical space, providing novel opportunities for the development of therapeutic agents with unique pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis of dodecahyodibenzofuran, with a focus on the intricacies of the reaction mechanism, stereochemical outcomes, and the practical application of this knowledge in the field of drug discovery.
Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry
In the landscape of drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new lead compounds. Saturated heterocyclic systems, such as this compound, are gaining increasing attention due to their complex three-dimensional structures. This complexity allows for more specific interactions with biological targets, potentially leading to increased potency and reduced off-target effects. The synthesis of such molecules, however, presents considerable challenges, particularly in controlling the stereochemistry of the multiple chiral centers that are formed. A thorough understanding of the reaction mechanism is therefore crucial for the rational design and efficient synthesis of these promising compounds.
The utility of arene hydrogenation as a synthetic tool is often limited by the catalyst's ability to achieve full saturation of bicyclic or polycyclic aromatic systems, or to do so in an asymmetric manner.[1] The complete hydrogenation of dibenzofuran to this compound involves the saturation of three aromatic rings, a transformation that necessitates a sophisticated catalytic approach to control the formation of up to six new stereocenters.[2]
The Reaction Mechanism: A Cascade Catalysis Approach
The synthesis of this compound from dibenzofuran is not a single-step transformation but rather a sequential hydrogenation process, best described as a cascade catalysis. This approach utilizes a combination of catalytic systems to achieve the complete saturation of the dibenzofuran core. The overall reaction can be conceptually divided into two main stages:
Stage 1: Hydrogenation of the Furan Ring to form Tetrahydrodibenzofuran
The initial step involves the selective hydrogenation of the central furan ring of the dibenzofuran molecule. This is typically achieved using a homogeneous catalyst, which offers high selectivity for the heterocyclic ring over the more stable benzene rings. Chiral ruthenium-N-heterocyclic carbene (NHC) complexes have proven to be particularly effective for this transformation, allowing for the enantioselective synthesis of the resulting tetrahydrodibenzofuran intermediate.[2][3]
The mechanism of this initial hydrogenation involves the coordination of the dibenzofuran to the ruthenium center, followed by the sequential addition of hydrogen atoms across the double bonds of the furan ring. The use of a chiral ligand on the catalyst directs the approach of the hydrogen, leading to the formation of a specific enantiomer of the tetrahydrodibenzofuran.
Stage 2: Hydrogenation of the Benzene Rings to form this compound
Once the furan ring is saturated, the subsequent hydrogenation of the two benzene rings is carried out. This step typically employs a more robust heterogeneous catalyst, such as rhodium on carbon or platinum oxide, under more forcing conditions (higher hydrogen pressure and temperature).[3] The pre-existing stereochemistry in the tetrahydrodibenzofuran intermediate can influence the diastereoselectivity of this second stage, guiding the addition of hydrogen to the faces of the benzene rings.
The mechanism on the heterogeneous catalyst surface involves the adsorption of the tetrahydrodibenzofuran onto the metal surface, followed by the stepwise addition of hydrogen atoms to the aromatic rings. The stereochemical outcome is dependent on the mode of adsorption and the steric hindrance imposed by the already saturated portion of the molecule.
The following diagram illustrates the sequential nature of the this compound synthesis:
Caption: A simplified workflow for the cascade synthesis of this compound.
Stereochemical Considerations: The Formation of Multiple Chiral Centers
The complete hydrogenation of dibenzofuran results in the formation of a molecule with multiple stereocenters. The precise stereochemical outcome is a critical aspect of the synthesis, as different stereoisomers can exhibit vastly different biological activities.
The initial enantioselective hydrogenation of the furan ring sets the absolute configuration of two of the stereocenters. This initial chirality then directs the subsequent diastereoselective hydrogenation of the two benzene rings. The choice of both the homogeneous and heterogeneous catalysts, as well as the reaction conditions, plays a crucial role in determining the final diastereomeric ratio of the this compound product.
Characterization of the different stereoisomers is typically achieved through a combination of spectroscopic techniques, including NMR and mass spectrometry, as well as chiral chromatography.[4][5]
Experimental Protocol: A Two-Stage, One-Pot Synthesis
The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of cascade catalysis.[3] It is essential to note that specific reaction conditions may need to be optimized depending on the substrate and the desired stereochemical outcome.
Materials:
-
Dibenzofuran
-
Homogeneous Catalyst (e.g., a chiral Ru-NHC complex)
-
Heterogeneous Catalyst (e.g., Rhodium on Carbon)
-
High-pressure autoclave
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol or ethanol)
Procedure:
Stage 1: Homogeneous Hydrogenation
-
In a scrupulously dried Schlenk flask under an inert atmosphere, dissolve the dibenzofuran and the homogeneous catalyst in the anhydrous solvent.
-
Transfer the solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-20 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion of the first stage, carefully depressurize the autoclave.
Stage 2: Heterogeneous Hydrogenation
-
To the reaction mixture containing the tetrahydrodibenzofuran intermediate, add the heterogeneous catalyst.
-
Re-pressurize the autoclave with hydrogen gas to a higher pressure (e.g., 50-100 bar).
-
Increase the reaction temperature (e.g., 80-120 °C) and continue stirring for an extended period (e.g., 24-48 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully depressurize.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography to isolate the desired stereoisomers.
The following diagram outlines the key steps in the experimental workflow:
Caption: A step-by-step experimental workflow for the synthesis of this compound.
Data Summary
| Parameter | Stage 1 (Homogeneous) | Stage 2 (Heterogeneous) |
| Catalyst Type | Homogeneous (e.g., Ru-NHC) | Heterogeneous (e.g., Rh/C) |
| Pressure | Low to Moderate (10-20 bar) | High (50-100 bar) |
| Temperature | Mild (25-50 °C) | Elevated (80-120 °C) |
| Key Intermediate | Tetrahydrodibenzofuran | Octahydrodibenzofuran |
| Product | This compound | This compound |
Conclusion: Paving the Way for Novel Therapeutics
The synthesis of this compound through a cascade catalysis approach represents a significant advancement in the field of synthetic organic chemistry. This methodology provides access to a class of highly saturated, stereochemically complex molecules that hold immense potential for the development of novel therapeutic agents. A thorough understanding of the reaction mechanism, including the roles of both the homogeneous and heterogeneous catalysts and the factors influencing the stereochemical outcome, is essential for the successful application of this chemistry in drug discovery programs. The ability to rationally design and synthesize specific stereoisomers of this compound will undoubtedly accelerate the exploration of this promising chemical space and the identification of new drug candidates with improved efficacy and safety profiles. The unique isomers of this compound can enhance product formulations, offering durability and performance across various industries, including coatings and adhesives.[6]
References
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Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677–13681. [Link][1]
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Sci-Hub. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from [Link]
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Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie (International ed. in English), 60(24), 13677–13681. [Link][2]
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Zhou, B., Chandrashekhar, V. G., Ma, Z., et al. (2023). Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes. ResearchGate. [Link][7]
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Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. [Link][3]
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Reyes-Chilpa, R., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Phytochemistry Letters, 20, 189-195. [Link][4]
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An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahydrodibenzofuran Isomers
Abstract
Dodecahydrodibenzofuran, also known as perhydrodibenzofuran, represents a saturated heterocyclic scaffold with significant potential in medicinal chemistry, materials science, and fragrance applications. The stereochemistry of the ring fusion dramatically influences its three-dimensional structure and, consequently, its physical and chemical properties. This technical guide provides a comprehensive overview of the this compound isomers, focusing on their synthesis, stereochemical aspects, physical properties, spectroscopic characterization, thermodynamic stability, and chemical reactivity. Drawing upon established principles and data from analogous fused heterocyclic systems, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in this compound
This compound (C₁₂H₂₀O) is the fully hydrogenated derivative of dibenzofuran. The hydrogenation of the aromatic core results in a flexible, three-dimensional structure with multiple stereocenters. The fusion of the two cyclohexane rings to the central tetrahydrofuran ring can be either cis or trans, leading to distinct diastereomers. Each of these diastereomers, in turn, can exist as a pair of enantiomers.
The spatial arrangement of the rings dictates the molecule's overall shape, polarity, and ability to interact with biological targets or other molecules. Therefore, a thorough understanding of the properties of each isomer is paramount for its rational application in drug design, polymer science, and as a specialty chemical. This guide will delve into the nuanced differences between these isomers, providing a framework for their synthesis, separation, and characterization.
Synthesis and Stereochemistry of this compound Isomers
The primary route to this compound isomers is the catalytic hydrogenation of dibenzofuran.[1] The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of the reaction.
Catalytic Hydrogenation of Dibenzofuran
The complete hydrogenation of dibenzofuran involves the saturation of both benzene rings. This is typically achieved using heterogeneous catalysts such as rhodium, ruthenium, or palladium on a support like carbon or alumina, under hydrogen pressure.[2][3] The stereoselectivity of this process is a critical consideration.
-
Syn-addition: Catalytic hydrogenation typically proceeds via syn-addition of hydrogen atoms to the surface of the catalyst. This can lead to a predominance of the cis-fused isomers.
-
Isomerization: Under certain conditions, particularly at higher temperatures or with specific catalysts, isomerization between the cis and trans isomers can occur, driven by thermodynamic stability.
Caption: General reaction scheme for the synthesis of this compound isomers.
Stereoisomers of this compound
The two primary diastereomers of this compound are the cis-fused and trans-fused isomers.
-
cis-Dodecahydrodibenzofuran: In this isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, resulting in a V-shaped conformation.
-
trans-Dodecahydrodibenzofuran: In this isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides, leading to a more linear and rigid structure.
Each of these diastereomers is chiral and can exist as a pair of enantiomers.
Physical Properties of this compound Isomers
| Property | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Prediction |
| Boiling Point | Lower | Higher | The more compact, V-shape of the cis-isomer generally leads to a smaller surface area and weaker van der Waals forces compared to the more extended trans-isomer. |
| Melting Point | Lower | Higher | The more symmetrical and rigid structure of the trans-isomer often allows for more efficient packing into a crystal lattice, resulting in a higher melting point. |
| Density | Lower | Higher | The less efficient packing of the cis-isomer in the liquid state typically results in a lower density. |
| Dipole Moment | Higher | Lower | The V-shape of the cis-isomer can lead to a net molecular dipole moment, whereas in the more symmetric trans-isomer, individual bond dipoles may cancel each other out more effectively. |
| Solubility | Generally higher in polar solvents | Generally higher in nonpolar solvents | The higher dipole moment of the cis-isomer may lead to better solvation in polar solvents. |
| Refractive Index | Expected to be slightly different from the trans-isomer | Expected to be slightly different from the cis-isomer | Refractive index is related to density and polarizability, which differ between the isomers. |
Experimental Protocols for Separation and Characterization
Separation of Isomers
The separation of cis and trans diastereomers, as well as the resolution of enantiomers, is crucial for studying their individual properties.
Protocol: Separation of Diastereomers by Gas Chromatography (GC)
-
Column Selection: Utilize a high-resolution capillary column with a polar stationary phase, such as one based on polyethylene glycol or a liquid crystalline phase, which can differentiate between the small differences in polarity and shape of the isomers.[5][6][7][8][9]
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Temperature Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, and then ramp the temperature at a rate of 5-10°C/min to a final temperature of 250°C.
-
Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate.
-
Analysis: The cis-isomer is generally expected to have a shorter retention time than the trans-isomer on polar columns due to weaker interactions.
Caption: Workflow for the separation of this compound isomers by GC.
Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts and coupling constants of the protons, particularly at the ring junctions, are highly sensitive to the stereochemistry.[10][11][12][13]
-
cis-Isomer: Due to the folded structure, some protons may experience significant shielding or deshielding effects, leading to a wider dispersion of chemical shifts. The coupling constants between the bridgehead protons and adjacent protons will be characteristic of the cis relationship.
-
trans-Isomer: The more rigid, chair-like conformations of the cyclohexane rings in the trans-isomer will result in distinct coupling constants, often with larger diaxial couplings.
-
-
¹³C NMR: The number of unique carbon signals will depend on the symmetry of the isomer. The chemical shifts of the bridgehead carbons will also be different for the cis and trans isomers due to steric effects.
Protocol: NMR Analysis of this compound Isomers
-
Sample Preparation: Dissolve a purified sample of each isomer (or the mixture) in a deuterated solvent such as CDCl₃ or C₆D₆.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Assign all proton and carbon signals using the 2D NMR data.
-
Determine the relative stereochemistry by analyzing the coupling constants and through-space NOE correlations. For the cis-isomer, NOEs are expected between protons on the concave face of the molecule that are close in space.
-
4.2.2. Infrared (IR) Spectroscopy
The C-O-C stretching frequency in the tetrahydrofuran ring and the C-H stretching and bending vibrations in the fingerprint region can show subtle but discernible differences between the isomers due to their different symmetries and strain.[4]
4.2.3. X-ray Crystallography
For isomers that are crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[14][15][16][17]
Thermodynamic Stability of Isomers
The relative thermodynamic stability of the cis and trans isomers is determined by factors such as ring strain, steric interactions, and torsional strain. In many fused six-membered ring systems, the trans-isomer is thermodynamically more stable due to the absence of steric crowding present in the concave face of the cis-isomer. However, this is not a universal rule and can be influenced by the presence of heteroatoms and substituents.[18][19][20]
Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool to predict the relative energies of the different conformations of each isomer and thus their overall thermodynamic stability.
Caption: Key factors determining the thermodynamic stability of this compound isomers.
Chemical Reactivity
The chemical reactivity of this compound isomers is primarily centered around the ether linkage of the tetrahydrofuran ring.
Acid-Catalyzed Cleavage of the Ether
Like other ethers, the C-O bonds in this compound can be cleaved under strongly acidic conditions, typically with HBr or HI.[21][22][23][24] The reaction likely proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage and the reaction mechanism (SN1 or SN2) will depend on the steric accessibility of the carbon atoms adjacent to the oxygen.
Autoxidation
Ethers are susceptible to autoxidation in the presence of oxygen to form hydroperoxides and peroxides, which can be explosive.[23] This is a crucial safety consideration for the storage and handling of this compound. It is recommended to store these compounds under an inert atmosphere and away from light.
Applications
The distinct three-dimensional structures of the this compound isomers make them attractive for various applications:
-
Drug Development: As rigid scaffolds in medicinal chemistry to orient functional groups in specific spatial arrangements for optimal interaction with biological targets.
-
Materials Science: As monomers or additives in the synthesis of polymers with specific thermal and mechanical properties.
-
Fragrance Industry: The different isomers can possess unique olfactory properties.
Conclusion
The this compound isomers, particularly the cis and trans diastereomers, exhibit distinct physical and chemical properties due to their different three-dimensional structures. A comprehensive understanding of these properties is essential for their effective application. This guide has provided a detailed overview of their synthesis, separation, characterization, stability, and reactivity, drawing on established principles and data from related heterocyclic systems. The experimental protocols and theoretical considerations presented herein offer a valuable resource for researchers working with these versatile molecules. Further experimental work on the isolated isomers is warranted to fully elucidate their individual properties and unlock their full potential.
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- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. 13.3 Reactions of Ethers - Chad's Prep® [chadsprep.com]
Structural Elucidation of Dodecahydrodibenzofuran: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Dodecahydrodibenzofuran, the fully saturated analog of dibenzofuran, presents a significant structural elucidation challenge due to its lack of chromophores and the potential for multiple stereoisomers. This technical guide provides a comprehensive framework for the unambiguous determination of its chemical structure and stereochemistry. We will move beyond a simple recitation of data, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical guide for researchers, explaining the causality behind experimental choices and demonstrating how a multi-faceted spectroscopic approach forms a self-validating system for structural confirmation.
The Analytical Challenge: Unveiling the Saturated Core
This compound (C₁₂H₂₀O) is a saturated heterocyclic compound. The complete hydrogenation of the aromatic dibenzofuran precursor results in a complex aliphatic structure with multiple chiral centers. The primary analytical challenges are:
-
Confirmation of Saturation: Verifying the complete absence of aromaticity.
-
Isomer Complexity: The hydrogenation process can yield a mixture of stereoisomers, making it critical to employ techniques sensitive to the 3D arrangement of atoms.
-
Signal Overlap: The ¹H NMR spectrum is expected to show severe signal crowding in the aliphatic region, complicating direct interpretation.
This guide outlines a logical, multi-step workflow to overcome these challenges, beginning with gross structural features and progressively resolving finer stereochemical details.
Caption: Correlation map showing key 2D NMR relationships for structural assembly.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It allows for the tracing of H-C-C-H spin systems, effectively "walking" along the carbon chains to establish connectivity within each ring.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the definitive way to assign protonated carbons by linking the ¹H and ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key to connecting the different spin systems identified by COSY. For example, a proton on one ring will show a correlation to a carbon in an adjacent ring at the point of fusion, unambiguously linking the molecular fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are used for stereochemical determination. They identify protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can reveal the relative orientation (cis or trans) of protons across the ring junctions, which is the final step in identifying a specific stereoisomer.
Integrated Analysis and Conclusion
The structural elucidation of this compound is a process of systematic, layered data interpretation.
-
HRMS provides the non-negotiable molecular formula (C₁₂H₂₀O) and confirms the degrees of unsaturation (3 rings).
-
IR Spectroscopy validates the formula by confirming the presence of an ether (C-O-C) and the complete absence of aromatic/olefinic (C=C, sp² C-H) moieties.
-
¹³C and DEPT NMR count the number of unique carbons and classify them, providing insight into the molecule's symmetry.
-
COSY, HSQC, and HMBC work in concert to build the carbon skeleton piece by piece, assigning every proton and carbon and confirming the dibenzofuran core structure.
-
NOESY provides the through-space correlations necessary to define the relative stereochemistry at the multiple chiral centers.
By integrating these techniques, each step validates the last, leading to the unambiguous structural and stereochemical assignment of a specific this compound isomer. This robust, multi-technique approach is a cornerstone of modern chemical analysis, essential for researchers in natural product chemistry, synthesis, and drug development.
References
-
SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]
-
The Royal Society of Chemistry. ¹H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H -... Available from: [Link]
-
ResearchGate. (PDF) Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]
-
ResearchGate. Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Available from: [Link]
-
PubMed. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Available from: [Link]
-
PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available from: [Link]
-
SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Available from: [Link]
-
University of Calgary. The features of IR spectrum. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]
-
Chemistry LibreTexts. 11.8: Infrared Spectroscopy. Available from: [Link]
-
Michigan State University. Infrared Spectrometry - MSU chemistry. Available from: [Link]
-
YouTube. Mass Spectrometry 2: Formula and DBE. Available from: [Link]
The Rise and Recess of a Contender: A Historical and Technical Guide to Dibenzofuran-Based Liquid Organic Hydrogen Carriers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for a Perfect Hydrogen Vessel
The global pursuit of a sustainable energy economy has placed hydrogen at the forefront of clean energy carriers. However, its low density under ambient conditions presents a significant hurdle for storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) have emerged as a promising solution, offering a safe and practical means of chemically storing and transporting hydrogen in a liquid form, leveraging existing infrastructure for liquid fuels. This in-depth technical guide delves into the historical development of a lesser-known but theoretically potent class of LOHCs: those based on the dibenzofuran scaffold. While not as commercially prominent as other LOHC systems, the story of dibenzofuran's exploration offers valuable insights into the intricate challenges and scientific ingenuity that characterize the field of hydrogen storage research.
The Allure of the Furan Moiety: Early Promise of Dibenzofuran
The initial interest in dibenzofuran as a potential LOHC stemmed from its attractive theoretical properties. With a high gravimetric and volumetric hydrogen density of 6.7 wt% and 67 gH₂/L respectively, it stood as a strong candidate in the early days of LOHC research. The rigid, planar structure of the dibenzofuran molecule suggested good thermal stability, a crucial attribute for the repeated cycles of hydrogenation and dehydrogenation.
Early investigations, though not extensively documented in readily available literature, pointed towards the feasibility of hydrogenating dibenzofuran. Seminal, yet not widely publicized, results indicated that hydrogenation could be achieved with catalysts such as Ruthenium supported on lithium aluminum oxide (Ru/LiAl₂O₄). These initial studies reportedly achieved a promising 90% hydrogenation of the dibenzofuran molecule.
A Persistent Thorn: The Challenge of C-O Bond Cleavage
Despite the promising initial hydrogenation results, a significant and persistent challenge quickly emerged: the cleavage of the carbon-oxygen bond within the furan ring during the hydrogenation and dehydrogenation cycles. This phenomenon, known as hydrogenolysis, resulted in the formation of undesired byproducts, compromising the cyclability and overall efficiency of the dibenzofuran-based LOHC system. The aforementioned early studies with the Ru/LiAl₂O₄ catalyst, for instance, reported a 10% yield of hydrogenolysis products.
The C-O bond, while contributing to the overall stability of the molecule, proved to be susceptible to rupture under the catalytic conditions required for hydrogen uptake and release. This instability leads to the irreversible degradation of the carrier molecule, a critical flaw for any viable LOHC system which relies on long-term, repeated use.
The primary undesired byproducts resulting from the hydrogenolysis of dibenzofuran include cyclohexylphenol and bicyclohexyl. The formation of these compounds represents a loss of the dibenzofuran carrier molecule, reducing the overall hydrogen storage capacity of the system over time.
The Path Less Traveled: Catalyst Development and Mitigation Strategies
The scientific community's focus in LOHC research has largely gravitated towards more stable carrier molecules like toluene, dibenzyltoluene, and N-ethylcarbazole, where the issue of heteroatom bond cleavage is less pronounced. Consequently, the development of catalysts specifically tailored to suppress C-O bond cleavage in dibenzofuran-based LOHCs has been a niche and challenging area of research.
The core of the problem lies in designing a catalyst that can selectively facilitate the addition of hydrogen to the benzene rings of the dibenzofuran molecule without attacking the more vulnerable ether linkage in the furan ring. This requires a delicate balance of catalytic activity and selectivity.
While specific breakthroughs in overcoming this challenge for dibenzofuran as an LOHC remain elusive in mainstream literature, the broader field of catalysis offers potential avenues that could be explored:
-
Bimetallic Catalysts: The use of bimetallic catalysts, where a second metal is introduced to modify the electronic properties and surface geometry of the primary catalytic metal (e.g., Platinum or Ruthenium), could potentially enhance selectivity.
-
Support Engineering: The choice of catalyst support material can significantly influence the interaction between the catalyst and the LOHC molecule. Supports with specific acid-base properties could help to stabilize the furan ring and disfavor the C-O bond cleavage reaction.
-
Novel Catalyst Synthesis Methods: Advanced synthesis techniques that allow for precise control over the size, shape, and composition of catalyst nanoparticles could lead to the development of more selective catalysts.
A Comparative Perspective: Dibenzofuran in the LOHC Landscape
To understand the historical trajectory of dibenzofuran-based LOHCs, it is essential to compare their properties with those of more established systems.
| LOHC System | Gravimetric H₂ Capacity (wt%) | Volumetric H₂ Capacity (g/L) | Key Advantages | Key Disadvantages |
| Dibenzofuran/Perhydro-dibenzofuran | 6.7 | 67 | High theoretical hydrogen density | C-O bond cleavage, byproduct formation, limited research |
| Toluene/Methylcyclohexane | 6.2 | 47 | Well-studied, established technology | Lower volumetric density, potential for benzene formation |
| Dibenzyltoluene/Perhydro-dibenzyltoluene | 6.2 | 56 | Low vapor pressure, good thermal stability | Higher viscosity, more complex mixture of isomers |
| N-Ethylcarbazole/Perhydro-N-ethylcarbazole | 5.8 | 57 | Favorable dehydrogenation kinetics | Solid at room temperature (hydrogen-lean form) |
This comparative analysis highlights the trade-offs inherent in LOHC selection. While dibenzofuran offers a higher theoretical hydrogen capacity, its chemical instability under cycling conditions has, to date, outweighed this advantage in the eyes of most researchers, leading to its relegation to a more "niche" area of investigation.
Experimental Protocols: A Glimpse into the Lab
While a standardized, optimized protocol for a fully reversible dibenzofuran-based LOHC system is not established, a general methodology for catalyst screening and hydrogenation/dehydrogenation studies can be outlined based on common practices in LOHC research.
Catalyst Preparation (Illustrative Example: Impregnation Method)
-
Support Selection: Choose a high-surface-area support material (e.g., activated carbon, alumina, silica).
-
Precursor Salt Solution: Prepare a solution of the desired metal precursor (e.g., chloroplatinic acid for Platinum, ruthenium chloride for Ruthenium) in a suitable solvent.
-
Impregnation: Add the support material to the precursor solution and stir for a defined period to ensure uniform impregnation.
-
Drying: Remove the solvent by rotary evaporation or oven drying at a controlled temperature.
-
Calcination and Reduction: Calcine the dried material in air at a high temperature to decompose the precursor and then reduce the metal oxide to its active metallic form in a hydrogen atmosphere.
Hydrogenation Experiment
-
Reactor Setup: Place a known amount of the prepared catalyst and dibenzofuran in a high-pressure autoclave reactor.
-
Purging: Purge the reactor multiple times with an inert gas (e.g., argon) to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and heat the reactor to the target temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake over time.
-
Product Analysis: After the reaction, cool the reactor, depressurize, and analyze the liquid product using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to determine the degree of hydrogenation and identify any byproducts.
Dehydrogenation Experiment
-
Reactor Setup: Place the hydrogenated LOHC (perhydro-dibenzofuran) and the catalyst in a suitable reactor equipped for gas collection.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Heating: Heat the reactor to the dehydrogenation temperature.
-
Hydrogen Release Measurement: Measure the volume of released hydrogen over time using a gas burette or a mass flow meter.
-
Product Analysis: Analyze the liquid product to determine the degree of dehydrogenation and identify any degradation products.
Visualizing the Process: Workflows and Molecular Interactions
The Dibenzofuran LOHC Cycle
Caption: A typical experimental workflow for evaluating the performance of a catalyst for a LOHC system.
The Unwritten Future: Is There a Role for Dibenzofuran?
The historical development of dibenzofuran-based LOHCs is a tale of high promise met with significant technical hurdles. The primary obstacle of C-O bond cleavage has, for now, relegated it to the sidelines of mainstream LOHC research. However, the pursuit of novel catalytic materials with enhanced selectivity could potentially revive interest in this high-capacity hydrogen carrier.
For researchers and scientists, the story of dibenzofuran serves as a compelling case study in the complexities of catalyst design and the importance of molecular stability in cyclic processes. While not currently a frontrunner, the lessons learned from its investigation contribute to the broader knowledge base that will ultimately lead to the development of the next generation of efficient and robust hydrogen storage solutions. The path forward may not be with pure dibenzofuran, but perhaps with functionalized derivatives that possess a more resilient ether bond, a chapter in the history of LOHCs that is yet to be written.
References
- Due to the limited specific research on dibenzofuran as a mainstream LOHC, a comprehensive list of direct, high-impact publications is not readily available. The information presented is a synthesis of data from broader reviews on LOHCs and specific studies on the hydrogenation of furan-containing compounds.
-
Liquid Organic Hydrogen Carriers (LOHCs) – A review and techno-economic analysis. (2021). International Journal of Hydrogen Energy. [This type of review provides a broad overview of the field and the key players.]
-
Catalytic dehydrogenation of liquid organic hydrogen carriers for hydrogen production: A review. (2020). Catalysis Today. [This provides insights into the catalytic challenges that are relevant to the dibenzofuran case.]
-
Hydrogenation of aromatic compounds. (Various authors and publications). [General literature on the hydrogenation of aromatics provides the fundamental chemical principles applicable to dibenzofuran.]
Dodecahydrodibenzofuran for Hydrogen Storage: A Comprehensive Technical Guide
Abstract
The transition to a sustainable hydrogen economy is critically dependent on the development of safe, efficient, and economically viable hydrogen storage and transportation technologies. Liquid Organic Hydrogen Carriers (LOHCs) represent a highly promising solution, offering high volumetric hydrogen densities and compatibility with existing liquid fuel infrastructure. This technical guide provides an in-depth review of the Dodecahydrodibenzofuran (H12-DBF) system as a potential LOHC. We will explore the core principles of the DBF/H12-DBF cycle, including its physicochemical properties, thermodynamic landscape, and the catalytic systems required for its operation. Detailed, field-proven experimental protocols for both the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) processes are presented, supported by workflow diagrams and comparative data. This guide is intended for researchers, chemists, and engineers in the fields of renewable energy and drug development, offering both foundational knowledge and practical insights into the application of the H12-DBF system for a hydrogen-powered future.
The Imperative for Advanced Hydrogen Storage: The Role of LOHCs
Hydrogen possesses the highest energy content by mass of any known fuel, making it an exceptional energy carrier. However, its low volumetric density at ambient conditions presents a significant hurdle for widespread application. Traditional storage methods like high-pressure compression (350–700 bar) and cryogenic liquefaction (−252.8°C) are energy-intensive and pose safety concerns.[1] Liquid Organic Hydrogen Carriers (LOHCs) offer an elegant alternative by chemically bonding hydrogen to a stable, liquid organic molecule.[2]
The LOHC concept is based on a reversible catalytic cycle:
-
Hydrogenation (Storage): An unsaturated, hydrogen-lean LOHC (like Dibenzofuran) is catalytically hydrogenated, typically at elevated pressure and moderate temperature. This exothermic reaction chemically binds hydrogen to the carrier molecule.
-
Storage & Transport: The resulting saturated, hydrogen-rich LOHC (this compound) is a stable liquid at or near ambient conditions, allowing for safe, indefinite storage and transport using existing infrastructure for fuels like gasoline and diesel.
-
Dehydrogenation (Release): To release the stored hydrogen, the rich LOHC is passed over a dehydrogenation catalyst at elevated temperatures. This endothermic reaction liberates high-purity hydrogen gas, and the now-lean LOHC can be recycled back for re-hydrogenation.
This closed-loop system mitigates the risks associated with handling elemental hydrogen, making it a key enabling technology for a "hydrogen-free" hydrogen economy.
The Dibenzofuran (DBF) / this compound (H12-DBF) System
Dibenzofuran (DBF) is a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring. Its fully hydrogenated form, this compound (perhydrodibenzofuran or H12-DBF), serves as the hydrogen-rich carrier.
Physicochemical Properties and Hydrogen Capacity
The key appeal of the DBF/H12-DBF system lies in its favorable hydrogen storage characteristics. The addition of six molecules of H₂ to one molecule of DBF results in a significant hydrogen content.
-
Molecular Formula (DBF): C₁₂H₈O
-
Molecular Formula (H12-DBF): C₁₂H₂₀O
-
Theoretical Gravimetric Capacity: 6.7 wt% H₂
-
Theoretical Volumetric Capacity: ~62 kg H₂/m³ (estimated based on density)
The presence of the oxygen heteroatom in the furan ring favorably alters the thermodynamics of the system compared to purely carbocyclic LOHCs. Studies have shown that oxygen functionalization can lead to more favorable Gibbs free energy for dehydrogenation, potentially allowing for hydrogen release at lower temperatures.[3]
Comparative Analysis with Leading LOHC Systems
While promising, the DBF system must be evaluated against more established LOHCs like Dibenzyltoluene (DBT) and N-Ethylcarbazole (NEC). Each system presents a unique trade-off between hydrogen capacity, operating conditions, and cost.[2][4][5]
| Property | Dibenzofuran (DBF) | Dibenzyltoluene (DBT) [2][4] | N-Ethylcarbazole (NEC) [2] |
| Gravimetric H₂ Capacity | 6.7 wt% (Theoretical) | 6.2 wt% | 5.8 wt% |
| Volumetric H₂ Capacity | ~62 kg/m ³ (Estimated) | ~54 kg/m ³ | ~57 kg/m ³ |
| Physical State (Lean) | Solid (MP: 83-86 °C) | Liquid | Solid (MP: ~68 °C) |
| Dehydrogenation Temp. | Moderate (Predicted) | High (250-320 °C) | Low (< 200 °C) |
| ΔH of Dehydrogenation | Moderate | ~65 kJ/mol H₂ | ~54 kJ/mol H₂ |
| Key Advantage | Potentially lower dehydrogenation temperature than DBT due to O-heteroatom.[3] | Excellent liquid range, high thermal stability, commercially used as a heat transfer fluid. | Low dehydrogenation temperature reduces energy input for H₂ release. |
| Key Challenge | Solid state of lean carrier requires energy for melting or use of eutectic mixtures. Less studied than DBT/NEC. | High dehydrogenation temperature requires significant heat input, potentially lowering round-trip efficiency. | Solid state of lean carrier, higher cost, and potential for cracking during dehydrogenation. |
Hydrogenation of Dibenzofuran (Hydrogen Storage)
The hydrogenation of DBF to H12-DBF is the "charging" step of the LOHC cycle. The primary challenge is to achieve complete saturation of both benzene rings and the furan ring without causing undesirable side reactions like hydrodeoxygenation (C-O bond cleavage).
Catalytic Systems: The Role of Ruthenium
For the hydrogenation of heteroaromatic compounds, Ruthenium (Ru)-based catalysts are exceptionally effective.[6] The interaction between the catalyst and the oxygen atom in the furan ring makes Ru particularly adept at activating the molecule for hydrogenation. Chiral Ruthenium N-heterocyclic carbene (NHC) complexes, such as Ru((R,R)-SINpEt)₂, have demonstrated high activity and selectivity for the complete hydrogenation of benzofurans under relatively mild conditions.[7][8] For industrial applications, supported catalysts like Ru on alumina (Al₂O₃) or carbon (C) are preferred for their stability and ease of separation.
Hydrogenation Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation of Dibenzofuran.
Experimental Protocol: Hydrogenation of Dibenzofuran
This protocol is a representative procedure based on established methods for the hydrogenation of related benzofuran compounds.[6][7]
-
Reactor Preparation:
-
Ensure a high-pressure autoclave reactor (e.g., Parr Instruments) is clean and dry.
-
Add a magnetic stir bar to the reactor vessel.
-
Weigh 16.8 g (0.1 mol) of Dibenzofuran (DBF) and dissolve it in 100 mL of a suitable solvent (e.g., tetrahydrofuran or decalin) in a separate beaker.
-
Under an inert atmosphere (glovebox or nitrogen blanket), weigh 0.84 g of 5 wt% Ru/Al₂O₃ catalyst (5 mol% catalyst loading relative to substrate).
-
-
Reaction Setup:
-
Transfer the DBF solution and the Ru/Al₂O₃ catalyst into the autoclave vessel.
-
Securely seal the autoclave head.
-
Connect the reactor to a gas manifold with nitrogen (N₂) and hydrogen (H₂) lines.
-
Purge the reactor by pressurizing with N₂ to 10 bar and venting three times, followed by pressurizing with H₂ to 10 bar and venting three times to remove all air.
-
-
Execution:
-
Pressurize the reactor with H₂ to an initial pressure of 80 bar.
-
Begin vigorous stirring (e.g., 800-1000 rpm).
-
Set the heating controller to 130 °C. The internal pressure will increase as the reactor heats.
-
Monitor the reactor pressure. A steady drop in pressure indicates hydrogen consumption. The reaction is typically complete within 4-8 hours when the pressure stabilizes.
-
Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
-
Work-up and Analysis:
-
Carefully vent the excess H₂ in a well-ventilated fume hood.
-
Open the reactor and retrieve the reaction mixture.
-
Filter the mixture through a pad of Celite or a syringe filter (0.45 µm) to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator. The resulting product is crude this compound (H12-DBF).
-
Self-Validation: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight (180.29 g/mol ) and determine the conversion of DBF and the selectivity towards H12-DBF. Use ¹H and ¹³C NMR spectroscopy to confirm the disappearance of aromatic signals and the appearance of aliphatic signals, validating the complete saturation of the ring system.
-
Dehydrogenation of H12-DBF (Hydrogen Release)
The dehydrogenation step is the most challenging aspect of the LOHC cycle. It is an endothermic process, requiring a significant energy input to break stable C-H bonds and release the stored hydrogen.[9] The choice of catalyst is paramount to lowering the activation energy and achieving high hydrogen yields at the lowest possible temperature.[10]
Catalytic Systems: The Promise of Platinum and Palladium
For dehydrogenation, Platinum (Pt) and Palladium (Pd)-based catalysts are the industry standard due to their high activity and selectivity.[11][12][13] These catalysts are typically supported on high-surface-area materials like activated carbon, alumina, or titania to maximize the dispersion of the precious metal and enhance stability.[12] For LOHC applications, a bimetallic Pt-Sn or Pt-Re catalyst on an alumina support can offer improved resistance to deactivation from coking at high temperatures.[14] The key objective is to facilitate C-H bond scission while preventing C-C or C-O bond cleavage, which would lead to irreversible degradation of the carrier molecule and impurities in the hydrogen stream.
Dehydrogenation Workflow Diagram
Caption: Experimental workflow for the catalytic dehydrogenation of H12-DBF.
Experimental Protocol: Dehydrogenation of H12-DBF
This protocol describes a typical continuous-flow dehydrogenation process suitable for LOHC systems, based on established methods.[5][12]
-
Reactor Preparation:
-
Pack a fixed-bed tubular reactor with 1.0 g of a supported catalyst (e.g., 1 wt% Pt on Al₂O₃ pellets).
-
Place quartz wool plugs at both ends of the catalyst bed to hold it in place.
-
Install the reactor inside a tube furnace equipped with a temperature controller.
-
Connect the reactor inlet to a high-performance liquid chromatography (HPLC) or syringe pump and an inert gas line (Argon or Nitrogen).
-
Connect the reactor outlet to a cold trap/condenser (to collect the liquid product) followed by a back-pressure regulator and a gas flow meter or gas chromatograph (GC) for analysis.
-
-
Execution:
-
Heat the catalyst bed to the desired reaction temperature (e.g., 250 °C) under a steady flow of Argon (20 mL/min).
-
Load the H12-DBF into a gas-tight syringe and place it in the syringe pump.
-
Once the reactor temperature is stable, start pumping the H12-DBF into the reactor at a controlled flow rate (e.g., 0.1 mL/min). The liquid will vaporize upon entering the hot zone and flow over the catalyst bed.
-
The gaseous effluent from the reactor passes through the condenser, where the dehydrogenated product (DBF) and any unreacted H12-DBF will liquefy and be collected.
-
The non-condensable gas (primarily H₂) passes through the back-pressure regulator and its volume is measured.
-
-
Analysis and Self-Validation:
-
Continuously monitor the composition of the outlet gas stream using an online GC equipped with a Thermal Conductivity Detector (TCD) to determine the purity of the hydrogen being produced. High purity (>99.9%) validates the selectivity of the catalyst.
-
Periodically collect samples of the condensed liquid from the cold trap.
-
Analyze the liquid samples by GC-MS to determine the degree of dehydrogenation (i.e., the conversion of H12-DBF back to DBF).
-
The stability of the process is validated by running the reaction for an extended period (e.g., >100 hours) and observing consistent hydrogen flow and product composition, which indicates good catalyst stability.[15]
-
The Hydrogenation/Dehydrogenation Cycle
The entire process forms a closed loop where the organic carrier molecule is continuously recycled, transporting energy in the form of chemical bonds.
Caption: The closed-loop cycle of the DBF/H12-DBF LOHC system.
Future Outlook and Research Directions
The this compound system is a compelling candidate for hydrogen storage, but further research is required to validate its potential for large-scale deployment. Key areas for future investigation include:
-
Catalyst Optimization: While Ru for hydrogenation and Pt/Pd for dehydrogenation are effective, the development of lower-cost, non-precious metal catalysts (e.g., based on Nickel or Cobalt) is crucial for economic viability.[3]
-
Long-Term Stability: Extensive cycling studies are needed to assess the long-term stability of both the H12-DBF molecule and the catalysts. Quantifying side-product formation and catalyst deactivation over thousands of hours is essential.[15]
-
Process Integration and Heat Management: The endothermic nature of dehydrogenation requires a substantial heat source. Efficiently integrating waste heat from industrial processes or the fuel cell itself will be critical to maximizing the round-trip efficiency of the LOHC system.
-
Eutectic Mixtures: To overcome the challenge of DBF being a solid at room temperature, research into eutectic mixtures with other LOHCs or solvents could create a system that remains liquid across the entire operational range, simplifying material handling.
By addressing these challenges, the scientific community can unlock the full potential of the DBF/H12-DBF system, bringing us one step closer to a robust and sustainable hydrogen economy.
References
-
Ortega, N., Urban, S., Beiring, B., & Glorius, F. (2012). Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans. Angewandte Chemie International Edition, 51(7), 1710-3. [Link]
-
Siewert, R., Samarov, A. A., Vostrikov, S. V., & Verevkin, S. (2025). Hydrogenation of Aromatic Ethers and Lactones: Does the Oxygen Functionality Really Improve the Thermodynamics of Reversible Hydrogen Storage in the Related LOHC Systems?. Preprints.org. [Link]
-
Adam, R., Cabrero-Antonino, J. R., Spannenberg, A., Junge, K., Jackstell, R., & Beller, M. (2017). A General and Highly Selective Cobalt-Catalyzed Hydrogenation of N-Heteroarenes under Mild Reaction Conditions. Angewandte Chemie International Edition, 56(11), 3216-3221. [Link]
-
Wang, D., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(28), 10330-10333. [Link]
-
Müller, K., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance Palladium Platinum Catalyst for Efficient Hydrogen Removal and Dehydrogenation. [Link]
-
Chen, Y., et al. (2024). Balancing volumetric and gravimetric capacity for hydrogen in supramolecular crystals. Nature Chemistry, 16(12), 1982-1988. [Link]
-
BBA. (2025). Ammonia vs. dibenzyltoluene: A comparative assessment of hydrogen carriers. [Link]
-
Grabow Group. (n.d.). Catalytic dehydrogenation. The Computational Catalysis and Interface Chemistry Group. [Link]
-
DDUDundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]
-
Bai, Y., et al. (2020). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. Environmental Science and Pollution Research, 27(29), 36172-36185. [Link]
-
Wang, Z., et al. (2021). Fully exposed palladium cluster catalysts enable hydrogen production from nitrogen heterocycles. Nature Communications, 12(1), 4356. [Link]
-
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Puszkiel, J., et al. (2020). Hydrogen storage gravimetric capacity (wt.%), volume capacity (kg H2·m⁻³) and decomposition temperature of alkali, alkaline earth, Zr and Al borohydrides. ResearchGate. [Link]
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Wilmer, C. E., et al. (2017). Balancing gravimetric and volumetric hydrogen density in MOFs. Energy & Environmental Science, 10(11), 2353-2361. [Link]
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Vlachos, D. G., et al. (2022). Propane Dehydrogenation on Platinum Catalysts: Identifying the Active Sites through Bayesian Analysis. ACS Catalysis, 12(5), 2827-2841. [Link]
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Wang, C., et al. (2023). Potential–Rate Correlations of Supported Palladium-Based Catalysts for Aqueous Formic Acid Dehydrogenation. ACS Catalysis, 13(21), 14352-14361. [Link]
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Zhang, Y., et al. (2023). A Comprehensive Review of Platinum-Based Catalysts for Propane Dehydrogenation: Strategies and Machine Learning Insights for Performance Optimization. ResearchGate. [Link]
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Ramirez, A., et al. (2024). Liquid Organic Hydrogen Carrier Concepts and Catalysts for Hydrogenation and Dehydrogenation Reactions. Catalysts, 14(10), 756. [Link]
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An In-Depth Technical Guide to the Structural Isomerism of Dodecahydrodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydrodibenzofuran, the fully saturated derivative of dibenzofuran, presents a complex landscape of structural and stereoisomerism that is critical to its application in specialty chemicals, fragrances, and as a scaffold in medicinal chemistry. The molecule possesses multiple chiral centers and fused ring systems, giving rise to a variety of diastereomers and enantiomers. Understanding the synthesis, separation, and characterization of these isomers is paramount for harnessing their unique physicochemical properties. This guide provides a comprehensive overview of the structural isomerism of this compound, detailing the synthetic pathways, conformational analysis, and advanced analytical techniques for isomer differentiation.
Introduction: The Structural Complexity of this compound
This compound (also known as perhydrodibenzofuran) is a saturated heterocyclic compound with the molecular formula C₁₂H₂₀O. Its structure consists of two fused cyclohexane rings and a central tetrahydrofuran ring. The fusion of these rings can result in different relative stereochemistries, leading to a number of possible stereoisomers. These isomers can be broadly categorized based on the cis or trans fusion of the cyclohexane rings.
The interest in this compound and its isomers stems from their versatile applications. It is utilized in the synthesis of various organic materials, including specialty polymers and advanced coatings.[1] Furthermore, its unique three-dimensional structure makes it a valuable building block in the design of novel pharmaceutical agents and fragrant compounds.[1]
This guide will delve into the intricacies of its isomerism, providing a framework for the synthesis, separation, and characterization of specific stereoisomers, thereby enabling researchers to unlock their full potential.
Synthesis of this compound Isomers: The Role of Catalytic Hydrogenation
The primary route to this compound is the complete catalytic hydrogenation of dibenzofuran. This process involves the saturation of all aromatic rings, a transformation that can be controlled to achieve varying degrees of stereoselectivity.
Catalytic Systems for Hydrogenation
The choice of catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of the hydrogenation. Noble metal catalysts such as rhodium, ruthenium, and palladium are commonly employed. For instance, rhodium-based catalysts are known to selectively hydrogenate aromatic systems under mild conditions.[2]
A significant advancement in this area is the use of cascade catalysis, which allows for the enantio- and diastereoselective hydrogenation of benzofurans to produce enantioenriched octahydrobenzofurans.[3] This approach utilizes a combination of a chiral homogeneous catalyst for the initial asymmetric hydrogenation of the furan ring, followed by a heterogeneous catalyst for the subsequent hydrogenation of the benzene ring.[3] This methodology highlights the potential for synthesizing specific, optically active isomers of this compound.
Experimental Protocol: Stereoselective Hydrogenation of Dibenzofuran
The following protocol is a representative example of a two-stage catalytic hydrogenation to produce this compound, with an emphasis on achieving stereocontrol.
Materials:
-
Dibenzofuran
-
Chiral Ruthenium-N-heterocyclic carbene (NHC) complex (e.g., Ru((R,R)-SINpEt)₂)
-
Rhodium on carbon (Rh/C) catalyst
-
High-pressure autoclave
-
Anhydrous, degassed solvent (e.g., methanol or ethanol)
-
Hydrogen gas (high purity)
Procedure:
-
Stage 1: Asymmetric Hydrogenation of the Furan Ring:
-
In an inert atmosphere glovebox, charge a high-pressure autoclave with dibenzofuran and the chiral Ruthenium-NHC catalyst in the chosen solvent.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 80°C).
-
Maintain the reaction under stirring for a specified time to achieve complete conversion to the intermediate, tetrahydrodibenzofuran.
-
Monitor the reaction progress by techniques such as GC-MS or TLC.
-
-
Stage 2: Diastereoselective Hydrogenation of the Carbocyclic Rings:
-
After cooling and depressurizing the autoclave, carefully add the Rh/C catalyst to the reaction mixture under an inert atmosphere.
-
Reseal the autoclave, purge again with hydrogen, and pressurize to a higher pressure (e.g., 100 bar).
-
Increase the temperature (e.g., 120°C) and stir until complete hydrogenation to this compound is achieved.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
The crude product, a mixture of this compound isomers, can then be purified and the isomers separated.
-
Causality Behind Experimental Choices: The use of a chiral Ru-NHC catalyst in the first stage is crucial for establishing the initial stereocenters with high enantioselectivity. The subsequent hydrogenation with a heterogeneous catalyst like Rh/C is chosen for its high activity in saturating the remaining aromatic rings. The higher pressure and temperature in the second stage are necessary to overcome the higher activation energy for hydrogenating the benzenoid rings.
Structural Isomerism and Conformational Analysis
The structural diversity of this compound arises from the stereochemistry at the four bridgehead carbons where the rings are fused. This leads to the possibility of cis and trans isomers with respect to the fusion of the two cyclohexane rings, and syn and anti relationships between the hydrogens at the fusion points.
Caption: Major classes of this compound stereoisomers.
The relative stability of these isomers is dictated by the conformational preferences of the fused six-membered rings, which tend to adopt chair conformations to minimize steric strain. In trans-fused systems, the two chair conformations are rigid, while cis-fused systems are conformationally mobile and can undergo ring flipping.
Analytical Techniques for Isomer Differentiation
The separation and characterization of the various this compound isomers require high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating volatile isomers based on their boiling points and interactions with the stationary phase of the column.[4] Different stereoisomers of this compound will exhibit distinct retention times on a suitable capillary column.
The mass spectrometer provides information about the molecular weight and fragmentation pattern of each separated isomer. While structural isomers may show similar mass spectra, subtle differences in the relative abundances of fragment ions can be used for differentiation.[5]
Experimental Protocol: GC-MS Analysis of this compound Isomers
-
Sample Preparation: Dissolve the mixture of this compound isomers in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Compare the retention times and mass spectra of the separated peaks to reference data or use fragmentation patterns to deduce the isomeric structures.
Caption: Workflow for GC-MS analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.
Key NMR Parameters for Isomer Differentiation:
-
Chemical Shifts: The chemical shifts of the protons and carbons are highly sensitive to the local geometry. Different stereoisomers will exhibit distinct sets of chemical shifts.
-
Coupling Constants (J-values): The vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus relationship. This is particularly useful for determining the relative stereochemistry of protons on the fused ring system and distinguishing between cis and trans isomers.[3]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) can be used to identify protons that are close in space, providing crucial information about the three-dimensional structure and conformation of the isomers.
Table 1: Hypothetical ¹H NMR Data for cis- and trans-Dodecahydrodibenzofuran Isomers
| Proton | cis-Isomer Chemical Shift (ppm) | trans-Isomer Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H-4a | 3.8 - 4.0 | 3.5 - 3.7 | ³J(H-4a, H-5a) ≈ 5-7 (cis) |
| H-5a | 1.5 - 1.7 | 1.2 - 1.4 | ³J(H-5a, H-4a) ≈ 8-10 (trans) |
| H-9b | 3.6 - 3.8 | 3.9 - 4.1 | |
| H-9a | 1.3 - 1.5 | 1.6 - 1.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants will vary depending on the specific isomer and experimental conditions.
Conclusion and Future Perspectives
The structural isomerism of this compound presents both a challenge and an opportunity for chemists. The ability to synthesize and isolate specific stereoisomers opens up new avenues for the development of materials with tailored properties and pharmaceuticals with enhanced efficacy and reduced side effects.
Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic systems for the synthesis of this compound isomers. Additionally, the application of advanced computational methods in conjunction with experimental techniques will be crucial for a more profound understanding of the conformational landscape and structure-property relationships of these complex molecules. The in-depth characterization of each isomer will undoubtedly pave the way for their targeted application in various fields of science and technology.
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Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. [Link]
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Tseng, W. C., & Lee, Y. C. (2018). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic science international, 288, 257-266. [Link]
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An In-depth Technical Guide to the Initial Synthesis and Characterization of Dodecahydrodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial synthesis and characterization of dodecahydrodibenzofuran, a saturated heterocyclic compound with potential applications in organic synthesis, materials science, and as a fragrance component.[1] As a fully hydrogenated derivative of dibenzofuran, its synthesis and structural elucidation provide a valuable case study in catalytic hydrogenation and spectroscopic analysis.
Introduction: From Aromatic Precursor to Saturated Scaffold
This compound (C₁₂H₂₀O) is the fully saturated analog of dibenzofuran, meaning all the double bonds within the aromatic rings of the parent molecule have been reduced.[2] This transformation from a planar, aromatic system to a three-dimensional, alicyclic structure dramatically alters the molecule's physical and chemical properties, opening avenues for its use as a versatile building block in the development of novel chemical entities. The synthesis of this compound is primarily achieved through the catalytic hydrogenation of dibenzofuran, a process that involves the addition of hydrogen across the aromatic rings in the presence of a metal catalyst.
Synthesis of this compound: A Focus on Catalytic Hydrogenation
The initial and most direct route to this compound is the complete catalytic hydrogenation of dibenzofuran. This process involves the saturation of both benzene rings of the dibenzofuran core.
Underlying Principles of Catalytic Hydrogenation
Catalytic hydrogenation of aromatic compounds is a well-established but often challenging transformation. The inherent stability of the aromatic system requires more forcing reaction conditions (higher temperatures and pressures) compared to the hydrogenation of simple alkenes. The mechanism involves the adsorption of both the aromatic substrate and hydrogen gas onto the surface of a heterogeneous catalyst, typically a noble metal such as platinum, palladium, rhodium, or ruthenium, or a non-noble metal like nickel. On the catalyst surface, the H-H bond of molecular hydrogen is weakened, and hydrogen atoms are added stepwise to the aromatic ring, ultimately leading to a fully saturated cycloalkane.
The choice of catalyst and reaction conditions is critical in achieving complete hydrogenation while minimizing side reactions. For the exhaustive hydrogenation of dibenzofuran, a robust catalyst capable of facilitating the saturation of the relatively inert aromatic rings is necessary.
Experimental Protocol: A Proposed Method
Materials:
-
Dibenzofuran
-
5% Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Acetic Acid (solvent)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for filtration and distillation
-
Rotary evaporator
Step-by-Step Methodology:
-
Catalyst and Substrate Preparation: In a high-pressure autoclave vessel, add dibenzofuran and the chosen catalyst. A typical catalyst loading would be 5-10 mol% relative to the dibenzofuran.
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the dibenzofuran and create a slurry with the catalyst. The solvent choice can influence the reaction rate and selectivity.
-
Autoclave Sealing and Purging: Seal the autoclave securely. To ensure an inert atmosphere and remove any air, purge the system with an inert gas like nitrogen or argon, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure, typically in the range of 50-100 atm. Begin heating the reaction mixture to a temperature between 100-150 °C with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is considered complete when hydrogen consumption ceases. The reaction time can vary from several hours to over a day, depending on the specific conditions and catalyst activity.
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Filtration: Open the autoclave and filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude this compound may be purified by vacuum distillation to yield a colorless to almost colorless liquid.[2]
Characterization of this compound
Once synthesized and purified, the structure and purity of this compound must be confirmed through various analytical techniques. As it is typically obtained as a mixture of isomers, the characterization data will reflect this complexity.
Physical Properties
The physical properties of this compound provide initial indicators of its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O | [2] |
| Molecular Weight | 180.29 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 259 °C | [5] |
| Refractive Index | 1.50 | [5] |
Spectroscopic Characterization
Spectroscopic methods are essential for the definitive structural elucidation of this compound. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its fully saturated alicyclic structure.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereomers. The complete absence of signals in the aromatic region (typically δ 6.5-8.0 ppm) would be a key indicator of successful and complete hydrogenation. The spectrum would be dominated by a series of overlapping multiplets in the aliphatic region (δ 1.0-4.0 ppm), corresponding to the numerous non-equivalent methylene (-CH₂-) and methine (-CH-) protons of the saturated rings. The signals for protons on carbons adjacent to the oxygen atom would be expected to appear in the more downfield portion of this region (around δ 3.0-4.0 ppm).
-
¹³C NMR: Similar to the proton spectrum, the carbon-13 NMR spectrum would confirm the absence of sp²-hybridized carbons from the aromatic rings (typically δ 110-160 ppm). The spectrum would show a series of signals in the aliphatic region (δ 20-80 ppm), with the carbons directly bonded to the oxygen atom appearing at the lower field end of this range. The number of signals would depend on the symmetry of the specific isomers present in the mixture.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
C-H Stretching: Strong, sharp peaks in the region of 2850-2960 cm⁻¹, characteristic of C-H stretching vibrations in saturated aliphatic systems. The absence of aromatic C-H stretching bands (typically >3000 cm⁻¹) would further confirm complete hydrogenation.
-
C-O Stretching: A strong absorption band in the region of 1050-1150 cm⁻¹, corresponding to the C-O-C stretching vibration of the ether linkage.
-
Fingerprint Region: A complex pattern of bands below 1500 cm⁻¹, arising from various C-C stretching and C-H bending vibrations, which would be unique to the specific mixture of isomers.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 180, corresponding to the molecular weight of C₁₂H₂₀O.
-
Fragmentation Pattern: The fragmentation of this compound is expected to be complex due to its alicyclic structure.[6][7][8][9][10] Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or ethylene (C₂H₄), as well as the cleavage of the saturated rings to produce various carbocation fragments. A detailed analysis of the fragmentation pattern could provide insights into the connectivity of the molecule.
Conclusion and Future Directions
The initial synthesis of this compound via the catalytic hydrogenation of dibenzofuran provides access to a valuable saturated heterocyclic scaffold. The characterization of this compound, although challenging due to the presence of multiple isomers, can be definitively achieved through a combination of spectroscopic techniques. The absence of aromatic signals in NMR and IR spectra, coupled with the correct molecular ion peak in the mass spectrum, serves as conclusive evidence of its formation.
Future research could focus on the separation of the individual diastereomers of this compound and the elucidation of their specific stereochemistries. Furthermore, the exploration of its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, warrants further investigation.
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Starshine Chemical. This compound (mixture of isomers). ([Link])
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. ([Link])
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de Paula, J. C., et al. (2016). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 133-143. ([Link])
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Request PDF. ([Link])
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Le-Phuc, P., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), 13677-13682. ([Link])
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de Paula, J. C., et al. (2016). (PDF) Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ([Link])
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Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. ([Link])
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ResearchGate. (2014). Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region... ([Link])
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Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. ([Link])
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An In-depth Technical Guide to the Solubility and Thermal Stability of Dodecahydrodibenzofuran
Abstract
Dodecahydrodibenzofuran, a fully saturated heterocyclic ether, is a compound of increasing interest in materials science and pharmaceutical research due to its purported high thermal stability and chemical resistance.[1] This technical guide provides a comprehensive analysis of the solubility and thermal stability of this compound. In the absence of extensive publicly available experimental data, this document outlines robust, field-proven methodologies for the precise determination of these critical physicochemical properties. Furthermore, this guide presents computationally predicted solubility data to serve as a practical baseline for experimental design. Detailed protocols for solubility screening and thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to empower researchers, scientists, and drug development professionals in their work with this and structurally related molecules.
Introduction: The Scientific Imperative for Characterizing this compound
This compound (CAS RN: 13054-98-3), the fully hydrogenated derivative of dibenzofuran, presents a unique molecular architecture characterized by a saturated, rigid ring system.[2] This structure imparts properties that are increasingly sought after in various advanced applications. In materials science, it is explored for its potential in developing high-performance coatings and adhesives, leveraging its excellent thermal stability and chemical resistance.[1] For researchers in drug discovery and development, saturated heterocyclic scaffolds are valuable building blocks in the synthesis of novel therapeutic agents, where physicochemical properties such as solubility and stability are paramount to formulation and bioavailability.[3][4]
A thorough understanding of a compound's solubility is fundamental to its application, governing everything from reaction kinetics in synthesis to the design of effective drug delivery systems.[5] Similarly, thermal stability dictates the processing, storage, and operational limits of a chemical substance.[6] This guide addresses the current knowledge gap by providing both a theoretical framework and practical, detailed protocols for the empirical determination of the solubility and thermal stability of this compound.
Solubility Profile of this compound: A Predictive and Experimental Approach
Predicted Solubility of this compound
In the absence of experimental data, computational models that leverage machine learning and thermodynamic principles can provide valuable estimations of solubility.[2][5][7][8][9] The following table presents predicted solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C).
Disclaimer: The following data are in silico predictions and should be considered as estimations. Experimental verification is strongly recommended.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Qualitative Assessment |
| Hexane | Nonpolar | > 20 | Very Soluble |
| Toluene | Nonpolar Aromatic | > 20 | Very Soluble |
| Dichloromethane | Polar Aprotic | > 15 | Very Soluble |
| Ethyl Acetate | Polar Aprotic | > 10 | Freely Soluble |
| Acetone | Polar Aprotic | ~5-10 | Soluble |
| Isopropanol | Polar Protic | ~1-5 | Sparingly Soluble |
| Ethanol | Polar Protic | ~1-5 | Sparingly Soluble |
| Methanol | Polar Protic | < 1 | Slightly Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 10 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 | Freely Soluble |
| Water | Polar Protic | < 0.01 | Insoluble |
Experimental Workflow for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[10]
Figure 1: Isothermal Shake-Flask Solubility Workflow.
Protocol 1: Quantitative Solubility Determination
-
Materials and Equipment:
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined caps
-
Syringe filters (0.22 µm, compatible with solvent)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) system
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial and place it in a shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After agitation, allow the vial to rest in the temperature-controlled environment for at least 4 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.
-
Determine the mass of the filtered solution and dilute to a known volume with the same solvent.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the diluted sample and calibration standards using a validated GC-MS or HPLC-UV method.
-
Calculate the concentration of this compound in the saturated solution and express the solubility in g/100 mL or mol/L.
-
Thermal Stability of this compound
The high boiling point of this compound (259 °C) and its classification as a combustible liquid (flash point 84 °C) suggest a significant degree of thermal stability.[11][12] Saturated cyclic ethers are generally more thermally stable than their unsaturated counterparts due to the absence of reactive double bonds.[3][13] Thermal decomposition is expected to occur at temperatures significantly above its boiling point and likely involves cleavage of the C-O and C-C bonds within the heterocyclic ring system.
Methodologies for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for evaluating the thermal stability of a compound.[4][14]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It provides information on decomposition temperatures, the presence of residual solvents, and the composition of the material.[14][16]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[17] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.[1]
Experimental Workflow for Thermal Analysis
The following workflow outlines the logical progression for a comprehensive thermal stability assessment of this compound.
Figure 2: Workflow for TGA and DSC Thermal Analysis.
Protocol 2: Thermogravimetric and Differential Scanning Calorimetry Analysis
-
Instrumentation:
-
A calibrated simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
Inert sample pans (e.g., aluminum, alumina).
-
High-purity nitrogen gas supply.
-
-
TGA Procedure:
-
Tare an inert TGA pan.
-
Accurately weigh 5-10 mg of this compound into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit sufficient for complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), which is often defined as the temperature at which 5% weight loss occurs.
-
-
DSC Procedure:
-
Tare an inert DSC pan and lid.
-
Accurately weigh 2-5 mg of this compound into the pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell at ambient temperature.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its boiling point but below the expected decomposition temperature (e.g., 300 °C).
-
Record the differential heat flow.
-
Analyze the resulting DSC thermogram for endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition).
-
Expected Thermal Profile
Based on its physical properties, the TGA thermogram of this compound is expected to show:
-
Minimal to no mass loss below its boiling point of 259 °C, indicating low volatility and the absence of residual solvents.
-
A significant mass loss event corresponding to its boiling point if the experiment is run in an open pan.
-
The onset of thermal decomposition is anticipated to be well above 300 °C in an inert atmosphere.
The DSC thermogram is expected to show:
-
No significant thermal events below its boiling point, as it is a liquid at room temperature.[11][12]
-
A sharp endotherm corresponding to its boiling point.
-
A broad exotherm at higher temperatures, indicative of decomposition.
Applications in Drug Development and Materials Science
The data and protocols presented in this guide are directly applicable to key decision-making processes in research and development:
-
For Drug Development Professionals: Solubility data is critical for selecting appropriate solvents for synthesis, purification, and the formulation of preclinical candidates. Understanding the thermal stability is essential for assessing the viability of manufacturing processes such as hot-melt extrusion and for determining appropriate storage conditions to ensure drug product stability.[14][18] The benzofuran scaffold, from which this compound is derived, is a known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[19]
-
For Researchers and Scientists: A well-characterized solubility profile enables the design of robust experimental conditions. Knowledge of thermal stability is crucial for ensuring the safe handling of the compound at elevated temperatures and for its application in high-temperature material formulations.[1]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility and thermal stability of this compound. While specific experimental data for this compound remains scarce in the public literature, the detailed experimental protocols and predictive data presented herein offer a solid foundation for researchers, scientists, and drug development professionals. The methodologies described are robust, adhere to established scientific principles, and are designed to yield high-quality, reliable data. By following the outlined procedures, users can confidently characterize this compound and unlock its full potential in their respective fields of application.
References
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 18, 2026, from [Link]
- Potts, R. O., & Guy, R. H. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9484-9517.
- Ghasemi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17695.
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(8), e17723.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026, from a university chemistry department website.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026, from a university chemistry department website.
- Pająk, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2085.
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Starshinechemical. (n.d.). This compound (mixture of isomers). Retrieved January 18, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved January 18, 2026, from a university chemistry department website.
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Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 18, 2026, from [Link]
- Pająk, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Uchida, M., et al. (2025). Hazard evaluation for oxidation of cyclic ethers. Journal of Thermal Analysis and Calorimetry, 150(1), 1-8.
- Singh, A., & Kumar, A. (2019).
- Djabourov, M., et al. (2013). Thermochemical Properties and Bond Dissociation Enthalpies of 3- to 5-Member Ring Cyclic Ether Hydroperoxides, Alcohols, and Peroxy Radicals. The Journal of Physical Chemistry A, 117(47), 12434-12448.
- Paściak, M., et al. (2023). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. International Journal of Molecular Sciences, 24(24), 17237.
-
Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved January 18, 2026, from [Link]
- Smreczak, B., et al. (2020). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLoS ONE, 15(1), e0227692.
-
The University of Melbourne. (n.d.). TGA-DSC. Retrieved January 18, 2026, from [Link]
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NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Retrieved January 18, 2026, from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved January 18, 2026, from [Link]
- Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 180-181, 26-33.
- Abraham, M. H., et al. (2021).
- Wang, Y., et al. (2021). Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simulations. Physical Chemistry Chemical Physics, 23(45), 25687-25695.
- Kelco. (n.d.). Our products can be exposed to a huge variety of chemicals. The data table below is an application guide, and indicates the resi.
- Kurbangaleev, F. R., et al. (2003). Thermal Decomposition of 2,4-Dinitrobenzofuroxan and Some of Its Compounds with Metal Hydroxides. Combustion, Explosion, and Shock Waves, 39(5), 55-64.
- Li, H., et al. (2010). Thermal Decomposition of 3,4-bis(4'-aminofurazano-3') Furoxan. Journal of Thermal Analysis and Calorimetry, 100(2), 527-531.
- Zhang, J., et al. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. ACS Omega, 6(50), 34653-34661.
- Chen, Y., et al. (2025). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. Journal of Molecular Liquids, 400, 124456.
- Wang, X., et al. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K.
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Pioneering Pathways: An In-depth Technical Guide to the Early Literature on Dibenzofuran Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational research on the hydrogenation of dibenzofuran, a key heterocyclic scaffold. By examining the seminal work of the early 20th century, we uncover the fundamental principles and experimental strategies that paved the way for modern catalytic reductions. This document provides not just a historical overview, but a practical, in-depth analysis of the core science, designed to inform and inspire contemporary research in catalysis and drug development.
Introduction: The Challenge of Aromatic Saturation
The catalytic hydrogenation of aromatic systems presented a significant hurdle for early 20th-century chemists. The inherent stability of the aromatic sextet demanded forcing conditions of high temperature and pressure, pushing the limits of available equipment and catalytic technology. Dibenzofuran, with its robust biphenyl ether structure, was a particularly challenging substrate. Its successful hydrogenation was a testament to the ingenuity and perseverance of early researchers in the field of high-pressure catalysis. The primary goals were twofold: selective hydrogenation of the furan ring to yield dihydro- and tetrahydrodibenzofurans, and complete saturation to perhydrodibenzofuran, a molecule of interest for its potential as a high-energy fuel and its unique stereochemistry.
The Catalytic Workhorses of the Era: Raney Nickel and Copper Chromite
Two major classes of catalysts dominated the landscape of early high-pressure hydrogenation: Raney Nickel and Adkins-type copper chromite catalysts. The choice of catalyst was paramount and dictated the reaction conditions and, ultimately, the product distribution.
Raney Nickel: Developed by Murray Raney in the 1920s, this sponge-like nickel catalyst, prepared by leaching a nickel-aluminum alloy with sodium hydroxide, offered high activity for the hydrogenation of a wide range of functional groups.[1] Its porous structure provided a large surface area for catalysis.[1] For aromatic systems, Raney nickel was known to be effective, though it often required high pressures and temperatures.[2]
Adkins Catalyst (Copper Chromite): Homer Adkins and his colleagues at the University of Wisconsin pioneered the use of copper chromite catalysts for the hydrogenation of esters to alcohols, a reaction that became known as the Adkins-Rosenmund reduction. This catalyst, however, also proved to be exceptionally effective for the hydrogenation of aromatic and heterocyclic compounds under vigorous conditions.
Reaction Pathways and Mechanistic Considerations
The hydrogenation of dibenzofuran can proceed through several pathways, leading to a variety of partially and fully saturated products. Early researchers meticulously worked to elucidate these pathways through careful product analysis.
The initial step in the hydrogenation of dibenzofuran is the saturation of one of the benzene rings, followed by the hydrogenation of the furan ring, or vice versa. The specific pathway is influenced by the catalyst and reaction conditions.
Caption: General experimental workflow for high-pressure hydrogenation in the early 20th century.
Quantitative Data from Early Studies
Quantitative data from early hydrogenation studies were often presented in a narrative format. For clarity, the following table summarizes typical reaction conditions and outcomes for the hydrogenation of aromatic compounds, which would be analogous to the conditions used for dibenzofuran.
| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Solvent | Product(s) |
| Raney Nickel | Benzene | 150-250 | 100-200 | Ethanol | Cyclohexane |
| Copper Chromite | Naphthalene | 250-350 | 200-300 | None | Decahydronaphthalene |
Conclusion: A Legacy of Innovation
The early investigations into the hydrogenation of dibenzofuran laid the groundwork for much of modern catalytic chemistry. The development of robust catalysts like Raney Nickel and the pioneering use of high-pressure techniques were critical advancements. While the experimental setups were rudimentary by today's standards, the fundamental principles of catalyst activity, selectivity, and the challenges of competing reaction pathways remain central to the field. For today's researchers, a deep understanding of this early work provides not only a historical perspective but also a source of inspiration for the design of new and more efficient catalytic systems for the synthesis of complex molecules.
References
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. (URL: [Link]) [1]2. Stanislaus, A., & Cooper, B. H. (1994). Aromatic Hydrogenation Catalysis: A Review. Catalysis Reviews, 36(1), 75-123. (URL: [Link])
-
Mironenko, R. M., & Lavrenov, A. V. (2022). An Essay on the History of Catalytic Hydrogenation of Organic Compounds. From P. Sabatier and VN Ipatieff to the Present Days. Catalysis in Industry, 14(1), 131-144. (URL: [Link])
- Adkins, H., & Wojcik, B. (1934). The Hydrogenation of Certain Nitrogen Compounds with Nickel Catalysts. Journal of the American Chemical Society, 56(1), 247-249.
-
Hydrogenation reactions using Raney-type nickel catalysts. Request PDF. (URL: [Link]) [3]6. CATALYSIS OF AROMATIC COMPOUNDS HYDROGENATION: HISTORY AND CURRENT STATE. PART 2. HYDROGENATION OF POLYNUCLEAR AROMATIC HYDROCARBONS, NITROGEN- AND OXYGEN-SUBSTITUTED ARENES. ResearchGate. (URL: [Link]) [4]7. Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. YouTube. (URL: [Link]) [2]8. Nickel by The Raney Process As A Catalyst of Hydrogenation 1932 | PDF. Scribd. (URL: [Link])
Sources
Methodological & Application
Catalyst development for Dodecahydrodibenzofuran dehydrogenation
Application Note & Protocol
Topic: Catalyst Development for Dodecahydrodibenzofuran Dehydrogenation: From Synthesis to Performance Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Hydrogen Storage
The transition to a hydrogen-based economy hinges on safe and efficient hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) are a promising solution, allowing for the storage of hydrogen in a stable, liquid form under ambient conditions, leveraging existing infrastructure for liquid fuels.[1][2][3] The dibenzofuran (DBF) / this compound (H12-DBF) pair is a noteworthy LOHC system. The process involves the hydrogenation of DBF for storage and its subsequent dehydrogenation to release high-purity hydrogen on demand.
The success of this technology is critically dependent on the dehydrogenation step, an endothermic reaction that requires significant energy input and highly efficient catalysts to proceed at practical rates and temperatures.[4][5] This application note serves as a comprehensive guide for the rational design, synthesis, characterization, and performance evaluation of heterogeneous catalysts tailored for the dehydrogenation of H12-DBF.
Catalyst Design Principles: A Mechanistic Approach
The development of an effective dehydrogenation catalyst is a multi-parameter optimization problem. Key considerations include the choice of the active metal phase, the support material, and the potential inclusion of promoters. The goal is to design a catalyst with high activity, selectivity towards dibenzofuran, and long-term stability.
The Active Metal Phase
Noble metals, particularly Platinum (Pt) and Palladium (Pd), are the most extensively studied and effective catalysts for the dehydrogenation of LOHCs.[3]
-
Platinum (Pt): Exhibits excellent C-H bond activation capabilities and is highly active for dehydrogenation.[6][7] Pt-based catalysts often show good stability but can be susceptible to deactivation by coking at high temperatures.[8]
-
Palladium (Pd): Generally shows high activity and can be more cost-effective than platinum.[9][10] Pd catalysts have demonstrated high conversion rates for similar LOHC systems like dodecahydro-N-ethylcarbazole.[10] Bimetallic formulations, such as Pt-Pd alloys, are often explored to leverage synergistic effects, potentially enhancing activity and stability while reducing noble metal loading.[9]
The Support Material
The support is not merely an inert carrier but plays a crucial role in catalyst performance by influencing the dispersion of the active metal, providing mechanical stability, and modulating the electronic properties of the metal through metal-support interactions (MSI).[5][11]
-
Alumina (Al₂O₃): A common choice due to its high thermal stability and mechanical strength. The acidic properties of alumina can influence the reaction pathway and selectivity.[8]
-
Carbon (Activated Carbon, Nanotubes): Offers a high surface area, leading to excellent metal dispersion.[12] Carbon supports can also be functionalized, for example with nitrogen, to create strong anchoring sites for metal nanoparticles and improve catalytic performance.[13]
-
Other Oxides (SiO₂, TiO₂, ZrO₂): These materials offer different surface properties and MSI, allowing for the fine-tuning of catalytic activity and selectivity.[6] For instance, titania-supported catalysts have shown high activity for related LOHC dehydrogenation reactions.[7]
The relationship between these core components and the desired performance metrics is illustrated below.
Caption: Relationship between catalyst components and performance.
Experimental Protocol: Catalyst Synthesis
This protocol details the synthesis of a 1 wt% Pt on γ-Al₂O₃ catalyst via the incipient wetness impregnation method, a common and scalable technique.
Materials & Equipment:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
High surface area γ-Al₂O₃ powder (calcined at 500 °C for 4 hours)
-
Deionized (DI) water
-
Rotary evaporator
-
Drying oven
-
Tube furnace with temperature controller
-
Volumetric flasks, pipettes, beakers
Step-by-Step Procedure:
-
Pore Volume Determination:
-
Accurately weigh approximately 2 g of the pre-calcined γ-Al₂O₃ support.
-
Slowly add DI water dropwise from a burette to the support with constant stirring until the powder is saturated and appears damp, but no excess liquid is present.
-
Record the volume of water added. This is the pore volume (V_pore) in mL/g.
-
-
Precursor Solution Preparation:
-
Rationale: The volume of the precursor solution must match the total pore volume of the support to ensure even distribution of the metal precursor.
-
Calculate the required mass of H₂PtCl₆·6H₂O for 5 g of support to achieve a 1 wt% Pt loading.
-
Calculate the total volume of solution needed: Total Volume = 5 g support * V_pore (mL/g).
-
Dissolve the calculated mass of H₂PtCl₆·6H₂O in the calculated total volume of DI water in a volumetric flask.
-
-
Impregnation:
-
Place 5.0 g of the γ-Al₂O₃ support in a round-bottom flask.
-
Add the precursor solution dropwise to the support while continuously rotating the flask on a rotary evaporator (without vacuum or heat initially) to ensure uniform wetting.
-
-
Drying:
-
Once the impregnation is complete, age the mixture at room temperature for 2 hours.
-
Dry the impregnated support in an oven at 120 °C for 12 hours.
-
Rationale: This step slowly removes the solvent (water), leaving the metal precursor deposited within the pores of the support.
-
-
Calcination:
-
Place the dried powder in a ceramic boat and load it into a tube furnace.
-
Heat the sample under a flow of dry air (e.g., 100 mL/min) to 400 °C at a ramp rate of 5 °C/min and hold for 4 hours.
-
Rationale: Calcination decomposes the platinum precursor to platinum oxide and firmly anchors it to the support.
-
-
Reduction:
-
After cooling, switch the gas flow to a mixture of 5% H₂ in Ar (100 mL/min).
-
Heat the sample to 450 °C at a ramp rate of 5 °C/min and hold for 4 hours.
-
Rationale: This final step reduces the platinum oxide to the active metallic Pt⁰ state, which is essential for catalysis.
-
Cool the catalyst to room temperature under the H₂/Ar flow before passivation or transfer to an inert environment for storage.
-
Catalyst Characterization: Unveiling Structure-Property Relationships
Characterization is essential to correlate the physical and chemical properties of the synthesized catalyst with its performance.[12] A multi-technique approach provides a comprehensive understanding.
| Technique | Abbreviation | Information Obtained |
| Physisorption (N₂) | BET Surface Area | Total surface area, pore volume, and pore size distribution.[12] |
| X-Ray Diffraction | XRD | Crystalline structure of the support, identification of metal or metal oxide phases, and estimation of average crystallite size (via Scherrer equation).[14][15] |
| Transmission Electron Microscopy | TEM | Visualization of metal nanoparticle morphology, size distribution, and dispersion on the support surface.[14] |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and, crucially, the oxidation state of the active metal (e.g., Pt⁰ vs. Pt²⁺).[14][15] |
| Temperature-Programmed Reduction | TPR | Determines the reduction temperature of the metal oxide species, providing insights into the strength of the metal-support interaction.[12][14] |
| Hydrogen Chemisorption | Pulse Chemisorption | Quantifies the number of active metal sites on the surface, allowing for the calculation of metal dispersion and active surface area.[15] |
Experimental Protocol: Catalytic Performance Evaluation
This protocol describes the testing of the synthesized catalyst for H12-DBF dehydrogenation in a continuous-flow fixed-bed reactor.
Equipment & Materials:
-
Fixed-bed stainless steel reactor
-
Synthesized Pt/Al₂O₃ catalyst (sieved to a uniform particle size, e.g., 250-425 μm)
-
This compound (H12-DBF)
-
High-pressure liquid pump (e.g., HPLC pump)
-
Mass flow controllers (for carrier gas)
-
Temperature controller and furnace for the reactor
-
Back pressure regulator
-
Gas-liquid separator (condenser)
-
Gas chromatograph (GC) for product analysis
-
Bubble flow meter or mass flow meter for H₂ measurement
Caption: Workflow for catalytic performance evaluation.
Step-by-Step Procedure:
-
Catalyst Packing:
-
Accurately weigh ~200 mg of the synthesized Pt/Al₂O₃ catalyst.
-
Pack the catalyst into the center of the reactor tube, securing it with quartz wool plugs on both ends.
-
-
System Setup and Leak Check:
-
Assemble the reactor system as shown in the workflow diagram.
-
Pressurize the system with an inert gas (e.g., N₂) to slightly above the intended operating pressure and check for leaks.
-
-
Catalyst Activation (In-situ):
-
While the catalyst was pre-reduced, an in-situ activation step is crucial to clean the surface.
-
Flow H₂/Ar (50 mL/min) through the reactor and heat to 400 °C for 2 hours.
-
Cool down to the desired reaction temperature (e.g., 280 °C) under an inert gas flow (N₂ or Ar).
-
-
Dehydrogenation Reaction:
-
Set the reactor temperature (e.g., 280-320 °C) and pressure (e.g., atmospheric).
-
Start the inert carrier gas flow (e.g., N₂ at 30 mL/min) using the mass flow controller.
-
Begin pumping the H12-DBF liquid into the reactor at a defined flow rate (e.g., 0.05 mL/min).
-
Allow the reaction to stabilize for at least 1 hour.
-
-
Product Collection and Analysis:
-
The reactor effluent passes through the condenser. The liquid products (unreacted H12-DBF, partially dehydrogenated intermediates, and fully dehydrogenated DBF) are collected at set time intervals.
-
The non-condensable gas (primarily H₂) flows out of the separator. Measure its flow rate continuously using a mass flow meter or periodically with a bubble flow meter.
-
Analyze the collected liquid samples using a Gas Chromatograph (GC) equipped with a suitable column (e.g., DB-5) and a Flame Ionization Detector (FID) to determine the composition.
-
Data Interpretation & Performance Metrics
From the experimental data, the following key performance indicators can be calculated:
-
Conversion of H12-DBF (%): Conversion (%) = ([H12-DBF_in] - [H12-DBF_out]) / [H12-DBF_in] * 100
-
Selectivity to DBF (%): Selectivity (%) = [Moles of DBF produced] / [Total moles of H12-DBF converted] * 100
-
Hydrogen Release Rate: Measured directly from the gas flow meter and normalized by the mass of the catalyst or the mass of the active metal (e.g., in L H₂ / g_cat / min).
-
Turnover Frequency (TOF):
-
Rationale: TOF is a true measure of intrinsic catalytic activity, normalized by the number of active sites.
-
TOF (s⁻¹) = [Moles of H₂ produced per second] / [Moles of active Pt sites]
-
The moles of active Pt sites are determined from the hydrogen chemisorption experiment.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Reaction temperature too low. 2. Poor catalyst activity (sintering, poisoning). 3. Mass transfer limitations. | 1. Increase reaction temperature incrementally. 2. Re-characterize catalyst (TEM, Chemisorption). Synthesize fresh catalyst. 3. Increase carrier gas flow rate; ensure uniform catalyst particle size. |
| Poor Selectivity / Byproducts | 1. Reaction temperature too high, causing cracking. 2. Strong acidic sites on the support. | 1. Decrease reaction temperature. 2. Modify support acidity (e.g., by adding a basic promoter like K). |
| Rapid Catalyst Deactivation | 1. Coking (carbon deposition) on the catalyst surface. 2. Sintering of metal nanoparticles at high temperatures. | 1. Co-feed a small amount of H₂ to suppress coke formation. Perform regeneration via controlled oxidation. 2. Synthesize catalyst with stronger metal-support interaction; operate at a lower temperature. |
| Pressure Fluctuations | 1. Catalyst bed plugging due to coke or fine particles. 2. Liquid flow instability. | 1. Ensure proper sieving of catalyst; check for signs of coking. 2. Check pump for consistent operation; ensure feed lines are not blocked. |
References
- EurekAlert!. (2026). Molecular sieve-confined Pt-FeOx catalysts achieve highly efficient reversible hydrogen cycle of methylcyclohexane-toluene.
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
- EOLSS. CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods.
- NPTEL. (n.d.). Lecture 6 Catalyst characterization.
- Royal Society of Chemistry. (2024). Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. Catalysis Science & Technology.
- Labinsights. (2023). Exploring Potentials of Catalysts for Hydrogen Storage.
- ResearchGate. (n.d.). Hydrodeoxygenation of benzofuran over activated carbon supported Pt, Pd, and Pt–Pd catalysts.
- ResearchGate. (n.d.). Hydrodeoxygenation of Dibenzofuran Over SBA-15 Supported Pt, Pd, and Ru Catalysts.
- ResearchGate. (n.d.). Hydrodeoxygenation of Dibenzofuran over Mesoporous Silica COK-12 Supported Palladium Catalysts.
- PubMed. (n.d.). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports.
- ScienceDirect. (2021). Pd nanoparticles-based catalysts supported on multi-walled carbon nanotubes-graphitic carbon nitride composites for the dehydrogenation of formic acid. Catalysis Today.
- YouTube. (2025). What Is Supported Metal Catalyst?. Chemistry For Everyone.
- Wiley Online Library. (2024). A kinetics study on continuous dehydrogenation of dodecahydro‐N‐ethylcarbazole. Asia-Pacific Journal of Chemical Engineering.
- Taylor & Francis Online. (n.d.). Liquid organic hydrogen carriers – Knowledge and References.
- MDPI. (2023). Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport.
- Wikipedia. (n.d.). Dehydrogenation.
- PubMed Central (PMC). (2022). Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation.
- ResearchGate. (2024). Liquid Organic Hydrogen Carrier Concepts and Catalysts for Hydrogenation and Dehydrogenation Reactions.
- ResearchGate. (n.d.). Pt/AlSiOx catalysts for effective production of H2 from dehydrogenation of dodecahydro-N-ethylcarbazole.
- ResearchGate. (n.d.). Development of Pt-based Catalysts for the Dehydrogenation of Liquid Organic Hydrogen Carriers.
- Royal Society of Chemistry. (2024). Advances in liquid organic hydrogen carriers: developing efficient dehydrogenation strategies. Chemical Communications.
- Royal Society of Chemistry. (n.d.). Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. Catalysis Science & Technology.
- ResearchGate. (2016). Kinetic Modeling of N-Dodecane Dehydrogenation on Pt/Al2O3 Catalyst Based on Lhhw Mechanism.
- ResearchGate. (n.d.). Kinetics of long chain n-paraffin dehydrogenation over a commercial Pt-Sn-K-Mg/γ-Al2O3 catalyst: Model studies using n-dodecane.
- PubMed. (2022). Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation.
Sources
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- 15. Catalyst Characterization Techniques [hidenanalytical.com]
Application Notes and Protocols for the Catalytic Dehydrogenation of Dodecahydrodibenzofuran
Introduction
Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a pivotal technology for the safe and efficient storage and transportation of hydrogen. Dodecahydrodibenzofuran (H12-DBF), the fully hydrogenated form of dibenzofuran, is a promising LOHC candidate due to its high hydrogen storage capacity (approximately 7.1 wt%), thermal stability, and the manageable physical state of its hydrogenated and dehydrogenated forms. The release of hydrogen from H12-DBF is an endothermic catalytic dehydrogenation reaction, where the choice of catalyst and reaction conditions are critical for achieving high hydrogen yield and purity.
These application notes provide a comprehensive, step-by-step protocol for the catalytic dehydrogenation of this compound. The protocol is designed for researchers, scientists, and professionals in the fields of chemistry, materials science, and renewable energy. It details the experimental setup, catalyst selection, reaction procedure, and analytical methods for the controlled release of hydrogen from H12-DBF. While specific literature on the dehydrogenation of H12-DBF is nascent, this protocol is built upon established principles and successful methodologies reported for analogous LOHC systems, such as those based on carbazole and dibenzyltoluene.[1][2][3]
Reaction Pathway and Catalysis
The dehydrogenation of this compound to dibenzofuran proceeds through a series of catalytic steps, releasing up to six molecules of hydrogen per molecule of H12-DBF. The overall reaction is as follows:
C₁₂H₂₀O → C₁₂H₈O + 6H₂
The selection of a suitable catalyst is paramount for an efficient dehydrogenation process. Platinum-based catalysts, particularly those supported on high-surface-area materials like alumina (Al₂O₃), are widely recognized for their high activity and selectivity in the dehydrogenation of cyclic hydrocarbons.[2][4][5] Palladium on carbon (Pd/C) has also shown excellent performance for the dehydrogenation of related heterocyclic compounds and tetrahydrofurans.[6][7] For this protocol, we will focus on a platinum on alumina (Pt/Al₂O₃) catalyst, a common choice for LOHC dehydrogenation.[2][5]
Safety Precautions
Chemical Safety:
-
This compound and Dibenzofuran: While specific toxicity data for this compound is limited, it is prudent to handle it with care. The dehydrogenated product, dibenzofuran, and its derivatives are classified as hazardous.[4][8] Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[4]
-
Catalyst Handling: Platinum catalysts, especially in powdered form, can be pyrophoric. Handle with care, preferably in an inert atmosphere.
Operational Safety:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5] The experimental setup must be located in a well-ventilated area, away from ignition sources.[4][8] A hydrogen gas detector should be in place.
-
High-Temperature and Pressure Operations: The dehydrogenation reaction is typically carried out at elevated temperatures. Ensure the reactor system is properly rated, shielded, and equipped with appropriate pressure relief devices.
Experimental Protocol
This protocol describes the dehydrogenation of this compound in a continuous flow fixed-bed reactor system.
Materials and Equipment
Materials:
-
This compound (H12-DBF, substrate)
-
Platinum on alumina catalyst (e.g., 0.5 wt% Pt/Al₂O₃)
-
Inert gas (Nitrogen or Argon) for purging
-
High-purity hydrogen for catalyst reduction (if required)
-
Solvent for post-reaction analysis (e.g., Toluene)
Equipment:
-
Continuous flow fixed-bed reactor (e.g., packed bed reactor made of stainless steel or Inconel)[9]
-
High-performance liquid pump (HPLC pump) for feeding the liquid substrate
-
Mass flow controllers for gas delivery
-
Temperature controller and furnace for heating the reactor
-
Back-pressure regulator to control the system pressure
-
Gas-liquid separator to separate the gaseous hydrogen from the liquid product stream
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analyzing the liquid products
-
Gas chromatograph (GC) with a Thermal Conductivity Detector (TCD) or a mass flow meter for quantifying the released hydrogen[10]
-
Standard laboratory glassware and analytical balance
Experimental Setup Diagram
Caption: Simplified reaction pathway for the dehydrogenation of H12-DBF.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the catalytic dehydrogenation of this compound. By leveraging established knowledge from similar LOHC systems, this guide offers a robust starting point for researchers to explore and optimize the hydrogen release from this promising carrier. Careful attention to safety, precise control of reaction parameters, and accurate analytical techniques are essential for obtaining reliable and reproducible results. The insights gained from these experiments will be crucial for the development and implementation of this compound-based hydrogen storage technologies.
References
- Thermo Fisher Scientific. (2025-09-05).
- Fisher Scientific Company. (2025-12-18).
-
MDPI. (n.d.). The Role of the Metal in the Catalytic Reactions of Hydrogenation–Dehydrogenation of Polycyclic Hydrocarbons for Hydrogen Storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for dehydrogenation. Retrieved from [Link]
-
MDPI. (2022-03-30). Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Performances of the main analytical methods for hydrogen detection, quantification, and monitoring. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Retrieved from [Link]
- Benchchem. (2025).
-
PubMed. (n.d.). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Dehydrogenation kinetics and catalysis of organic heteroaromatics for hydrogen storage | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Hydrodeoxygenation of dibenzofuran over SiO2, Al2O3/SiO2 and ZrO2/SiO2 supported Pt catalysts | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US3857859A - Dehydrogenation of tetrahydrofuran and alkylsubstituted tetrahydrofurans.
-
MDPI. (2021-12-10). Experimental Assessment of Perhydro-Dibenzyltoluene Dehydrogenation Reaction Kinetics in a Continuous Flow System for Stable Hydrogen Supply. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Mg and Zn Dopants on Pt/Al2O3 for the Dehydrogenation of Perhydrodibenzyltoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage in liquid organic hydrogen carriers. Retrieved from [Link]
- Benchchem. (2025).
- Kalvis. (2022). Catalytic Hydrogen Storage Systems Based on Hydrogenation-Dehydrogenation Reactions.
-
MDPI. (2024-01-10). Structure Robustness of Highly Dispersed Pt/Al2O3 Catalyst for Propane Dehydrogenation during Oxychlorination Regeneration Process. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Hydrodeoxygenation of dibenzofuran over SiO2, Al2O3/SiO2 and ZrO2/SiO2 supported Pt catalysts. Retrieved from [Link]
-
ResearchGate. (2016-04-13). Kinetic Modelling of N-Dodecane Dehydrogenation on Pt/Al2O3 Catalyst Based on Lhhw Mechanism. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Effect of Mg and Zn Dopants on Pt/Al2O3 for the Dehydrogenation of Perhydrodibenzyltoluene | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3857859A - Dehydrogenation of tetrahydrofuran and alkylsubstituted tetrahydrofurans - Google Patents [patents.google.com]
- 8. Hydrodeoxygenation of dibenzofuran over SiO2, Al2O3/SiO2 and ZrO2/SiO2 supported Pt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. sci-hub.box [sci-hub.box]
- 10. researchgate.net [researchgate.net]
Exploring Dodecahydrodibenzofuran: A High-Energy-Density Fuel Candidate
Application Note & Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of advanced fuels on the exploration of dodecahydrodibenzofuran (DDBF) as a potential high-energy-density fuel (HEDF). DDBF, a saturated heterocyclic organic compound, presents intriguing characteristics for applications where high volumetric energy density is paramount. This guide details the physicochemical properties of DDBF, outlines protocols for its synthesis via the hydrogenation of dibenzofuran, and provides methodologies for the determination of its critical fuel properties, including density and heat of combustion. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Quest for High-Energy-Density Fuels
The demand for advanced liquid fuels with superior energy content per unit volume and mass is a driving force in aerospace, defense, and specialized chemical industries.[1] High-energy-density fuels (HEDFs) offer the potential for increased range, payload capacity, and performance in volume-limited applications.[1] While conventional hydrocarbon fuels remain the standard, research into novel molecular architectures that can store more chemical energy is critical for next-generation propulsion and power systems.
This compound (C₁₂H₂₀O), the fully saturated derivative of dibenzofuran, emerges as a compound of interest in this context.[2] Its strained ring system and high hydrogen content suggest the potential for a high heat of combustion. This application note serves as a foundational resource for the systematic evaluation of DDBF as a viable HEDF.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of DDBF is essential for its handling, storage, and performance evaluation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O | [2] |
| Molecular Weight | 180.29 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2][3][4] |
| Specific Gravity (20/20) | 1.00 | [3] |
| Boiling Point | 259 °C | [4] |
| Flash Point | 84 °C | [3] |
| Purity (typical) | >98.0% (GC) | [2][3] |
Note: The provided data is based on commercially available DDBF, which typically exists as a mixture of isomers.[2][3][4] The specific isomer distribution can influence the physical properties.
Synthesis of this compound: A Detailed Protocol
The primary route for the synthesis of DDBF is the catalytic hydrogenation of its aromatic precursor, dibenzofuran. This process involves the saturation of the benzene and furan rings with hydrogen.
Rationale for Catalyst and Condition Selection
The choice of catalyst is critical for achieving high conversion and selectivity. Noble metal catalysts, such as palladium on carbon (Pd/C), are effective for the hydrogenation of aromatic compounds.[5] The use of a reusable catalyst simplifies the purification process. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to overcome the activation energy of aromatic ring saturation.
Experimental Workflow: Hydrogenation of Dibenzofuran
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reactor Preparation: In a high-pressure autoclave reactor, add dibenzofuran and a suitable solvent (e.g., ethanol) in a 1:10 w/v ratio. Add 5 wt% Palladium on carbon (Pd/C) catalyst.
-
Inerting: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 100-150 °C) while stirring vigorously to ensure good mixing of the reactants, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
-
Analysis: Confirm the structure and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Evaluation of Fuel Properties
A comprehensive assessment of DDBF as a high-energy-density fuel requires the determination of key performance metrics.
Density Determination
The density of a fuel is a critical parameter for calculating its volumetric energy density.
-
Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature and record the mass.
-
Calculation: Calculate the density of this compound by dividing the mass of the sample by the calibrated volume of the pycnometer.
Heat of Combustion: The Definitive Metric
The heat of combustion is the most important property for a fuel, as it quantifies the amount of energy released upon burning.
This protocol follows the principles outlined in standard methods for determining the heat of combustion of liquid fuels.
Caption: Workflow for Bomb Calorimetry.
-
Calorimeter Calibration: Determine the heat capacity of the bomb calorimeter by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: Accurately weigh a sample of this compound (typically 0.5-1.0 g) into a crucible.
-
Bomb Assembly: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere, and seal the bomb.
-
Oxygen Pressurization: Pressurize the bomb with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.
-
Temperature Equilibration: Allow the system to reach thermal equilibrium.
-
Ignition: Ignite the sample by passing an electric current through a fuse wire.
-
Data Acquisition: Record the temperature of the water in the calorimeter at regular intervals until it reaches a maximum and then begins to cool.
-
Calculations:
-
Calculate the corrected temperature rise.
-
Using the heat capacity of the calorimeter, calculate the gross heat of combustion (higher heating value).
-
Correct for the heat of formation of nitric acid and sulfuric acid (if sulfur is present) to determine the net heat of combustion (lower heating value).
-
Data Interpretation and Future Directions
The experimentally determined density and heat of combustion values for DDBF will allow for a direct comparison with existing high-energy-density fuels. The volumetric heat of combustion, calculated by multiplying the gravimetric heat of combustion by the density, is a particularly important metric for volume-limited applications.
Further research should focus on:
-
Isomer-Specific Analysis: Synthesizing and characterizing individual isomers of this compound to understand the structure-property relationships.
-
Combustion Characteristics: Investigating the ignition delay, flame speed, and emission profile of DDBF.
-
Material Compatibility: Assessing the compatibility of DDBF with common materials used in fuel systems.
-
Blends with Conventional Fuels: Evaluating the performance of DDBF as a blend component with conventional jet or rocket fuels.
Conclusion
This compound represents a promising, yet underexplored, candidate in the search for advanced high-energy-density fuels. Its saturated, cyclic structure offers the potential for high volumetric energy density. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and comprehensive fuel property evaluation of DDBF. The systematic application of these methodologies will enable a definitive assessment of its potential as a next-generation HEDF.
References
-
An efficient method for the synthesis of dibenzofuran from o-iododiaryl ether using reusable Pd/C under ligand-free conditions has been developed. Synthesis of o-iododiaryl ether was achieved in one pot through sequential iodination and O-arylation of phenol under mild reaction conditions. (Source: PubMed, [Link])
-
High-energy-density liquid fuels (HED fuels) are essential for volume-limited aerospace vehicles and could serve as energetic additives for conventional fuels. (Source: MDPI, [Link])
-
This compound has a boiling point of 259 °C. (Source: Chem-Impex, [Link])
-
High performance, high density hydrocarbon fuels are sought for applications requiring a high merit index, which considers properties like heat of combustion and density. (Source: NASA Technical Reports Server, [Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nrc.gov [nrc.gov]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
- 5. High-density biosynthetic fuels: the intersection of heterogeneous catalysis and metabolic engineering - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Industrial Scale-Up of Dodecahydrodibenzofuran Production
Introduction: Dodecahydrodibenzofuran as a High-Value Specialty Chemical
This compound, also known as perhydrodibenzofuran, is a saturated heterocyclic compound with significant potential across various industrial sectors. Its fully hydrogenated structure imparts unique physical and chemical properties, making it a valuable building block and performance additive. Key application areas include:
-
High-Performance Materials: Its thermal stability and chemical resistance make it an excellent candidate for incorporation into advanced polymers, coatings, and adhesives, enhancing durability and performance under demanding conditions.
-
Fragrance and Flavors: The saturated ring system can serve as a precursor to novel fragrance and flavor compounds, offering unique olfactory and gustatory profiles.
-
Specialty Solvents and Heat Transfer Fluids: Its high boiling point and stability suggest utility as a specialty solvent or a component in heat transfer fluids for high-temperature applications.
The successful industrial-scale production of this compound hinges on a robust, efficient, and safe manufacturing process. This guide provides a comprehensive overview of the key considerations and detailed protocols for scaling up its production, from precursor synthesis to final product purification.
Part 1: Synthesis of the Dibenzofuran Precursor
The journey to this compound begins with its aromatic precursor, dibenzofuran. Several synthetic routes to dibenzofuran have been established, with palladium-catalyzed methodologies offering high efficiency and functional group tolerance.[1][2]
Recommended Synthetic Pathway: Palladium-Catalyzed Cyclization of o-Iododiaryl Ethers
An effective and scalable method for dibenzofuran synthesis involves the intramolecular cyclization of o-iododiaryl ethers.[2] This approach is favored for its relatively mild reaction conditions and the commercial availability of the starting materials.
Experimental Protocol: Synthesis of Dibenzofuran
Materials:
-
o-Iododiaryl ether
-
Palladium on carbon (Pd/C, 10 wt%)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Equipment:
-
Glass-lined reactor with overhead stirrer, condenser, and nitrogen inlet
-
Temperature control unit
-
Filtration system (e.g., Nutsche filter-dryer)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the glass-lined reactor with o-iododiaryl ether and toluene.
-
Base Addition: Add an aqueous solution of sodium carbonate to the reactor.
-
Catalyst Introduction: Under a nitrogen atmosphere, carefully add the Pd/C catalyst.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain vigorous stirring. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture to remove the Pd/C catalyst. The catalyst can be recovered and potentially regenerated.
-
Phase Separation: Separate the organic and aqueous layers.
-
Washing: Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude dibenzofuran.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure dibenzofuran.
Part 2: Catalytic Hydrogenation of Dibenzofuran to this compound
The core of the industrial process is the complete hydrogenation of the aromatic dibenzofuran to the saturated this compound. This transformation requires a robust catalyst capable of operating under high pressure and temperature. Supported ruthenium catalysts are particularly effective for the hydrogenation of aromatic rings.[3]
Catalyst Selection and Preparation
For industrial applications, a heterogeneous catalyst is essential for ease of separation and recycling. A ruthenium-on-carbon (Ru/C) or ruthenium-on-alumina (Ru/Al₂O₃) catalyst is recommended. These catalysts offer high activity, selectivity, and stability.[4]
| Catalyst Parameter | Recommended Specification | Rationale |
| Metal | Ruthenium (Ru) | High activity for aromatic ring hydrogenation. |
| Support | Activated Carbon or α-Alumina | High surface area and thermal stability. |
| Ruthenium Loading | 5 wt% | Balances activity with cost. |
| Particle Size | 50-100 µm | Optimizes catalyst suspension and filtration. |
High-Pressure Hydrogenation Protocol
High-pressure hydrogenation is an inherently hazardous operation and must be conducted in appropriately designed and certified equipment by trained personnel.[5]
Experimental Protocol: High-Pressure Hydrogenation of Dibenzofuran
Materials:
-
Dibenzofuran
-
5% Ru/C or 5% Ru/Al₂O₃
-
Solvent (e.g., cyclohexane, decalin)
-
High-purity hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Equipment:
-
High-pressure autoclave (e.g., Hastelloy C) equipped with a magnetic stirrer, gas inlet, pressure gauge, rupture disc, and temperature probe.
-
Hydrogen gas supply system with pressure regulators.
-
Catalyst filtration system.[6]
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging: Charge the autoclave with dibenzofuran, the chosen solvent, and the ruthenium catalyst.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 150-200 °C) while stirring vigorously. Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Recovery: The heterogeneous catalyst can be recovered by filtration.[7] This is a critical step for the economic viability of the process. The recovered catalyst can be reused, though its activity may decrease over several cycles. Catalyst deactivation is often due to carbon deposition, and regeneration can sometimes be achieved by controlled oxidation followed by reduction.[8]
-
Product Isolation: The filtrate, containing the this compound product mixture in the solvent, is collected for purification.
Part 3: Purification and Isomer Separation
The hydrogenation of dibenzofuran results in a mixture of diastereomers of this compound. The separation of these isomers is a significant challenge due to their similar physical properties. Fractional crystallization and preparative chromatography are the most viable industrial-scale options.
Diastereomer Separation by Fractional Crystallization
Fractional crystallization is a cost-effective method for separating diastereomers if a suitable solvent system can be identified. This process relies on the differential solubility of the isomers.
Protocol: Diastereomer Separation by Fractional Crystallization
Materials:
-
Crude this compound mixture
-
Screening solvents (e.g., hexane, heptane, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
Equipment:
-
Jacketed crystallization vessel with agitator and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solvent Screening: In a laboratory setting, conduct small-scale crystallization trials with a variety of solvents and solvent mixtures to identify a system that provides good separation of the diastereomers.[9][10]
-
Dissolution: In the crystallization vessel, dissolve the crude product in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solution to induce crystallization. The cooling rate should be carefully controlled to promote the formation of pure crystals of one diastereomer.
-
Seeding: Optionally, seed the solution with pure crystals of the desired isomer to encourage its selective crystallization.
-
Isolation: Once crystallization is complete, filter the slurry to isolate the crystals.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Mother Liquor Treatment: The mother liquor, enriched in the other diastereomer(s), can be subjected to further crystallization steps or purified by chromatography.
Diastereomer Separation by Preparative Chromatography
For high-purity requirements or when crystallization is not effective, preparative chromatography is a powerful alternative. Supercritical fluid chromatography (SFC) is often more successful than traditional HPLC for diastereomer separations.[11]
Protocol: Diastereomer Separation by Preparative Chromatography
Equipment:
-
Preparative HPLC or SFC system
-
Appropriate chromatographic column (e.g., silica gel for normal phase, C18 for reversed phase)
-
Fraction collector
Procedure:
-
Method Development: Develop a separation method on an analytical scale to determine the optimal stationary phase and mobile phase composition.
-
Scale-Up: Scale up the analytical method to the preparative system.
-
Injection: Dissolve the crude this compound mixture in a suitable solvent and inject it onto the column.
-
Elution: Elute the column with the chosen mobile phase.
-
Fraction Collection: Collect the fractions corresponding to each separated diastereomer.
-
Solvent Removal: Remove the solvent from the collected fractions to obtain the pure isomers.
Part 4: Analytical Quality Control
Robust analytical methods are essential for monitoring the entire production process and ensuring the final product meets the required specifications.
| Analysis | Technique | Purpose |
| Reaction Monitoring | GC-MS | To track the conversion of dibenzofuran and the formation of intermediates and the final product. |
| Purity Assessment | GC-FID, HPLC | To determine the purity of the final this compound product and quantify any impurities. |
| Isomer Ratio | Chiral GC or HPLC | To determine the ratio of the different diastereomers in the final product. |
| Structure Confirmation | NMR (¹H, ¹³C), FT-IR | To confirm the chemical structure of the final product. |
Part 5: Safety Considerations for Industrial Scale-Up
The industrial-scale production of this compound, particularly the high-pressure hydrogenation step, presents significant safety challenges that must be rigorously addressed.
-
High-Pressure Operations: All high-pressure equipment must be designed, constructed, and operated in accordance with relevant codes and standards. Regular inspection and maintenance are mandatory.[5]
-
Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation area must be well-ventilated, and all potential ignition sources must be eliminated. Hydrogen leak detectors should be installed.
-
Catalyst Handling: Some hydrogenation catalysts can be pyrophoric, especially after use. Spent catalysts should be handled under an inert atmosphere and wetted with a solvent to prevent spontaneous ignition.
-
Process Safety Management (PSM): A comprehensive PSM program should be implemented, including process hazard analysis (PHA), standard operating procedures (SOPs), and emergency response plans.
Diagrams
Overall Workflow for this compound Production
Caption: Overall workflow from precursor to final product.
Catalytic Hydrogenation Cycle
Caption: Simplified catalytic hydrogenation cycle.
References
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Request PDF. (2025, August 5). Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. ResearchGate. [Link]
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved from a credible industrial safety website.
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Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Precious Metal Catalyst Filters | Catalyst Recovery Filtration. (n.d.). Mott Corporation. Retrieved from [Link]
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Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. [Link]
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How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6). ResearchGate. [Link]
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Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity. (2025, August 10). ResearchGate. [Link]
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Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds?. (2015, May 29). ACS Catalysis. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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Performances of the main analytical methods for hydrogen detection, quantification, and monitoring. (n.d.). ResearchGate. Retrieved from [Link]
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Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2025, November 20). ResearchGate. [Link]
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Help with separation of diastereomers. (2024, December 9). Reddit. [Link]
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Synthesis of Saturated N- Heterocycles. (2014, April 4). Research Collection. [Link]
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Top Filtration Systems Used for Catalyst Recovery. (n.d.). Kumar Filters. Retrieved from [Link]
- Process for the hydrogenation of an aromatic amine and the supported ruthenium catalyst used in the process. (1980, January 29).
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Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology. [Link]
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Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013, January 11). PubMed. [Link]
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Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters. Retrieved from [Link]
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Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). ResearchGate. [Link]
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C–H Insertion via Ruthenium Catalyzed gem-Hydrogenation of 1,3-Enynes. (2022, February 16). Journal of the American Chemical Society. [Link]
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An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (n.d.). PubMed. [Link]
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RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
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Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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Comparative study on separation of diastereomers by HPLC. (2025, August 7). ResearchGate. [Link]
-
(PDF) Recovery of Nickel & Oil from hydrogenation catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. (2023, March 4). National Center for Biotechnology Information. Retrieved from [Link]
-
CO2 hydrogenation on ruthenium: comparative study of catalyst supports. (n.d.). RSC Publishing. Retrieved from [Link]
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Catalyst recovery - Separation and recovering of solid catalysts. (n.d.). BHS-Sonthofen. Retrieved from [Link]
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Catalyst Deactivation and Regeneration. (2015, May 1). International Journal of Scientific Engineering and Technology. [Link]
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Application Notes & Protocols: Dodecahydrodibenzofuran (H12-DBF) as a Liquid Organic Hydrogen Carrier (LOHC)
For: Researchers, scientists, and drug development professionals exploring advanced hydrogen storage and transport solutions.
Introduction: The Role of LOHCs in the Hydrogen Economy
The transition to a hydrogen-based economy hinges on the safe, efficient, and cost-effective storage and transportation of hydrogen.[1][2] Liquid Organic Hydrogen Carriers (LOHCs) represent a pivotal technology in this landscape, offering a method to chemically bond hydrogen to a stable liquid carrier, thereby leveraging existing infrastructure for liquid fuels.[2][3][4] This approach mitigates the significant challenges associated with high-pressure compression and cryogenic liquefaction of hydrogen gas.[3] An LOHC system operates in a closed loop: a hydrogen-lean carrier is catalytically hydrogenated for storage and transport, and later dehydrogenated at the point of use to release high-purity hydrogen, with the carrier being recycled for subsequent use.[1][5]
Among various LOHC candidates, the dibenzofuran (DBF) / dodecahydrodibenzofuran (H12-DBF) system is gaining attention due to its favorable characteristics. H12-DBF boasts a high gravimetric hydrogen storage capacity of 7.1 wt%, a critical parameter for mobile applications. This document provides a detailed guide to the application of the DBF/H12-DBF system, including step-by-step protocols for hydrogenation and dehydrogenation, catalyst selection, and process considerations.
The DBF / H12-DBF LOHC Cycle
The core of the technology is the reversible hydrogenation of dibenzofuran (DBF) to its perhydrogenated form, this compound (H12-DBF).
C₁₂H₈O (DBF) + 6H₂ ⇌ C₁₂H₂₀O (H12-DBF)
-
Hydrogenation (Storage): An exothermic reaction where DBF is catalytically hydrogenated under elevated pressure and temperature to form H12-DBF.[1]
-
Dehydrogenation (Release): An endothermic reaction where H12-DBF is heated in the presence of a catalyst to release hydrogen gas, regenerating the original DBF carrier.[1][4]
Caption: The reversible LOHC cycle for the DBF/H12-DBF system.
Part A: Hydrogenation Protocol (Hydrogen Storage)
The hydrogenation of DBF is a critical step for "charging" the LOHC. The selection of an appropriate catalyst and reaction conditions is paramount for achieving high conversion rates and selectivity towards the fully saturated H12-DBF. Ruthenium-based catalysts are frequently cited for their high activity in aromatic hydrogenation.
Key Performance Parameters for LOHC Systems
| Parameter | Dibenzyltoluene (DBT) | Toluene/MCH | Dibenzofuran (DBF) | N-ethylcarbazole (NEC) |
| Gravimetric H₂ Capacity | ~6.2 wt% | ~6.2 wt% | ~7.1 wt% | ~5.8 wt% |
| Dehydrogenation Enthalpy | High (~65.4 kJ/mol H₂) | High (~68 kJ/mol H₂) | Moderate-High | Low (~54 kJ/mol H₂) |
| Dehydrogenation Temp. | ~300 °C | ~300-350 °C | ~250-300 °C | ~180-250 °C |
| Key Advantages | Good safety profile, wide liquid range.[3] | Mature, low-cost technology.[2][3] | High H₂ capacity. | Lower dehydrogenation temperature.[3] |
| Key Challenges | High dehydrogenation temperature.[3] | Toluene toxicity. | Catalyst development, potential side reactions. | Higher cost, solid at room temp. |
Experimental Workflow: Hydrogenation of DBF
Caption: Step-by-step experimental workflow for DBF hydrogenation.
Detailed Protocol: Hydrogenation of Dibenzofuran (DBF)
Materials:
-
Dibenzofuran (DBF, >99% purity)
-
Solvent (e.g., Tetrahydrofuran - THF, analytical grade)
-
Catalyst (e.g., 5 wt% Ruthenium on Alumina, Ru/Al₂O₃)
-
High-pressure autoclave reactor with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature control.
-
Hydrogen gas (high purity, >99.999%)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave is clean and dry.
-
Add DBF (e.g., 10 g) and the chosen solvent (e.g., 50 mL THF) to the reactor vessel.
-
Add the hydrogenation catalyst (e.g., 5% Ru/Al₂O₃, typically 1-5 mol% Ru relative to DBF). The catalyst should be handled in an inert atmosphere if pre-reduced.
-
-
Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the system with an inert gas (e.g., N₂) at least 3-5 times to remove all air and oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.
-
-
Pressurization and Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Begin vigorous stirring (e.g., >1000 rpm) to ensure good gas-liquid-solid mixing.
-
Heat the reactor to the target temperature (e.g., 160°C). The hydrogenation process is exothermic, so monitor the temperature closely.[1]
-
The reaction is typically monitored by observing the pressure drop from a connected hydrogen reservoir. The reaction is considered complete when hydrogen uptake ceases.
-
-
Shutdown and Product Recovery:
-
Once the reaction is complete, stop heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor once more with inert gas before opening.
-
Recover the reaction mixture. Separate the solid catalyst from the liquid product via filtration or centrifugation. The catalyst can often be washed and reused.
-
-
Analysis:
-
Analyze the liquid product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of DBF and the selectivity towards H12-DBF.
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the perhydrogenated product.
-
Part B: Dehydrogenation Protocol (Hydrogen Release)
The release of hydrogen from H12-DBF is an endothermic process requiring a highly active and stable catalyst to proceed at reasonable temperatures and rates.[4][6] Platinum- or Palladium-based catalysts are commonly employed for this step due to their excellent dehydrogenation activity.
Experimental Workflow: Dehydrogenation of H12-DBF
Caption: Step-by-step experimental workflow for H12-DBF dehydrogenation.
Detailed Protocol: Dehydrogenation of this compound (H12-DBF)
Materials:
-
This compound (H12-DBF, synthesized as per Part A)
-
Catalyst (e.g., 5 wt% Platinum on Carbon, Pt/C)
-
Reaction vessel (e.g., three-neck round-bottom flask or fixed-bed reactor) equipped with a condenser, temperature probe, and gas outlet.
-
Heating mantle or oil bath.
-
Gas flow meter and/or online Gas Chromatograph (GC) for H₂ analysis.
-
Inert gas (e.g., Argon)
Procedure:
-
Reactor Setup:
-
Add the hydrogen-rich LOHC (H12-DBF) and the dehydrogenation catalyst (e.g., 5% Pt/C) to the reaction vessel.
-
Assemble the reaction apparatus, ensuring the gas outlet is connected through a condenser (to trap any volatile organics) to a bubble flow meter or an online GC to quantify the evolved hydrogen.
-
-
Purging:
-
Thoroughly purge the entire system with an inert gas (e.g., Argon) to remove all air. This prevents oxidation of the catalyst and the LOHC at high temperatures and ensures the purity of the released hydrogen.
-
-
Reaction and Hydrogen Release:
-
Begin stirring and heat the mixture to the target dehydrogenation temperature (e.g., 280-300°C).
-
As the reaction proceeds, hydrogen gas will evolve. Continuously monitor the flow rate of the released gas.
-
The reaction can be monitored by measuring the cumulative volume of hydrogen released over time. The reaction is complete when gas evolution ceases.
-
-
Shutdown and Product Recovery:
-
Once hydrogen release has stopped, discontinue heating and allow the reactor to cool to a safe temperature under a continuous inert gas flow.
-
Recover the liquid product (now hydrogen-lean DBF).
-
Separate the catalyst by filtration for potential reuse. Note that catalyst deactivation can occur over multiple cycles and may require regeneration.
-
-
Analysis:
-
Confirm the composition of the liquid product using GC-MS and NMR to verify the regeneration of DBF.
-
Analyze the purity of the collected hydrogen gas using GC with a thermal conductivity detector (TCD).
-
Safety and Handling Considerations
-
High Pressure: Hydrogenation reactions are performed under high pressure. Ensure the reactor is rated for the intended operating conditions and that all safety features (e.g., burst disc, pressure relief valve) are in place and functional.
-
Flammability: Hydrogen is extremely flammable. All procedures must be conducted in a well-ventilated area (fume hood), and all potential ignition sources must be eliminated.
-
High Temperature: Dehydrogenation requires high temperatures. Use appropriate personal protective equipment (PPE) and take precautions against thermal burns.
-
Chemical Handling: While DBF and its hydrogenated forms are considered relatively stable, standard laboratory chemical handling procedures should be followed. Consult the Safety Data Sheet (SDS) for detailed information.
References
- New Dibenzofuran Compounds Obtained by Dihydrousnic Acid Hydrogenation. (2020). ECSOC-24.
- Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport. (2022). MDPI.
- Liquid organic hydrogen carriers – Knowledge and References. (2019). Taylor & Francis.
- Revolution in Hydrogen Carriers - Exploring LOHC Technology. (2023). YouTube.
- Liquid-Organic-Hydrogen-Carriers-(LOHC)-A-Game-Changer. (n.d.). Fuel Cell Store.
- Dehydrogenation mechanism of liquid organic hydrogen carriers: dodecahydro-N-ethylcarbazole on Pd(111). (2013). PubMed.
- The curious saga of dehydrogenation/hydrogenation for chemical hydrogen storage: a mechanistic perspective. (2011). RSC Publishing.
- Natural liquid organic hydrogen carrier with low dehydrogenation energy: A first principles study. (2022). ResearchGate.
- LOHC, a Compelling Hydrogen Transport and Storage Solution. (n.d.). Axens.
- Advances in liquid organic hydrogen carriers: developing efficient dehydrogenation strategies. (2024). RSC Publishing.
- A High-Capacity, Reversible Liquid Organic Hydrogen Carrier: H2-Release Properties and an Application to a Fuel Cell. (2018). ResearchGate.
- LOHC Systems for Hydrogen Storage, Transport. (n.d.). WIKA blog.
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Application Notes and Protocols for the Catalytic Hydrogenation of Dibenzofuran to Dodecahydrodibenzofuran
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Dodecahydrodibenzofuran and the Catalytic Challenge
This compound, a fully saturated derivative of dibenzofuran, is a molecule of significant interest in the chemical and pharmaceutical industries. Its applications range from a versatile building block in organic synthesis to a component in high-performance materials and fragrances.[1] The complete hydrogenation of the aromatic rings in dibenzofuran presents a considerable synthetic challenge due to the high stability of the aromatic system. This process, often requiring high pressures and temperatures, is critically dependent on the choice of an efficient and selective catalyst. The development of robust catalytic systems is paramount for achieving high yields of the desired this compound isomers while minimizing side reactions such as hydrogenolysis of the C-O bond.
This application note provides a comprehensive guide to the catalytic hydrogenation of dibenzofuran, detailing the underlying scientific principles, comparing various catalytic systems, and offering a step-by-step protocol for researchers.
Theoretical Background: Reaction Pathways and Catalytic Mechanisms
The hydrogenation of dibenzofuran to this compound is a multi-step process involving the sequential saturation of the two aromatic rings. The generally accepted reaction pathway proceeds through partially hydrogenated intermediates.
Reaction Pathway
The hydrogenation typically initiates on one of the benzene rings, followed by the saturation of the furan ring and finally the second benzene ring. The key intermediates in this process include tetrahydrodibenzofuran and hexahydrodibenzofuran.[2] The specific pathway and the distribution of intermediates can be influenced by the catalyst and reaction conditions.
The Role of the Catalyst
The catalyst plays a pivotal role in facilitating the hydrogenation reaction by providing active sites for the dissociation of hydrogen and the adsorption of the dibenzofuran molecule. Both noble and non-noble metal catalysts have been extensively studied for this transformation.
-
Noble Metal Catalysts: Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are highly active for aromatic hydrogenation.[3] Ruthenium, in particular, has shown high efficacy in the complete hydrogenation of benzofurans.[4][5][6] Platinum-based catalysts, especially when supported on acidic materials like zeolites, have demonstrated high selectivity towards bicyclohexane (this compound).[7]
-
Non-Noble Metal Catalysts: Nickel (Ni) and Cobalt (Co) based catalysts are more cost-effective alternatives.[8] Sulfided Ni-Mo catalysts are also effective, though they can lead to different product distributions.[2] Bimetallic catalysts, such as Ni-Pt or Ni-Cu, can exhibit enhanced activity and selectivity due to synergistic effects between the two metals.[9][10][11][12]
-
Catalyst Support: The support material significantly influences the dispersion of the metal nanoparticles, the catalyst's stability, and the overall catalytic performance. Common supports include activated carbon, alumina (Al₂O₃), silica (SiO₂), and zeolites.[13][14] The acidity of the support can also play a crucial role in the reaction pathway.[7]
Comparative Analysis of Catalytic Systems
The choice of catalyst has a profound impact on the conversion of dibenzofuran and the selectivity towards this compound. The following table summarizes the performance of various catalytic systems reported in the literature.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Dibenzofuran Conversion (%) | This compound Selectivity (%) | Reference |
| Pt | Hierarchical ZSM-5 | 260 | 3 | 99.7 | 86.8 | [7] |
| Ni-Mo (sulfided) | γ-Al₂O₃ | 350-390 | 7.0 | High | Major product: single-ring hydrocarbons | [2] |
| Ru | Ionic Liquid Phase | Ambient | - | High (for benzofuran) | High (for dihydrobenzofuran) | [4] |
| Ni-Pt (bimetallic) | - | 200 | 1.2 | >90 | High | [9] |
| Ni-Cu | γ-Al₂O₃ | 300 | 4.0 | 95.2 | 79.9 (deoxygenated products) | [11] |
Experimental Protocol: Hydrogenation of Dibenzofuran using Pt/ZSM-5 Catalyst
This protocol provides a detailed methodology for the hydrogenation of dibenzofuran to this compound using a platinum catalyst supported on a hierarchical ZSM-5 zeolite, based on the findings of Li et al. (2021).[7]
Materials and Equipment
-
Reactants: Dibenzofuran (99%), Dodecane (internal standard, 99%)
-
Catalyst: Platinum supported on hierarchical ZSM-5 (Pt/HZSM-5)
-
Solvent: n-hexane or similar inert solvent
-
Gases: Hydrogen (high purity), Nitrogen (high purity)
-
Equipment: High-pressure autoclave reactor with magnetic stirring, temperature controller, pressure gauge, gas chromatograph-mass spectrometer (GC-MS) for analysis.
Catalyst Preparation (Illustrative)
Hierarchical ZSM-5 zeolites can be synthesized using a mesoporous template. The platinum is then incorporated, typically by incipient wetness impregnation with a platinum precursor (e.g., H₂PtCl₆), followed by drying and calcination. The final catalyst is then reduced under a hydrogen flow. For detailed synthesis procedures, refer to the original publication.[7]
Experimental Workflow
Step-by-Step Procedure
-
Reactor Loading: In a typical experiment, charge the high-pressure autoclave with 0.1 g of dibenzofuran, 0.1 g of the Pt/HZSM-5 catalyst, 10 mL of n-hexane (solvent), and a known amount of dodecane as an internal standard.
-
Sealing and Purging: Seal the reactor and purge it three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 260 °C).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours). The progress of the reaction can be monitored by taking samples at different time intervals if the reactor setup allows.
-
Reaction Quenching and Sample Collection: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen. Open the reactor and collect the liquid sample.
-
Product Analysis: Centrifuge the collected sample to separate the catalyst. Analyze the liquid phase using a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify the products and determine the conversion of dibenzofuran and the selectivity to this compound.
Data Analysis
-
Conversion of Dibenzofuran (%): [(Initial moles of dibenzofuran - Final moles of dibenzofuran) / Initial moles of dibenzofuran] x 100
-
Selectivity to this compound (%): [Moles of this compound produced / (Initial moles of dibenzofuran - Final moles of dibenzofuran)] x 100
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The use of an internal standard (dodecane) in the GC-MS analysis allows for accurate quantification of the reactants and products. Repeating the experiment under the same conditions should yield consistent results, confirming the reliability of the procedure. Furthermore, a blank reaction (without the catalyst) should be performed to ensure that the observed conversion is due to the catalytic activity and not thermal decomposition. A material balance calculation should also be performed to account for all the components in the reaction mixture.
Conclusion
The catalytic hydrogenation of dibenzofuran to this compound is a crucial transformation for the synthesis of valuable chemical intermediates. The choice of catalyst is critical, with supported noble metal catalysts like Pt/ZSM-5 demonstrating high activity and selectivity. The provided protocol offers a robust and reliable method for conducting this reaction in a laboratory setting. Further optimization of reaction conditions and catalyst design can lead to even more efficient and sustainable processes for the production of this compound.
References
-
Scholz, J., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Catalysis. [Link]
-
Shabtai, J., & Ramaswamy, A. V. (1983). Catalytic hydrodeoxygenation of dibenzofuran. Industrial & Engineering Chemistry Fundamentals. [Link]
-
Li, Y., et al. (2021). Highly Selective Hydrodeoxygenation of Dibenzofuran into Bicyclohexane over Hierarchical Pt/ZSM-5 Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Wang, H., et al. (2021). Study on hydrodeoxygenation performance of dibenzofuran by Ni/Ce θ M 1- θ O x catalysts. Fuel. [Link]
-
Chen, C., et al. (2017). Effective hydrodeoxygenation of dibenzofuran by a bimetallic catalyst in water. New Journal of Chemistry. [Link]
-
Scholz, J., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. Max-Planck-Gesellschaft. [Link]
-
Krishnamurthy, S., & Shah, Y. T. (1981). Hydrodeoxygenation of dibenzofuran and related compounds. Chemical Engineering Communications. [Link]
-
Kumar, R., & Kumar, P. (2020). Catalytic hydrodeoxygenation of dibenzofuran to fuel graded molecule over mesoporous supported bimetallic catalysts. ResearchGate. [Link]
-
Da, H., et al. (2024). Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. RSC Advances. [Link]
-
Zhu, T., et al. (2020). Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al2O3 Catalysts. Catalysts. [Link]
-
Zhang, J., et al. (2021). Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. Angewandte Chemie International Edition. [Link]
-
Meyer, D., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. [Link]
-
Wang, Z., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Laveille, P., et al. (2017). Hydrogenation of aromatics over supported Pt-Pd catalysts. ResearchGate. [Link]
-
Wu, S., et al. (2025). Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering. Angewandte Chemie International Edition. [Link]
-
Wang, H., et al. (2026). Highly Selective Dehydroaromatization of n-Alkanes to Aromatics and Hydrogen Gas. Journal of the American Chemical Society. [Link]
-
Bains, A. K., et al. (2020). Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]
-
Wu, S., et al. (2025). Promoting Electro‐Hydrogenation of Hydrophobic Benzofuran over Pd‐Based Catalyst in Aqueous Media via Electrolyte Engineering. ResearchGate. [Link]
- Kadu, A. S., & Bhan, A. (2019). Noble metal hydrogenation catalysts and aromatic saturation methods.
-
Zhang, H., & Liu, Y. (2020). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews. [Link]
-
Panda, N., et al. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Li, M., et al. (2022). New monoclinic ruthenium dioxide with highly selective hydrogenation activity. Catalysis Science & Technology. [Link]
-
Meyer, D., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
-
Chemistry Gallery. (2020, August 17). Catalytic hydrogenation of aromatic compounds. YouTube. [Link]
-
Al-Shaal, M. G., et al. (2019). Constructing Ni–Pt Bimetallic Catalysts for Catalytic Hydrogenation and Rearrangement of Furfural into Cyclopentanone with Insight in H/D Exchange by D2O Labeling. ACS Omega. [Link]
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- 6. New monoclinic ruthenium dioxide with highly selective hydrogenation activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 14. US20190144774A1 - Noble metal hydrogenation catalysts and aromatic saturation methods - Google Patents [patents.google.com]
Application Note & Protocol: Analytical Methods for Monitoring Dodecahydrodibenzofuran Dehydrogenation
Introduction: The Critical Role of Monitoring in LOHC Systems
Liquid Organic Hydrogen Carriers (LOHCs) represent a pivotal technology for the safe, efficient storage and transport of hydrogen. Among promising LOHC candidates, the dibenzofuran-based system offers a favorable balance of hydrogen storage capacity, stability, and reaction kinetics. The core of this technology lies in the reversible catalytic dehydrogenation of the hydrogen-rich carrier, dodecahydrodibenzofuran (DDBF, or perhydro-dibenzofuran), to release high-purity hydrogen on demand.
Optimizing this hydrogen release is paramount for the economic and technical viability of the LOHC concept.[1][2] The dehydrogenation reaction is a complex, multi-step process involving partially dehydrogenated intermediates.[3][4] Therefore, precise and reliable analytical monitoring is not merely a quality control step but an essential tool for:
-
Kinetic Modeling: Understanding reaction rates and mechanisms to design more efficient catalysts and reactors.[5][6]
-
Process Optimization: Maximizing hydrogen yield and minimizing the formation of unwanted byproducts.
-
Catalyst Performance Assessment: Evaluating catalyst activity, selectivity, and long-term stability over multiple cycles.[7][8]
-
Safety and Control: Ensuring the process operates within desired parameters and predicting the degree of hydrogen release.[2]
This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to monitor the liquid and gas phases of the DDBF dehydrogenation process, with a focus on Gas Chromatography.
The Dehydrogenation Pathway: What We Measure
The overall goal is to quantify the conversion of the hydrogen-rich carrier (DDBF) into its hydrogen-lean form (dibenzofuran, DBF) and the corresponding evolution of hydrogen gas. The reaction proceeds through several intermediates, primarily octahydrodibenzofuran (OHDBF) and tetrahydrodibenzofuran (THDBF).
Key Analytes:
-
Liquid Phase: this compound (Reactant), intermediate species (e.g., OHDBF), Dibenzofuran (Product), and potential byproducts.
-
Gas Phase: Hydrogen (Product).
The primary analytical challenge is to accurately separate and quantify these structurally similar compounds within the liquid reaction mixture.
Caption: Simplified reaction pathway for DDBF dehydrogenation.
Primary Analytical Technique: Gas Chromatography (GC)
Gas Chromatography is the cornerstone for analyzing LOHC liquid-phase composition due to the volatility and thermal stability of the target analytes. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are powerful detection methods for this application.
-
Expertise & Causality: Why GC-FID? The Flame Ionization Detector is chosen for its robustness, wide linear range, and near-universal response to hydrocarbons. Since the response factor of FID is proportional to the number of carbon atoms in a molecule, it provides excellent quantitative accuracy for the hydrocarbons involved in the DDBF system without requiring complex calibration for every single intermediate. GC-MS is invaluable for initial method development, peak identification, and troubleshooting byproduct formation.[4][9][10]
Protocol 3.1: Quantitative Analysis of Liquid Phase by GC-FID
This protocol provides a validated starting point for quantifying DDBF, DBF, and key intermediates.
A. Instrumentation & Consumables
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) with FID.[11]
-
Column: Agilent DB-5MS (or similar non-polar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This stationary phase provides excellent separation based on boiling point differences between the saturated (DDBF) and aromatic (DBF) components.
-
Carrier Gas: Hydrogen or Helium, high purity (99.999%). Hydrogen is often preferred for faster analysis times.[12]
-
Gases for FID: Hydrogen (fuel), Air (oxidizer), Nitrogen (make-up).
-
Autosampler Vials: 2 mL, amber, with PTFE/silicone septa.
-
Solvent: Toluene or Cyclohexane, HPLC grade (for sample dilution).
-
Internal Standard (IS): Dodecane or Tetradecane. An IS is crucial for correcting variations in injection volume and ensuring high precision.
B. Sample Preparation
-
Allow the reactor to cool and carefully withdraw a ~100 µL liquid sample from the reaction mixture.
-
Accurately weigh ~10-20 mg of the sample into a 2 mL autosampler vial.
-
Add 1.0 mL of the chosen solvent containing the internal standard at a known concentration (e.g., 1 mg/mL).
-
Cap the vial and vortex thoroughly for 30 seconds to ensure homogeneity.
C. GC-FID Method Parameters
| Parameter | Recommended Setting | Rationale & Field Insights |
| Inlet | Split/Splitless, 280 °C | Ensures rapid volatilization of all analytes. A split ratio of 50:1 is a good starting point to avoid column overload. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Hydrogen | Set to a constant flow of 1.5 mL/min. Hydrogen provides higher optimal linear velocity than helium, shortening run times without sacrificing resolution.[12] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C, hold for 5 min. | This program effectively separates the more volatile DDBF from the higher-boiling DBF and intermediates. The final hold ensures all components elute. |
| Detector (FID) | 320 °C | Temperature must be higher than the final oven temperature to prevent condensation. |
| FID Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, N₂ (Make-up): 25 mL/min. | These are typical starting flows. Optimize based on manufacturer recommendations for maximum sensitivity and a stable flame. If using H2 carrier, fuel gas flow may need slight reduction.[12] |
D. Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of pure DDBF, DBF, and the Internal Standard (IS) in the chosen solvent at a concentration of ~10 mg/mL.
-
Calibration Standards: Create a series of at least five calibration standards by mixing known volumes of the DDBF and DBF stock solutions and a constant amount of the IS stock solution. This will cover the expected concentration range of your reaction samples.
-
Analysis: Inject the calibration standards using the GC method above.
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the IS peak area (y-axis) against the ratio of the analyte concentration to the IS concentration (x-axis). Perform a linear regression to obtain the calibration curve and response factors.
-
Sample Quantification: Analyze the prepared reaction samples. Use the generated calibration curve to calculate the concentration of DDBF and DBF in the unknown samples.
Caption: Workflow for GC-FID analysis of the LOHC liquid phase.
Analysis of Gaseous Product: Hydrogen Evolution
Quantifying the evolved hydrogen is essential for determining the reaction rate and overall efficiency. This is typically achieved using an online or offline gas analysis system.
Protocol 4.1: Online Monitoring of Hydrogen with GC-TCD
A. Rationale & System Setup A dedicated Gas Chromatograph with a Thermal Conductivity Detector (TCD) is the standard method for quantifying permanent gases like hydrogen. The TCD measures changes in the thermal conductivity of the carrier gas caused by the analyte, making it ideal for H₂.
The system involves routing the off-gas from the dehydrogenation reactor through a mass flow controller (MFC) to regulate flow, and then to the GC injection loop.
B. Instrumentation & Consumables
-
Gas Chromatograph: Equipped with a TCD and a gas sampling valve.
-
Column: A packed column such as a Molecular Sieve 5A or a HayeSep D is required for separating hydrogen from other potential gases (e.g., nitrogen, carrier gas).
-
Carrier Gas: Argon or Nitrogen. Argon is preferred as its thermal conductivity is significantly different from hydrogen, leading to higher sensitivity.
-
Calibration Gas: A certified gas mixture of Hydrogen in Argon/Nitrogen (e.g., 1%, 5%, and 10% H₂).
C. GC-TCD Method Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temp | 120 °C | Keeps the gas sample from condensing. |
| Oven Temp | Isothermal, 50 °C | Sufficient to separate H₂ from other permanent gases quickly. |
| Detector (TCD) | 150 °C, Reference Flow: 20 mL/min, Makeup: Off | Higher temperature prevents condensation. A stable reference flow is critical for a stable baseline. |
| Carrier Gas | Argon, 20 mL/min | Provides good sensitivity for H₂ detection. |
Data Interpretation and Performance Metrics
Once the concentrations of reactants, products, and evolved hydrogen are determined, key performance metrics can be calculated.
-
Degree of Dehydrogenation (DoD): This is the most critical metric, representing the percentage of stored hydrogen that has been released. It is calculated from the liquid phase composition.
DoD (%) = [ (Initial Moles of DDBF - Final Moles of DDBF) / Initial Moles of DDBF ] * 100
-
Selectivity: Measures the proportion of the converted reactant that formed the desired product (DBF) versus side products.
Selectivity (%) = [ Moles of DBF formed / (Initial Moles of DDBF - Final Moles of DDBF) ] * 100
-
Hydrogen Yield: Compares the actual amount of hydrogen produced (measured by GC-TCD) to the theoretical maximum.
Yield (%) = [ Moles of H₂ Evolved / (Initial Moles of DDBF * 6) ] * 100
References
-
Assessment of Reaction Kinetics for the Dehydrogenation of Perhydro-Dibenzyltoluene Using Mg- and Zn-Modified Pt/Al2O3 Catalysts . MDPI. [Link]
-
Dehydrogenation of the liquid organic hydrogen carrier perhydrodibenzyltoluene ‒ reaction pathway over Pt/Al2O3 . ResearchGate. [Link]
-
Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples . PubMed. [Link]
-
Using Hydrogen as a Carrier Gas for Gas Chromatography . Chrom Tech, Inc.. [Link]
-
Rising above helium: A hydrogen carrier gas chromatography flame ionization detection (GC-FID) method for the simultaneous quantification of toxic alcohols and ethylene glycol in human plasma specimens . ResearchGate. [Link]
-
Hydrogen release from LOHC systems: Dehydrogenation using burner based direct heating and characterization by liquid phase thermometry . OPEN FAU. [Link]
-
Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H0/H18-dibenzyltoluene . ResearchGate. [Link]
-
Performance of Cyclic Hydrogenation and Dehydrogenation of Benzyltoluene As Liquid Organic Hydrogen Carrier (LOHC) . AIChE - Proceedings. [Link]
-
Distribution, occurrence and identification of dibenzofuran, benzo[b] naphthofurans and their alkyl derivatives in . Macquarie University. [Link]
-
Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports . PubMed. [Link]
-
Experimental Assessment of Perhydro-Dibenzyltoluene Dehydrogenation Reaction Kinetics in a Continuous Flow System for Stable Hydrogen Supply . MDPI. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. (353f) Performance of Cyclic Hydrogenation and Dehydrogenation of Benzyltoluene As Liquid Organic Hydrogen Carrier (LOHC) | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
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- 12. chromtech.com [chromtech.com]
The Emergence of a Lignin-Derived Platform Chemical: Applications of Dodecahydrodibenzofuran in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Bio-based C12 Scafffold
In the relentless pursuit of sustainable chemical practices, the valorization of biomass has emerged as a cornerstone for the development of next-generation solvents, reagents, and platform chemicals.[1][2] Dodecahydrodibenzofuran, a fully saturated heterocyclic compound, represents a compelling example of a high-value chemical accessible from lignin, the second most abundant terrestrial biopolymer.[2] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in organic synthesis. We will delve into its utility as a green solvent, its potential as a liquid organic hydrogen carrier (LOHC), and its role as a versatile building block for the synthesis of fine chemicals. This guide is designed to provide not only detailed protocols but also the scientific rationale behind the experimental choices, empowering researchers to integrate this sustainable chemical into their synthetic workflows.
This compound is a colorless to pale yellow liquid characterized by its high boiling point and moderate solubility in organic solvents.[1] Its saturated polycyclic structure imparts unique physicochemical properties that make it an attractive alternative to petroleum-derived solvents.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety properties of a chemical is paramount for its successful and safe implementation in any synthetic protocol. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O | [1] |
| Molecular Weight | 180.29 g/mol | [1] |
| Boiling Point | 259 °C | [3] |
| Flash Point | 84 °C | [3] |
| Specific Gravity (20/20) | 1.00 | [3] |
| Refractive Index | 1.50 | [3] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
Safety Information: this compound is classified as a combustible liquid and should be handled with appropriate care.[3] It is essential to keep it away from heat, sparks, open flames, and hot surfaces.[3] Standard personal protective equipment, including gloves and eye protection, should be worn during handling. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Application as a Sustainable Solvent
The high boiling point and non-polar nature of this compound make it an excellent candidate as a green alternative to conventional high-boiling aromatic solvents such as toluene and xylene, as well as alicyclic solvents like decalin. Its bio-based origin further enhances its appeal from a sustainability perspective.[4][5]
Conceptual Framework for Solvent Replacement
The decision to replace a conventional solvent with a greener alternative is guided by several factors, including polarity, boiling point, and inertness under reaction conditions. This compound's properties suggest its suitability for a range of reactions that require elevated temperatures and a non-polar environment.
Caption: Logic for selecting this compound as a solvent.
Proposed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] High-boiling point solvents are often required for challenging couplings involving unreactive substrates. The following is a proposed protocol for a Suzuki-Miyaura reaction using this compound as a solvent, adapted from established procedures with similar high-boiling point solvents.
Reaction: Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
Triphenylphosphine (0.08 mmol, 8 mol%)
-
Potassium carbonate (2.0 mmol)
-
This compound (5 mL)
Procedure:
-
To a dry Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
High Temperature: The high boiling point of this compound allows for elevated reaction temperatures, which can be crucial for activating less reactive aryl chlorides or sterically hindered substrates.
-
Inertness: The saturated nature of this compound renders it chemically inert under typical cross-coupling conditions, preventing unwanted side reactions.
Application as a Liquid Organic Hydrogen Carrier (LOHC)
Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can be reversibly hydrogenated and dehydrogenated, offering a safe and practical means of storing and transporting hydrogen.[7] The fully saturated structure of this compound suggests its potential as a hydrogen carrier. The dehydrogenation process would release hydrogen gas and regenerate the aromatic dibenzofuran, which can then be re-hydrogenated.
Conceptual Workflow for Hydrogen Storage and Release
The LOHC cycle involves two key catalytic processes: hydrogenation for "charging" the carrier with hydrogen and dehydrogenation for "releasing" the hydrogen.
Sources
- 1. CAS 13054-98-3: Dibenzofuran, dodecahydro- | CymitQuimica [cymitquimica.com]
- 2. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 13054-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Identification of Byproducts in Dodecahydrodibenzofuran Synthesis
Welcome to the Technical Support Center for the synthesis of dodecahydrodibenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating byproduct formation during the catalytic hydrogenation of dibenzofuran. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and purity of your target molecule.
Troubleshooting Guide: Navigating Unforeseen Peaks and Purity Issues
This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying scientific reasoning to empower your future experimental design.
Issue 1: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as this compound.
Question: I've completed the hydrogenation of dibenzofuran and my GC-MS shows a cluster of peaks around the expected retention time, all with a molecular ion corresponding to this compound (C12H20O). How can I identify these and what are they?
Answer: This is a common and expected outcome in the synthesis of this compound. The multiple peaks are most likely diastereomers of the desired product. The hydrogenation of dibenzofuran creates multiple new stereocenters, leading to a variety of stereoisomers.[1][2]
Probable Causes & Identification Strategy:
-
Formation of Diastereomers: The catalytic hydrogenation of the aromatic rings occurs via syn-addition of hydrogen atoms to the catalyst surface.[3][4] Due to the planar nature of the aromatic rings in dibenzofuran, the hydrogen atoms can add from different faces of the molecule, leading to different stereochemical outcomes. The two main isomers are the cis,syn,cis and the cis,anti,cis fusions of the cyclohexyl rings to the central furan ring.
-
Identification using GC-MS: While the mass spectra of diastereomers are often very similar, slight differences in fragmentation patterns and, more reliably, retention times can be used for differentiation.[5][6] It is crucial to use a high-resolution capillary column for optimal separation.
-
Confirmation with NMR Spectroscopy: The most definitive way to identify these isomers is through 1H and 13C NMR spectroscopy.[7][8] Diastereomers will exhibit distinct chemical shifts and coupling constants. For instance, the coupling constants between protons on the newly formed stereocenters can help determine their relative stereochemistry (cis or trans).[9]
Solutions & Preventative Measures:
-
Employ Stereoselective Catalysts: For enantiomerically pure products, a chiral homogeneous catalyst can be used in a two-step hydrogenation process.[1] A chiral ruthenium-N-heterocyclic carbene complex can first enantioselectively hydrogenate one of the benzene rings, followed by a second, achiral catalyst to reduce the remaining ring.[1][2]
-
Optimize Reaction Conditions: While achieving high diastereoselectivity with standard heterogeneous catalysts (e.g., Pd/C, Ru/C) can be challenging, systematically varying temperature, pressure, and solvent may influence the isomeric ratio.
-
Purification: Careful column chromatography is often necessary to separate the desired isomer from the others.[10][11]
Issue 2: I'm observing peaks in my GC-MS with m/z values lower than this compound, suggesting fragmentation or side reactions.
Question: My reaction mixture contains components with molecular ions that do not correspond to the fully hydrogenated product. What are these potential byproducts and how are they formed?
Answer: The presence of lower molecular weight compounds strongly suggests the occurrence of side reactions, most notably hydrogenolysis.[12][13] Hydrogenolysis is a reaction where a chemical bond is cleaved by hydrogen, and in this case, it often involves the cleavage of the C-O bonds in the furan ring.[12]
Probable Causes & Identification Strategy:
-
Hydrogenolysis of the Furan Ring: This is a common side reaction, especially with palladium-based catalysts and at higher temperatures.[14][15] The C-O bonds in the tetrahydrofuran ring of this compound can be cleaved, leading to the formation of various ring-opened byproducts.
-
Incomplete Hydrogenation: Peaks corresponding to partially hydrogenated intermediates such as dihydrodibenzofuran and tetrahydrodibenzofuran may also be present if the reaction has not gone to completion.
Solutions & Preventative Measures:
-
Catalyst Selection: Ruthenium-based catalysts are often reported to be more selective for the hydrogenation of the aromatic rings while minimizing hydrogenolysis compared to palladium catalysts.[16]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrogenolysis.
-
Hydrogen Pressure: While sufficient hydrogen pressure is necessary for hydrogenation, excessively high pressures can sometimes promote hydrogenolysis. Optimization of this parameter is key.
-
Reaction Time: Monitor the reaction progress closely by GC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in this compound synthesis?
A1: The most common byproducts are diastereomers of this compound. Other significant byproducts can arise from incomplete hydrogenation (e.g., octahydrodibenzofuran, tetrahydrodibenzofuran) and hydrogenolysis of the C-O bonds in the furan ring, leading to various ring-opened structures.
Q2: Which analytical techniques are best for identifying these byproducts?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. GC-MS is excellent for separating the components of the reaction mixture and providing initial identification based on mass-to-charge ratios and fragmentation patterns.[5][17][18][19][20] 1H and 13C NMR are essential for the definitive structural elucidation of isomers and other byproducts.[7][8][21][22]
Q3: How can I minimize the formation of hydrogenolysis byproducts?
A3: To minimize hydrogenolysis, consider the following:
-
Use a Ruthenium-based catalyst instead of a Palladium-based one.[16]
-
Lower the reaction temperature.
-
Optimize the hydrogen pressure.
-
Monitor the reaction closely and stop it once the desired conversion is achieved.
Q4: Is it possible to synthesize a single isomer of this compound?
A4: Achieving a single isomer is challenging but possible through stereoselective synthesis. This typically involves a multi-step process using chiral catalysts to control the stereochemistry of the hydrogenation.[1][2] For separating diastereomers from a mixture, preparative chromatography is the most common method.[11]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
GC Column: Use a high-resolution capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector and Transfer Line Temperatures: Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peaks corresponding to this compound isomers (m/z 180.15). Analyze the fragmentation patterns to look for characteristic ions that may help differentiate isomers. Compare retention times for isomeric separation.
Protocol 2: 1H and 13C NMR for Isomer Identification
-
Sample Preparation: Purify the major isomers from the reaction mixture using column chromatography. Dissolve each purified isomer in a deuterated solvent (e.g., CDCl3).
-
1H NMR: Acquire a standard 1H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the protons in the saturated ring systems.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The number of signals will indicate the symmetry of the molecule.
-
2D NMR: For complex spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons and thus the relative stereochemistry.[7][8]
Data Presentation
Table 1: Expected Byproducts and their Identification Signatures
| Byproduct Class | Common Examples | Identification Method | Key Signatures |
| Diastereomers | cis,syn,cis-Dodecahydrodibenzofuran, cis,anti,cis-Dodecahydrodibenzofuran | GC-MS, 1H & 13C NMR | Distinct retention times, unique chemical shifts and coupling constants. |
| Incomplete Hydrogenation | Octahydrodibenzofuran, Tetrahydrodibenzofuran | GC-MS | Molecular ions corresponding to C12H16O and C12H12O. |
| Hydrogenolysis Products | Cyclohexylcyclohexanol derivatives, Dicyclohexyl ether derivatives | GC-MS, NMR | Lower molecular weight fragments, absence of the furan ring signature in NMR. |
Visualizations
Caption: Reaction pathway for this compound synthesis and potential byproduct formation.
Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis.
References
-
Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. [Link]
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines. [Link]
-
Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. National Institutes of Health. [Link]
-
This compound (mixture of isomers). Starshine Chemical. [Link]
-
(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
- Separation and purification of cis and trans isomers.
-
Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. ACS Catalysis. [Link]
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. National Institutes of Health. [Link]
-
Figure 4. Graphics with 1 H plus 13 C chemical shift (d H + d C , ppm)... ResearchGate. [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation. UniCA IRIS. [Link]
-
Promoting Electro‐Hydrogenation of Hydrophobic Benzofuran over Pd‐Based Catalyst in Aqueous Media via Electrolyte Engineering. ResearchGate. [Link]
-
The reaction pathways and network for the hydrogenation/hydrogenolysis... ResearchGate. [Link]
-
Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation via Dynamic Kinetic Resolution. Sci-Hub. [Link]
-
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]
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Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. [Link]
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Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. [Link]
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Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. [Link]
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Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. [Link]
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Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Abo Akademi University. [Link]
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Stereospecificity in hydroboration and hydrogenation reactions. YouTube. [Link]
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Mechanistic Differences between Electrochemical Hydrogenation and Hydrogenolysis of 5-Hydroxymethylfurfural and Their pH Dependence. PubMed. [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. [Link]
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Catalytic Hydrogenation with Professor D and The Great Courses. YouTube. [Link]
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(PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ResearchGate. [Link]
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Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. MPG.PuRe. [Link]
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23.02 Stereochemistry of Hydrohalogenation. YouTube. [Link]
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(PDF) In‐depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3‐keto‐4‐ene hydroxy steroids. ResearchGate. [Link]
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Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).. YouTube. [Link]
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Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. YouTube. [Link]
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Technical Support Center: Optimizing Temperature and Pressure for Dodecahydrodibenzofuran Hydrogenation
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the hydrogenation of dodecahydrodibenzofuran (H12-DBF). Within this document, you will find comprehensive troubleshooting guidance and a frequently asked questions (FAQ) section designed to address specific experimental challenges. The focus is on optimizing temperature and pressure to achieve high conversion rates and selectivity.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the hydrogenation of this compound, offering insights into potential causes and providing scientifically grounded solutions.
Issue 1: Low Conversion of this compound
A primary challenge in hydrogenation reactions is achieving complete or near-complete conversion of the starting material. If you are observing low conversion rates, consider the following factors.
Possible Causes & Solutions:
-
Suboptimal Catalyst Activity: The efficiency of the catalyst is paramount. Insufficient activity can stem from several issues.
-
Scientific Rationale: The catalyst provides an alternative reaction pathway with a lower activation energy. If the catalyst's intrinsic activity is low, or if it has been deactivated, the reaction rate will be slow.
-
Troubleshooting Steps:
-
Catalyst Selection: A range of catalysts are effective for hydrogenation, including platinum, palladium, rhodium, and nickel.[1][2][3] Consider screening different catalysts, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), to find the most effective one for your specific substrate and conditions.[4][5]
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate. A modest increase, for example from 5 mol% to 10 mol%, may be sufficient.[4]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities (poisons) in the substrate or solvent, or by improper handling and exposure to air.[4] Ensure high-purity reagents and handle catalysts under an inert atmosphere whenever possible.[4]
-
-
-
Inadequate Reaction Conditions: Temperature and pressure are critical parameters that directly influence reaction kinetics.
-
Scientific Rationale: Hydrogenation is often an exothermic process.[5] Insufficient temperature may not provide enough energy to overcome the activation barrier, while inadequate hydrogen pressure can limit the availability of a key reactant at the catalyst surface.[4]
-
Troubleshooting Steps:
-
Optimize Temperature: Increasing the temperature can speed up the reaction but may also promote the formation of unwanted byproducts.[6] A systematic approach of incrementally raising the temperature while monitoring the reaction progress is recommended.
-
Optimize Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen in the liquid phase, which can enhance the reaction rate.[6] However, excessive pressure can lead to over-hydrogenation or other side reactions.
-
Ensure Efficient Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.[4]
-
-
Troubleshooting Flowchart for Low Conversion
Caption: A decision-making diagram for addressing low reaction conversion.
Issue 2: Poor Selectivity to the Desired Product
Achieving high selectivity is often more challenging than achieving high conversion. The formation of byproducts can complicate purification and reduce the overall yield.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Side Reactions: The chosen temperature and pressure may be promoting undesired reaction pathways.
-
Scientific Rationale: Different reactions have different activation energies. Conditions that are too harsh (e.g., high temperature or pressure) can provide sufficient energy for multiple reaction pathways to occur, leading to a mixture of products.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature can often increase selectivity by favoring the reaction with the lowest activation energy.
-
Adjust Hydrogen Pressure: The effect of pressure on selectivity can be complex. In some cases, lower pressure may be beneficial. A systematic study of the effect of pressure on product distribution is recommended.
-
-
-
Inappropriate Catalyst: The catalyst itself can influence selectivity.
-
Scientific Rationale: The nature of the catalyst's active sites can direct the reaction towards a specific product. Some catalysts are known to be more selective for certain transformations.
-
Troubleshooting Steps:
-
Catalyst Screening: Test a variety of catalysts. For example, platinum and palladium catalysts can sometimes lead to different product distributions.
-
Use of Catalyst Modifiers: In some cases, adding a second metal or a "poison" to the catalyst can improve selectivity by blocking sites that are active for undesired reactions.[7]
-
-
Strategies for Enhancing Selectivity
| Strategy | Scientific Principle |
| Lowering Temperature | Favors the kinetic product by reducing the energy available for side reactions. |
| Optimizing Pressure | Can influence the relative rates of competing reaction pathways. |
| Catalyst Selection | Different metals have different intrinsic selectivities for various functional groups. |
| Use of Additives/Modifiers | Can block active sites responsible for byproduct formation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for high-pressure hydrogenation?
Safety is the utmost priority when working with high-pressure hydrogen. Key precautions include:
-
Proper Equipment: Use a reactor and fittings that are rated for the intended pressure and are compatible with hydrogen service.[5]
-
Inert Atmosphere: Before introducing hydrogen, the reactor must be purged with an inert gas like nitrogen to remove all oxygen and prevent the formation of an explosive mixture.[5][8]
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[8][9]
-
Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces, from the vicinity of the hydrogenation setup.[5][9]
-
Leak Testing: Before each experiment, perform a leak test with an inert gas to ensure the integrity of the system.[5][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and flame-resistant clothing.[6]
Q2: How do I properly handle and dispose of hydrogenation catalysts?
Many hydrogenation catalysts, particularly Palladium on carbon, are pyrophoric, meaning they can spontaneously ignite in air, especially after use when they are finely divided and contain adsorbed hydrogen.[8]
-
Handling: Keep the catalyst wet with solvent at all times to minimize the risk of fire.[5]
-
Filtration: When filtering to remove the catalyst after the reaction, do not allow the filter cake to dry.[10] It is best to filter through a pad of Celite and keep it wet.[11]
-
Disposal: Quench the used catalyst by slowly and carefully adding it to a large volume of water. The catalyst should then be placed in a designated, properly labeled waste container.
Q3: What is a typical experimental procedure for this compound hydrogenation?
A general procedure for a lab-scale hydrogenation is as follows:
-
Reactor Setup: Place the this compound, a suitable solvent, and a magnetic stir bar into a pressure-rated reaction vessel.[12]
-
Inerting: Seal the vessel and purge the system with nitrogen several times to remove air.[13]
-
Catalyst Addition: Under a positive pressure of nitrogen, quickly add the catalyst.
-
Hydrogen Purge: Evacuate the nitrogen and backfill with hydrogen. Repeat this process several times to ensure a pure hydrogen atmosphere.[13]
-
Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure and begin heating to the target temperature with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. Samples can be carefully taken at intervals for analysis by techniques like GC or NMR.[4]
-
Workup: After the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.[13] The catalyst can then be removed by filtration.[13]
Experimental Workflow Diagram
Caption: A generalized workflow for a high-pressure hydrogenation experiment.
References
-
H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). [Link]
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Cohen, M. (2022, March 20). Parr Hydrogenation Apparatus Safety procedure. [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Khan Academy. Hydrogenation. [Link]
-
Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]
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Video: Catalytic Hydrogenation Reaction & Mechanism. Study.com. [Link]
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Hydrogenation Explained. (2022, March 8). YouTube. [Link]
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Rioux, R. M. (2017, July 14). Operation of High-pressure Reactor Vessels Parr Reactor. JoVE. [Link]
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Catalytic Hydrogenation. (2021, April 21). YouTube. [Link]
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. [Link]
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Technical Support Center: Theoretical Modeling of Dodecahydrodibenzofuran
Welcome to the technical support guide for the computational stability analysis of dodecahydrodibenzofuran. This resource is designed for researchers, computational chemists, and drug development professionals who are modeling this complex saturated heterocyclic system. This compound presents unique challenges due to its significant conformational flexibility, arising from multiple chiral centers and the puckering of its three fused rings. This guide provides expert-driven FAQs and troubleshooting protocols to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological questions encountered when setting up and interpreting calculations for this compound and its isomers.
Q1: What makes the stability analysis of this compound computationally challenging?
A: The primary challenge lies in its complex potential energy surface (PES). This compound is a non-planar, saturated heterocyclic system.[1][2] This structure leads to:
-
Multiple Stereoisomers: The fusion of the cyclohexane rings to the central furan ring can result in numerous cis and trans isomers (e.g., cis-syn-cis, cis-anti-cis, trans-syn-trans). Each of these isomers represents a distinct region on the PES that must be explored.
-
High Conformational Flexibility: Each six-membered ring can adopt various chair, boat, and twist-boat conformations. The interplay between these ring puckers creates a large number of local minima, making it difficult to locate the true global minimum energy structure.
-
Subtle Energy Differences: The relative energies between different conformers can be small, requiring high-accuracy computational methods to achieve reliable predictions of their relative stabilities.
Q2: What is a reliable starting point for choosing a computational method (functional and basis set)?
A: The choice of method depends on the desired balance between accuracy and computational cost. A robust and widely accepted approach for organic molecules is Density Functional Theory (DFT).[3]
-
Initial Exploration & Geometry Scans: For initial conformational searches and geometry optimizations, a combination like the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) is often sufficient.[4][5] This level provides a reasonable description of molecular geometries and relative energies without being excessively demanding.
-
Final Energy Refinement: For more accurate final energies and vibrational frequencies, it is recommended to use a larger basis set. A Dunning-type correlation-consistent basis set like cc-pVTZ or a more extensively polarized Pople set like 6-311+G(d,p) will yield more reliable results.[3][5] The choice of functional can also be critical; benchmark studies for similar systems can guide the selection of alternatives if B3LYP proves inadequate.[3]
Q3: Which software packages are suitable for modeling this compound?
A: Several excellent quantum chemistry packages are available, each with its own strengths. Your choice may depend on available licenses, computational resources, and personal familiarity.
| Software Package | Key Features | Licensing Model |
| Gaussian | Widely used in academia and industry; extensive documentation and features.[6][7] | Commercial |
| ORCA | A powerful and fast program, particularly known for its efficiency in DFT and coupled-cluster calculations.[8] | Free for academic use |
| GAMESS | A versatile open-source package capable of a wide range of quantum chemical calculations.[9][10] | Free (no-cost license) |
| PySCF | A highly flexible and programmable platform written in Python, suitable for custom workflows and method development.[11] | Open Source (Apache 2.0) |
| DMol3 | Integrated into materials science platforms like BIOVIA Materials Studio, capable of handling both molecules and periodic systems.[12][13] | Commercial |
Q4: How do I compare the stability of different isomers, such as cis vs. trans ring fusions?
A: To compare stability, you must calculate the total electronic energy, including corrections for zero-point vibrational energy (ZPVE). The isomer with the lowest corrected energy is the most thermodynamically stable. Generally, for acyclic systems, trans isomers are more stable due to reduced steric hindrance.[14][15] However, in constrained cyclic systems like this compound, ring strain can make a cis fusion more stable.[16] A thorough computational analysis is the only way to definitively determine the relative stability. The final comparison should be based on the Gibbs free energy calculated from the vibrational frequency analysis.[17]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step solutions to specific problems you may encounter during your computational workflow.
Workflow 1: Core Stability Analysis
This diagram outlines the essential steps for determining the stability of a this compound conformer.
Caption: Overall workflow for this compound stability analysis.
Troubleshooting Guide 1: Geometry Optimization Fails to Converge
Q: My geometry optimization job terminates with an error, stating it has not converged. What should I do?
A: Convergence failure is a common issue, especially with flexible molecules. It typically means the forces on the atoms are not yet close enough to zero to define a stationary point on the PES.[7] Here is a systematic approach to resolve it.
Caption: Decision workflow for troubleshooting optimization convergence failures.
Detailed Protocol for Resolving Non-Convergence:
-
Visual Inspection: Always visualize the final structure from the failed job. Sometimes the molecule has distorted into a chemically nonsensical geometry. If so, rebuild the initial structure.
-
Restart with a Robust Algorithm: If the geometry looks reasonable, the default optimization algorithm (which often uses internal coordinates) may be struggling.
-
Action: Restart the calculation from the last checkpoint file (geom=check guess=read in Gaussian) but change the optimization algorithm. Using Cartesian coordinates (opt=cartesian) can be slower but is often more robust for flexible systems.[6]
-
-
Recalculate the Hessian: The optimizer relies on an estimated Hessian (a matrix of second derivatives of energy). A poor initial guess can lead it astray.
-
Action: Force the program to calculate the Hessian analytically at the first step (opt=calcfc in Gaussian). This provides the optimizer with an accurate initial direction, though it increases the cost of the first step.[18]
-
-
Simplify the Problem: If the above steps fail, the PES in your region of interest may be very flat or complex.
-
Action: Optimize the structure using a faster, less accurate method (e.g., a smaller basis set like 3-21G or a semi-empirical method).[18] Once this lower-level optimization converges, use the resulting geometry as the starting point for your target level of theory.
-
Troubleshooting Guide 2: Imaginary Frequencies Found
Q: My frequency calculation on an optimized structure shows one or more imaginary frequencies. What does this mean and how do I fix it?
A: An imaginary frequency (often displayed as a negative value in output files) indicates that the structure is not a true energy minimum.[17][19]
-
One Imaginary Frequency: The structure is a first-order saddle point, which corresponds to a transition state for some reaction or conformational change.[20]
-
More Than One Imaginary Frequency: The structure is a higher-order saddle point and is not physically meaningful for stability analysis.
Protocol for Eliminating Imaginary Frequencies:
-
Visualize the Mode: Use a visualization program (e.g., GaussView, Avogadro, Chemcraft) to animate the vibration corresponding to the imaginary frequency. This animation shows the atomic motion that will lead the structure "downhill" on the PES towards a true minimum.[17]
-
Perturb the Geometry: Manually displace the atoms in your input file slightly along the direction of the imaginary frequency's motion. The magnitude of the displacement should be small. Save this new geometry.
-
Re-optimize: Run a new geometry optimization starting from this perturbed structure. This should now follow the correct path to a local minimum.
-
Verify: After the new optimization converges, run another frequency calculation. You should now find zero imaginary frequencies, confirming you have located a true minimum.[21][22] If imaginary frequencies persist, repeat the process or consider that you may be in a very flat and complex region of the PES.
Protocol 3: Mapping Isomer Interconversion with a Potential Energy Surface (PES) Scan
Q: How can I computationally explore the energy barrier between two different conformers (e.g., a cis-fused and a trans-fused isomer)?
A: A relaxed Potential Energy Surface (PES) scan is the ideal method for this. In a PES scan, you systematically vary a specific geometric coordinate (like a bond length, angle, or dihedral angle) and perform a constrained optimization at each step.[23][24][25] This maps out the minimum energy path along that coordinate.
Step-by-Step Guide for a Dihedral Scan:
-
Identify the Reaction Coordinate: For ring inversions or cis/trans isomerizations, the key coordinate is often a dihedral angle. For this compound, this would likely be a C-C-C-C or C-O-C-C dihedral angle at the ring fusion.
-
Set Up the Scan Input:
-
Start with the optimized geometry of one of the stable isomers (e.g., the cis conformer).
-
Specify the job type as a constrained optimization (e.g., Opt=ModRedundant in Gaussian).
-
In the coordinate definition section, define the dihedral angle you wish to scan. Specify the starting value, the ending value, and the number of steps (or step size). For example, to scan a dihedral from 60° to 180° in 12 steps of 10°, you would specify this in the input.[23]
-
-
Run the Calculation: The software will perform a separate geometry optimization at each fixed value of the dihedral angle.
-
Analyze the Results:
-
Extract the energy for each point in the scan from the output file.
-
Plot the energy versus the dihedral angle. The peak of this curve represents the transition state for the interconversion. The energy difference between the minimum and the peak is the activation energy barrier.
-
The structure at the energy maximum can be used as an excellent starting guess for a formal transition state search calculation (e.g., using Opt=TS).
-
References
-
Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from Rowan Scientific. [Link]
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atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Retrieved from atomistica.online. [Link]
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Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from Matter Modeling Stack Exchange. [Link]
-
ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from ResearchGate. [Link]
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Reddit. (2023). Which Basis Set and Functional to use when?. Retrieved from r/comp_chem. [Link]
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MDPI. (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Retrieved from MDPI. [Link]
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Wang, Z. (2021). Methods to Solve the SCF not Converged. Retrieved from Zhe WANG, Ph.D. blog. [Link]
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AIP Publishing. (2008). Predicting accurate vibrational frequencies for highly anharmonic systems. Retrieved from AIP Publishing. [Link]
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MolSSI Education. (n.d.). Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. Retrieved from MolSSI Education. [Link]
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YouTube. (2024). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more!. Retrieved from YouTube. [Link]
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Wang, Z. (2021). Gaussian Common Errors and Solutions. Retrieved from Zhe WANG, Ph.D. blog. [Link]
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Gaussian, Inc. (2021). Gaussian 16 Frequently Asked Questions. Retrieved from Gaussian, Inc. [Link]
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Chemistry Stack Exchange. (2023). Convergence problem in geometry optimization in Gaussian16. Retrieved from Chemistry Stack Exchange. [Link]
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YouTube. (2023). Special Method for Saturated Heterocycles - 3 Membered. Retrieved from YouTube. [Link]
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- 9. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 10. GAMESS (US) - Wikipedia [en.wikipedia.org]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 15. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. atomistica.online [atomistica.online]
- 20. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 21. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. scanning potential energy surfaces [cup.uni-muenchen.de]
- 24. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 25. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
Technical Support Center: Catalyst Deactivation & Regeneration in Dodecahydrodibenzofuran Dehydrogenation
Welcome to the technical support center for researchers engaged in the catalytic dehydrogenation of Dodecahydrodibenzofuran (H12-DBF). This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding catalyst deactivation and regeneration. As your partner in research, our goal is to help you understand the underlying causes of common experimental challenges and provide robust, field-proven protocols to ensure the integrity and reproducibility of your results.
Catalyst stability is paramount in harnessing the potential of Liquid Organic Hydrogen Carriers (LOHCs) like H12-DBF. Deactivation is an inevitable phenomenon that can significantly impact process efficiency and economic viability.[1] This guide synthesizes fundamental principles with practical solutions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. We will explore the causality behind these problems and provide systematic approaches for diagnosis and resolution.
Issue 1: Rapid and Severe Loss of Catalytic Activity
A sharp drop in conversion, often within the first few hours of a run, is a critical issue that points to acute, rather than gradual, deactivation mechanisms.
Possible Causes:
-
Catalyst Poisoning: This is the most probable cause for a sudden activity decline. Active sites on the catalyst (e.g., Platinum) are blocked by contaminants present in the feedstock or reaction system.[2] Common poisons for noble metal catalysts include sulfur compounds, nitrogen heterocycles, and heavy metal ions.[2] Water can also sometimes act as a temporary poison.[2]
-
Runaway Coking: Excessively high reaction temperatures or insufficient hydrogen co-feed can lead to "deep dehydrogenation," a rapid and extensive formation of carbonaceous deposits (coke) that quickly encapsulates the active sites.[3]
Diagnostic Checks & Protocols:
-
Feedstock Analysis:
-
Protocol: Before reaction, analyze your H12-DBF feedstock and any solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metals. Analyze for sulfur content using a dedicated sulfur analyzer.
-
Rationale: This preemptively identifies potential poisons. Even parts-per-million (ppm) levels of sulfur can be detrimental to platinum group metal catalysts.
-
-
Spent Catalyst Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition on the catalyst surface, directly detecting adsorbed poisons like sulfur or nitrogen.
-
Temperature-Programmed Oxidation (TPO): A high amount of CO₂ evolving at relatively low temperatures during TPO can indicate "soft coke," often formed during rapid coking events.
-
Recommended Solutions:
-
Feedstock Purification: If poisons are detected, purify the H12-DBF feedstock using appropriate adsorption beds (e.g., activated carbon, molecular sieves) prior to introducing it into the reactor. Ensure all solvents are of high purity and properly dried.[2]
-
Implement a Guard Bed: Place a small, sacrificial bed of catalyst material upstream of the main reactor to adsorb poisons before they reach the primary catalyst bed.
-
Optimize Reaction Conditions:
Issue 2: Gradual Decline in Catalyst Performance Over Time
A slow, steady decrease in H12-DBF conversion or selectivity towards Dibenzofuran (DBF) over multiple cycles is a more common scenario, typically pointing to chronic deactivation mechanisms.
Possible Causes:
-
Progressive Coking/Fouling: This is the most frequent cause of gradual deactivation in dehydrogenation processes.[6] It involves the slow buildup of carbonaceous deposits on both the metal active sites and the support material (e.g., Al₂O₃), blocking access for reactants.[4][7]
-
Thermal Degradation (Sintering): The high temperatures required for endothermic dehydrogenation can cause the fine metal nanoparticles of the catalyst to migrate and agglomerate into larger particles.[8][9] This reduces the active surface area, leading to a lower overall reaction rate. Sintering is generally irreversible.[10]
Diagnostic Checks & Protocols:
-
Quantify Coke Deposition (TPO):
-
Protocol: Perform TPO on the spent catalyst by heating it in a controlled flow of a dilute oxygen/inert gas mixture. The amount of CO and CO₂ evolved is measured, allowing for the quantification of coke.[4]
-
Rationale: TPO profiles can distinguish between different types of coke. For instance, coke on the metal surface often oxidizes at a lower temperature than coke on the support.[7] This provides insight into the coking mechanism.
-
-
Assess Metal Particle Size and Dispersion:
-
Protocol: Use Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to analyze the fresh and spent catalyst.
-
Rationale: TEM provides direct visual evidence of particle agglomeration.[11] XRD line broadening analysis (e.g., using the Scherrer equation) can be used to calculate the average crystallite size, with a decrease in peak width indicating an increase in particle size (sintering).
-
-
Measure Surface Area Changes:
-
Protocol: Conduct Brunauer-Emmett-Teller (BET) surface area analysis on fresh, spent, and regenerated catalyst samples.
-
Rationale: A significant decrease in the specific surface area is a strong indicator of either sintering or severe pore blockage due to fouling.[11]
-
Recommended Solutions:
-
Implement a Regeneration Protocol: Regularly scheduled regeneration cycles are essential for catalysts deactivated by coking. The most common method is a controlled oxidative treatment.[12] (See detailed protocol in the FAQ section).
-
Optimize Catalyst Formulation: Consider catalysts with promoters or supports that are more resistant to sintering. For example, confining catalyst particles within a mesoporous support like SBA-15 can prevent agglomeration at high temperatures.[8]
-
Refine Reaction Conditions: Lowering the reaction temperature, if feasible without compromising conversion rates excessively, can slow both coking and sintering rates.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing catalyst deactivation issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in H12-DBF dehydrogenation?
A1: The three main mechanisms are:
-
Fouling (Coking): The deposition of carbonaceous residues (coke) on the catalyst surface, which physically blocks active sites and pores.[13] This is typically a reversible process.[12]
-
Thermal Degradation (Sintering): The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[1] This is usually irreversible.
-
Chemical Deactivation (Poisoning): The strong chemisorption of impurities from the feed onto the active sites, rendering them inactive.[2][13]
Q2: How can I distinguish between deactivation by poisoning and coking?
A2: Poisoning often results in a very sharp and significant drop in catalyst activity, even with low concentrations of the poison.[10] Deactivation by coking is typically more gradual. For a definitive diagnosis, catalyst characterization is key: Temperature Programmed Oxidation (TPO) can quantify coke deposits, while X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons.[10]
Q3: Can a deactivated catalyst be regenerated? What is a typical protocol?
A3: Yes, regeneration is often possible, especially for deactivation caused by coking.[10][12] Sintering, however, is generally irreversible. A standard regeneration protocol for coke removal involves controlled oxidation.
Experimental Protocol: Oxidative Catalyst Regeneration
-
Inert Purge: Stop the H12-DBF feed and purge the reactor with an inert gas (e.g., Nitrogen, Argon) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.
-
Cooling: Cool the reactor to the desired regeneration temperature, typically between 300°C and 500°C.
-
Oxidation: Introduce a dilute stream of an oxygen-containing gas (e.g., 1-5% O₂ in N₂) into the reactor.[14][15]
-
Hold: Maintain the temperature and oxidative gas flow until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating that the coke has been completely removed.
-
Inert Purge: Switch back to an inert gas flow to remove any remaining oxygen.
-
Reduction (if necessary): For platinum catalysts, a final reduction step is often required to restore the metallic state of the active sites. Switch the gas flow to dilute hydrogen (e.g., 5-10% H₂ in N₂) at a temperature of 400-500°C for 1-2 hours.[14]
-
Return to Service: Cool the reactor to the desired reaction temperature under an inert atmosphere before re-introducing the H12-DBF feed.
Q4: What is the expected catalyst lifetime in this process?
A4: The operational lifetime is highly dependent on feedstock purity, reaction conditions (temperature, pressure), and the specific catalyst formulation. In a well-maintained system with high-purity reactants and regular regeneration cycles, a catalyst can remain effective for hundreds or even thousands of hours. However, in the presence of poisons or under harsh conditions, the catalyst may deactivate rapidly.[10]
Q5: How does the catalyst support (e.g., Al₂O₃, SiO₂, Carbon) influence deactivation?
A5: The support plays a crucial role.
-
Acidity: Acidic supports like gamma-alumina (γ-Al₂O₃) can contribute to coke formation through acid-catalyzed side reactions.[5]
-
Metal-Support Interaction: Strong metal-support interactions can help anchor the metal nanoparticles, making them more resistant to sintering.[8]
-
Coke Spillover: Coke precursors formed on the platinum active sites can migrate onto the support, a phenomenon known as "spillover."[4] Therefore, the nature of the support can influence the location and type of coke formed.
Catalyst Deactivation & Regeneration Cycle
This diagram illustrates the cyclical nature of catalyst use, deactivation, and regeneration.
Caption: The catalyst deactivation and regeneration cycle.
References
- Dehydrogenative Coupling of Methane over Pt/Al2O3 Catalysts: Effect of Hydrogen Co-feeding. The Royal Society of Chemistry.
- Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn c
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Regeneration of catalysts deactivated by coke deposition: A review.
- Characteristics of Coke Formation over Pt/Al2O3 Catalysts in Propane Dehydrogen
- Hydrodeoxygenation of Dibenzofuran Over SBA-15 Supported Pt, Pd, and Ru Catalysts.
- Special Issue on Catalyst Deactivation and Regener
- Catalytic dehydrogenation.
- Regeneration of a dehydrogenation catalyst.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- PLATINUM METALS IN CATALYTIC HYDROGENATION.
- Coke Formation on Pt–Sn/Al 2 O 3 Catalyst for Propane Dehydrogenation.
- Mechanisms of catalyst deactivation.
- Strategies for regeneration of Pt-alloy catalysts supported on silica for propane dehydrogen
- Coke Formation on Pt–Sn/Al2O3 Catalyst in Propane Dehydrogenation: Coke Characterization and Kinetic Study.
- Catalytic Mechanisms and Microkinetics of Hydrogenation and Dehydrogen
- Regeneration of a dehydrogenation catalyst.
- Technical Support Center: Overcoming Catalyst Deactivation in Dihydromyrcene Hydrogen
- Technical Support Center: Catalyst Deactivation in Reactions Involving Crotonophenone. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic dehydrogenation – The Computational Catalysis and Interface Chemistry Group [grabow.chee.uh.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. US20040029715A1 - Regeneration of a dehydrogenation catalyst - Google Patents [patents.google.com]
- 15. DE10060099A1 - Regeneration of a dehydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Dodecahydrodibenzofuran
Welcome to the technical support center for the purification of crude Dodecahydrodibenzofuran (DCHDF). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of crude DCHDF. The information is presented in a practical question-and-answer format to provide direct and actionable solutions for your experiments.
I. Troubleshooting Guides
This section addresses common issues and provides systematic solutions for the purification of this compound, a compound often encountered as a mixture of cis and trans isomers.
A. Distillation Issues
Question: My fractional distillation of crude DCHDF is resulting in poor separation of the isomers and a low yield of the desired isomer. What's going wrong?
Answer:
Poor separation and low yield during the fractional distillation of DCHDF isomers are common challenges. The boiling point of the isomeric mixture is approximately 259 °C, and the individual isomers likely have very close boiling points, making separation by distillation non-trivial.[1] Here’s a systematic approach to troubleshoot this issue:
1. Assess the Efficiency of Your Distillation Column:
-
Problem: An inefficient column will not provide the necessary number of theoretical plates for a good separation of close-boiling isomers.
-
Solution:
-
Use a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area for repeated vaporization-condensation cycles.
-
Ensure the column is well-insulated. Wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss.
-
2. Optimize the Heating Rate:
-
Problem: Heating the distillation flask too quickly will cause both isomers to vaporize and travel up the column together, leading to poor separation.
-
Solution:
-
Heat the mixture slowly and steadily. The goal is to establish a gentle, consistent boil.
-
Monitor the temperature at the still head. A slow and gradual increase in temperature as the first isomer begins to distill is ideal. A rapid temperature jump indicates that the separation is not efficient.
-
3. Control the Distillation Rate:
-
Problem: A fast distillation rate does not allow for sufficient equilibration between the liquid and vapor phases in the column.
-
Solution:
-
Aim for a slow distillation rate of 1-2 drops per second. This allows for a more effective separation.
-
4. Consider Vacuum Distillation:
-
Problem: The high boiling point of DCHDF can lead to thermal degradation if the distillation is prolonged.
-
Solution:
-
Perform the distillation under reduced pressure. This will lower the boiling points of the isomers and reduce the risk of decomposition. You will need to determine the optimal pressure and temperature for your specific setup.
-
B. Crystallization Challenges
Question: I'm having trouble inducing crystallization of DCHDF from my chosen solvent, or the resulting crystals are oily and impure. How can I improve my crystallization protocol?
Answer:
Crystallization is a powerful technique for purifying DCHDF, but it requires careful selection of solvents and precise control of conditions. Oily products and failure to crystallize are common hurdles.
1. Re-evaluate Your Solvent Choice:
-
Problem: The chosen solvent may be too good at dissolving DCHDF at all temperatures, or it may not provide a significant difference in solubility between hot and cold conditions.
-
Solution:
-
Single-Solvent Recrystallization: The ideal solvent should dissolve DCHDF completely at its boiling point but have low solubility at room temperature or below. Test a range of solvents with varying polarities (e.g., ethanol, methanol, hexane, ethyl acetate).
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective.
-
Dissolve the crude DCHDF in a small amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
2. Ensure a Saturated Solution:
-
Problem: If the solution is not saturated at the higher temperature, crystallization will not occur upon cooling.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, you can even boil off a small amount of solvent to ensure saturation.
-
3. Induce Crystallization:
-
Problem: Sometimes, a supersaturated solution needs a nucleation site to initiate crystal growth.
-
Solution:
-
Scratch the inside of the flask with a glass rod. This creates microscopic scratches that can serve as nucleation sites.
-
Add a seed crystal. If you have a small amount of pure DCHDF, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Cool the solution slowly. Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
4. Address Oily Precipitates:
-
Problem: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent to decrease the saturation level slightly.
-
Allow the solution to cool more slowly. You can also try adding the "poor" solvent at a lower temperature.
-
C. Chromatographic Separation Issues
Question: I am struggling to separate the cis and trans isomers of DCHDF using column chromatography. The fractions are always a mixture of both isomers. What can I do?
Answer:
Separating diastereomers like the cis and trans isomers of DCHDF by column chromatography can be challenging due to their similar polarities. However, with careful optimization of your chromatographic conditions, a good separation is achievable.
1. Optimize the Stationary Phase:
-
Problem: Standard silica gel may not provide enough selectivity for the isomers.
-
Solution:
-
Use a high-quality silica gel with a small particle size for better resolution.
-
Consider using alumina as the stationary phase, as it can sometimes offer different selectivity compared to silica gel.
-
2. Refine the Mobile Phase (Eluent):
-
Problem: The eluent may be too polar, causing both isomers to elute quickly and together, or not polar enough, leading to very long retention times and broad peaks.
-
Solution:
-
Start with a non-polar solvent system, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. The ideal eluent should give a good separation of the spots on the TLC plate with Rf values between 0.2 and 0.4.
-
Use a shallow gradient or isocratic elution. A gradual increase in the polarity of the eluent can improve separation. If using an isocratic system, a low percentage of the more polar solvent is often key.
-
3. Improve Column Packing and Loading:
-
Problem: A poorly packed column will have channels and cracks, leading to band broadening and poor separation. Overloading the column will also result in co-elution.
-
Solution:
-
Pack the column carefully as a slurry to ensure a uniform and dense bed.
-
Load the sample in a minimal amount of solvent. The sample should be applied as a concentrated band at the top of the column.
-
Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
4. Consider High-Performance Liquid Chromatography (HPLC):
-
Problem: For very difficult separations, flash column chromatography may not provide sufficient resolution.
-
Solution:
-
HPLC offers significantly higher resolving power. A normal-phase HPLC column (e.g., silica or diol) with a hexane/ethyl acetate or hexane/isopropanol mobile phase can be very effective for isomer separation.
-
Reverse-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile and water may also provide separation, as the more linear trans isomer may interact more strongly with the stationary phase.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The primary impurities in crude DCHDF will depend on the synthetic route, which is typically the hydrogenation of dibenzofuran. Common impurities may include:
-
Unreacted Dibenzofuran: The starting material may not have been fully consumed during the reaction.
-
Partially Hydrogenated Intermediates: Compounds such as tetrahydrodibenzofuran and octahydrodibenzofuran may be present if the hydrogenation was incomplete.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., palladium, platinum, rhodium on a support like carbon) may be present in the crude product. These are typically removed by filtration before further purification.
-
Solvent Residues: The solvent used for the hydrogenation reaction will likely be present in the crude mixture.
Q2: What are the key safety precautions I should take when handling and purifying this compound?
A2: It is essential to handle DCHDF with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the specific compound you are using. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store DCHDF in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.
Q3: What is the most effective method for separating the cis and trans isomers of this compound?
A3: The most effective method will depend on the scale of your purification and the required purity.
-
For large-scale purification, fractional distillation under reduced pressure can be an effective, albeit challenging, method.
-
For smaller scales and high purity requirements, column chromatography (flash or HPLC) is often the method of choice. HPLC, in particular, offers the best resolution for separating closely related isomers.
-
Fractional crystallization can also be a very effective and scalable method if a suitable solvent system is identified that selectively crystallizes one isomer, leaving the other in the mother liquor.
Q4: How can I confirm the purity and isomeric ratio of my purified this compound?
A4: Several analytical techniques can be used to assess the purity and isomeric ratio of your DCHDF:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the cis and trans isomers and determining their relative abundance. The mass spectrometer will confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of DCHDF and may show distinct signals for the cis and trans isomers, allowing for quantification.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a clear separation of the isomers, and the peak areas can be used to determine the isomeric ratio.
Q5: How can I effectively remove residual solvent from my purified this compound?
A5: Residual solvent can be removed using the following methods:
-
Rotary Evaporation: If the solvent has a relatively low boiling point, a rotary evaporator can be used to remove the bulk of it.
-
High Vacuum: For higher boiling point solvents, placing the sample under a high vacuum for an extended period is effective. Gentle heating can be applied if the DCHDF is stable at that temperature.
-
Azeotropic Distillation: Adding a low-boiling solvent that forms an azeotrope with the residual solvent and then removing the azeotrope by distillation can be an effective strategy.
III. Experimental Protocols
A. Protocol for Fractional Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed and clamped.
-
Connect the apparatus to a vacuum source if performing a vacuum distillation.
-
-
Procedure:
-
Place the crude DCHDF and a magnetic stir bar or boiling chips into the distillation flask.
-
Insulate the fractionating column with glass wool or aluminum foil.
-
Begin heating the distillation flask slowly and evenly with a heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling impurities (e.g., solvent) as the first fraction.
-
Once the temperature stabilizes near the boiling point of DCHDF, begin collecting the main fraction in a clean receiving flask.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Collect fractions at different temperature ranges and analyze each fraction by GC-MS or NMR to determine the isomeric ratio.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.
-
B. Protocol for Recrystallization of this compound
Single-Solvent Method:
-
Solvent Selection: In a small test tube, add a small amount of crude DCHDF and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude DCHDF in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or vacuum oven.
Two-Solvent Method:
-
Dissolution: Dissolve the crude DCHDF in a minimal amount of a hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5 and 6 from the single-solvent method.
C. Protocol for Column Chromatography of this compound
-
Eluent Selection: Use TLC to determine a suitable eluent system (e.g., hexane/ethyl acetate). The ideal system will show good separation of the isomer spots.
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude DCHDF in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
IV. Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common purification issues.
V. References
-
SIELC Technologies. (n.d.). Separation of Dibenzofuran on Newcrom R1 HPLC column. Retrieved from [Link][2]
-
Starshine Chemical. (n.d.). This compound (mixture of isomers). Retrieved from [Link][1]
Sources
Minimizing side reactions during the synthesis of Dodecahydrodibenzofuran
Introduction: Dodecahydrodibenzofuran, also known as perhydrodibenzofuran, is a fully saturated heterocyclic compound with applications in fragrances, high-performance materials, and organic synthesis.[1] Its synthesis is most commonly achieved through the complete catalytic hydrogenation of dibenzofuran. While seemingly straightforward, this reaction presents significant challenges in achieving high yield and purity. The primary difficulties lie in preventing incomplete hydrogenation and avoiding undesired side reactions, most notably the cleavage of the C-O bond in the furan ring through hydrogenolysis.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help minimize side reactions and maximize the yield of the desired this compound product.
Section 1: Understanding the Core Synthesis and Key Challenges
The conversion of dibenzofuran to this compound requires the saturation of all eight double bonds across the two aromatic rings and the central furan ring. This is a multi-step process occurring on the surface of a heterogeneous catalyst under a hydrogen atmosphere.
The primary challenge is to ensure the reaction proceeds to completion without diverting into undesired pathways. The two most common failure modes are:
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Incomplete Hydrogenation: The reaction stalls, yielding a mixture of partially saturated intermediates, such as octahydrodibenzofuran.
-
Hydrogenolysis: The C-O ether bond of the furan ring is cleaved, leading to the formation of ring-opened byproducts like dicyclohexyl ether or cyclohexylcyclohexanols.
Overall Reaction Pathway
Caption: Desired vs. Undesired reaction pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Problem 1: Incomplete Hydrogenation
Question: My final product contains significant amounts of partially hydrogenated intermediates, such as octahydrodibenzofuran. How can I drive the reaction to full saturation?
Answer: The presence of partially hydrogenated intermediates indicates that the reaction has not reached completion. This can be due to several factors related to reaction kinetics and catalyst efficacy.
Root Causes & Solutions:
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Insufficient Catalyst Activity or Loading: The catalyst may not be active enough to hydrogenate the more sterically hindered or electronically stable aromatic rings.
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Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider a more active catalyst system. While Palladium (Pd) is common, Ruthenium (Ru) or Rhodium (Rh) on a carbon or alumina support often exhibit higher activity for arene hydrogenation. A dual-catalyst system, such as a combination of a homogeneous Ru complex and a heterogeneous Rh catalyst, has been shown to be effective for the complete hydrogenation of benzofurans.[2]
-
-
Low Hydrogen Pressure: The concentration of hydrogen available at the catalyst surface is a key driver of the reaction rate. Insufficient pressure can lead to slow or incomplete reactions.
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Solution: Increase the hydrogen pressure. For complete aromatic saturation, pressures in the range of 50-100 bar (approx. 725-1450 psi) are often required. Always operate within the safety limits of your reactor.
-
-
Sub-optimal Temperature: While high temperatures can promote side reactions, a temperature that is too low will result in prohibitively slow reaction rates.
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Solution: Gradually increase the reaction temperature in increments of 10-15 °C. A typical starting range for this type of hydrogenation is 80-120 °C. Monitor the reaction progress by GC-MS or TLC to find the optimal balance between reaction rate and selectivity.
-
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds). It can also be deactivated by sintering at high temperatures or fouling by polymeric byproducts.
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Solution: Ensure the purity of your starting material and solvents. Use high-purity hydrogen gas. If catalyst poisoning is suspected, pretreating the substrate by passing it through a column of activated carbon or alumina may be beneficial.
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Problem 2: Formation of Ring-Opened Byproducts
Question: My GC-MS analysis shows peaks corresponding to masses that suggest C-O bond cleavage (hydrogenolysis). How can I suppress this side reaction?
Answer: Hydrogenolysis of the furan ring is a common and troublesome side reaction. It occurs when the catalyst preferentially facilitates the cleavage of the C-O ether bond rather than the hydrogenation of the double bonds. According to density functional theory (DFT) studies on furan hydrogenation over a Pd(111) surface, ring opening becomes kinetically more facile after the initial hydrogenation of one of the α-carbons of the furan ring.[3] The choice of catalyst and temperature are the most critical factors in controlling this outcome.
Root Causes & Solutions:
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Inappropriate Catalyst Choice: Palladium (Pd) catalysts are known to be effective for hydrogenolysis, which is undesirable in this synthesis.
-
Solution: Avoid Pd-based catalysts if hydrogenolysis is a significant issue. Rhodium (Rh) and Ruthenium (Ru) catalysts are generally less prone to inducing C-O bond cleavage and are excellent choices for aromatic hydrogenation. Non-noble metal catalysts, such as specific cobalt-cobalt oxide core-shell nanoparticles, have also been developed for the selective hydrogenation of benzofurans without ring opening.[4]
-
-
Excessively High Reaction Temperature: Hydrogenolysis is often thermodynamically favored at higher temperatures. At lower temperatures, the desired full hydrogenation is typically the kinetically favored pathway.[3][5]
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Solution: Reduce the reaction temperature. It is critical to find a temperature low enough to suppress hydrogenolysis while still being high enough for the hydrogenation to proceed at a reasonable rate. An optimal range is often found between 70-100 °C when using active catalysts like Rh or Ru.
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Problem 3: Poor Control over Stereoisomerism
Question: My final product is a complex mixture of cis,syn,cis and cis,anti,cis isomers. How can I achieve better diastereoselectivity?
Answer: The formation of multiple stereoisomers is expected due to the creation of four new stereocenters during the hydrogenation. The final ratio is determined by the pathway of hydrogen addition as the substrate adsorbs onto the catalyst surface. Controlling this requires influencing how the molecule approaches and binds to the catalyst.
Root Causes & Solutions:
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Standard Heterogeneous Catalysis: Achiral heterogeneous catalysts (e.g., Ru/C, Rh/C) typically offer limited control over the stereochemical outcome, often resulting in a mixture of isomers.
-
Solution 1 (Process Optimization): While difficult, varying the solvent and support can sometimes influence the isomer ratio by altering the substrate's preferred adsorption geometry on the catalyst surface.
-
Solution 2 (Advanced Catalysis): For precise stereocontrol, a cascade catalysis approach is highly effective. This involves a two-step process, often in one pot. First, a chiral homogeneous catalyst (e.g., a Ru-NHC complex) performs an enantioselective partial hydrogenation of the benzofuran core.[2] This creates a chiral intermediate. In the second step, a standard heterogeneous catalyst (e.g., Rh/C) hydrogenates the remaining ring, with the stereochemistry of the second hydrogenation being directed by the stereocenter installed in the first step. This "substrate-controlled" diastereoselective hydrogenation yields a product with high stereochemical purity.[2]
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Section 3: Frequently Asked Questions (FAQs)
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Q1: What is the best "all-around" catalyst for this synthesis?
-
A: For achieving complete hydrogenation with minimal hydrogenolysis, 5% Rhodium on carbon (Rh/C) or 5% Ruthenium on carbon (Ru/C) are excellent starting points. They are highly active for arene hydrogenation and are less prone to C-O bond cleavage than Palladium catalysts.
-
-
Q2: What are the recommended starting conditions for temperature and pressure?
-
A: Begin with a temperature of 80 °C and a hydrogen pressure of 60 bar (approx. 870 psi) . If the reaction is slow or incomplete, incrementally increase the temperature and/or pressure, while carefully monitoring for the onset of hydrogenolysis.
-
-
Q3: How does the solvent choice impact the reaction?
-
A: Non-polar, aprotic solvents like hexane or heptane are generally preferred as they minimally interact with the catalyst surface. Protic solvents like ethanol or methanol can sometimes compete for active sites on the catalyst or alter its properties, but may be required for substrate solubility.
-
-
Q4: How can I effectively monitor the reaction's progress?
-
A: The most effective method is to take small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) . This allows you to track the disappearance of the starting material and intermediates, and the appearance of the final product and any side products.
-
Section 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the complete hydrogenation of dibenzofuran.
Materials:
-
Dibenzofuran (99%+)
-
5% Rhodium on activated carbon (Rh/C)
-
Anhydrous n-Heptane
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High-pressure autoclave reactor with magnetic stirring and temperature control
-
High-purity hydrogen gas (99.999%)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with dibenzofuran (1.0 eq) and 5% Rh/C catalyst (5-10 mol% by weight relative to the substrate).
-
Solvent Addition: Add anhydrous n-heptane to the reactor to achieve a substrate concentration of approximately 0.1 M.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurization and Heating: Pressurize the reactor to an initial pressure of 60 bar with hydrogen. Begin stirring (approx. 1000 RPM) and heat the reactor to an internal temperature of 80 °C.
-
Reaction Monitoring: Maintain the temperature and pressure for 12-24 hours. The reaction can be monitored by observing hydrogen uptake from the gas cylinder. For detailed analysis, cool the reactor, vent it, and take an aliquot for GC-MS analysis before resealing and continuing the reaction if necessary.
-
Workup: Once the reaction is complete (as determined by GC-MS), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Dilute the reaction mixture with dichloromethane or ethyl acetate and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation to isolate the desired isomers.
Section 5: Catalyst Performance Summary
The choice of catalyst is paramount in determining the outcome of the reaction. The table below summarizes the general performance characteristics of common catalysts for furan and benzofuran hydrogenation.
| Catalyst System | Typical Conditions | Pros | Cons | Primary Side Reactions |
| Pd/C | 50-120 °C, 20-60 bar | Effective for hydrogenation | High risk of hydrogenolysis [3] | Ring-opening |
| Ru/C | 80-150 °C, 60-100 bar | High activity for arenes, low hydrogenolysis | Requires higher pressures/temps | Incomplete hydrogenation |
| Rh/C | 70-100 °C, 50-80 bar | Excellent activity , low hydrogenolysis risk | Higher cost | Incomplete hydrogenation |
| Ru-NHC + Rh/C | 40-80 °C, 50-80 bar | Excellent stereocontrol [2] | Complex, multi-step, costly | - |
| Co-based | 100-140 °C, 60 bar | Lower cost (non-noble metal)[4] | May require higher temps/pressures | Incomplete hydrogenation |
Section 6: Visualizing Troubleshooting and Mechanisms
Troubleshooting Workflow
This diagram outlines a decision-making process for optimizing the reaction.
Caption: A logical workflow for troubleshooting common issues.
Section 7: References
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Chemical Science, Royal Society of Chemistry.
-
Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Catalysis, American Chemical Society.
-
A DFT study of furan hydrogenation and ring opening on Pd(111). Physical Chemistry Chemical Physics, Royal Society of Chemistry.
-
Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, Wiley Online Library.
-
Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate.
-
Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. Max Planck Institute for Chemical Energy Conversion Repository.
-
This compound (mixture of isomers). Chem-Impex International.
-
Developments in the hydrogenation of challenging substrates utilising transition metal complexes. University of St Andrews Research Repository.
-
Structures of intermediates along the pathways of furan hydrogenation... ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hydrogen Release from Dodecahydrodibenzofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dodecahydrodibenzofuran (H12-DBF) as a Liquid Organic Hydrogen Carrier (LOHC). This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize the kinetics of hydrogen release. As a self-validating system, each protocol and troubleshooting step is explained with its underlying scientific principles to ensure you can make informed decisions in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the dehydrogenation of this compound.
Issue 1: Low Hydrogen Yield or Slow Release Rate
You've set up your dehydrogenation reaction, but the volume of hydrogen released is significantly lower than the theoretical maximum, or the reaction is proceeding much slower than anticipated.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst is the workhorse of the dehydrogenation reaction. Its activity can be diminished by several factors, including coking (the formation of carbonaceous deposits on the catalyst surface), sintering (the agglomeration of metal nanoparticles at high temperatures, reducing the active surface area), or poisoning by impurities in the reactant or carrier gas.[1] | 1. Regenerate the Catalyst: For coking, a controlled oxidation (calcination) can often burn off the carbon deposits. The specific temperature and atmosphere will depend on the catalyst and support material. 2. Check for Sintering: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the catalyst particle size before and after the reaction. If sintering is confirmed, a lower reaction temperature or a more thermally stable catalyst support may be necessary. 3. Purify Reactants: Ensure the H12-DBF and any carrier gas (e.g., Argon, Nitrogen) are of high purity to avoid catalyst poisoning. |
| Suboptimal Reaction Temperature | Dehydrogenation is an endothermic reaction, meaning it requires an input of energy (heat) to proceed.[2][3][4][5] If the temperature is too low, the reaction kinetics will be slow. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst deactivation.[1] | 1. Temperature Screening: Perform a series of experiments at different temperatures to identify the optimal range for your specific catalyst and reactor setup. 2. Ensure Uniform Heating: Use a well-controlled heating mantle or furnace and ensure the reactor is designed for uniform temperature distribution to avoid hot or cold spots. |
| Poor Mass Transfer | The reaction involves a liquid (H12-DBF) and a gas (hydrogen) phase at the surface of a solid catalyst. Inefficient mixing or flow can limit the rate at which the reactant reaches the catalyst and the product (hydrogen) is removed.[1] | 1. Increase Stirring/Agitation: In a batch reactor, ensure vigorous stirring to promote contact between the liquid, gas, and catalyst. 2. Optimize Flow Rate: In a flow reactor, adjust the flow rate of the H12-DBF to find a balance between sufficient residence time and efficient product removal. |
| Incorrect Catalyst Loading | The amount of catalyst relative to the reactant is a critical parameter. Too little catalyst will result in a slow reaction, while an excessive amount may not be cost-effective and could lead to mass transfer limitations. | 1. Vary Catalyst Concentration: Experiment with different catalyst-to-substrate ratios to determine the optimal loading for your system. |
Issue 2: Undesirable Side Products Detected
Analysis of your reaction mixture (e.g., by Gas Chromatography-Mass Spectrometry, GC-MS) reveals the presence of compounds other than the desired Dibenzofuran (DBF) and hydrogen.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermal Cracking | At very high temperatures, the C-C or C-O bonds within the this compound molecule can break, leading to the formation of smaller, unwanted byproducts.[1] | 1. Lower Reaction Temperature: As with slow reaction rates, a careful temperature screening can help find a window that favors dehydrogenation over cracking. 2. Select a More Active Catalyst: A catalyst with higher activity at lower temperatures can mitigate the need for excessive heat. |
| Incomplete Dehydrogenation | The dehydrogenation of H12-DBF to DBF is a stepwise process. If the reaction is stopped prematurely or the conditions are not optimal, partially dehydrogenated intermediates may be present in the final mixture. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. 2. Optimize Catalyst/Temperature: Revisit your catalyst selection and reaction temperature to favor the complete dehydrogenation pathway. |
| Catalyst-Induced Side Reactions | The nature of the catalyst itself can influence the reaction pathway. Some catalysts may promote isomerization or other rearrangements of the hydrocarbon backbone. | 1. Screen Different Catalysts: Test catalysts with different active metals (e.g., Platinum, Palladium) and support materials (e.g., Alumina, Carbon).[6] The metal-support interaction can significantly influence selectivity.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the dehydrogenation of this compound?
A1: Platinum (Pt) and Palladium (Pd) based catalysts are widely recognized for their high activity in the dehydrogenation of LOHCs.[7][8] The choice of support material is also crucial, with materials like alumina (Al₂O₃), activated carbon, and titania (TiO₂) being common.[6] The optimal catalyst will depend on the specific operating conditions and desired performance characteristics. For instance, Pd/Al₂O₃ has shown excellent stability in some studies.[6]
Q2: What is the typical temperature range for efficient hydrogen release from this compound?
A2: The dehydrogenation of LOHCs is an endothermic process that generally requires temperatures in the range of 250-320°C.[9] However, the ideal temperature can vary depending on the catalyst used. Some highly active catalysts may allow for lower operating temperatures. It's important to note that higher temperatures can also increase the risk of side reactions and catalyst deactivation.[1]
Q3: How can I monitor the progress of the dehydrogenation reaction in real-time?
A3: A common method is to measure the volume of hydrogen gas evolved over time using a gas burette or a mass flow meter. This provides a direct measure of the reaction rate. Additionally, you can take periodic samples from the liquid phase and analyze them using techniques like Gas Chromatography (GC) to determine the concentration of the reactant (H12-DBF), the product (DBF), and any intermediates or byproducts.
Q4: What safety precautions should be taken when working with high-pressure hydrogen and flammable organic compounds?
A4: Safety is paramount. Always work in a well-ventilated area, preferably within a fume hood. Use a properly designed and pressure-tested reactor. Ensure all fittings and connections are leak-proof. Have a hydrogen gas detector in place. Be aware of the flammability of both hydrogen and the organic carrier. Have appropriate fire suppression equipment readily available.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Catalyst Preparation (Example: 1 wt% Pt on Alumina)
-
Support Preparation: Begin with commercially available gamma-alumina (γ-Al₂O₃) pellets or powder.
-
Incipient Wetness Impregnation:
-
Calculate the pore volume of the alumina support.
-
Prepare an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), with a volume equal to the pore volume of the support. The concentration of the solution should be calculated to achieve the desired 1 wt% platinum loading.
-
Add the precursor solution dropwise to the alumina support while continuously mixing to ensure uniform distribution.
-
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours to remove the water.
-
Calcination: Heat the dried material in a furnace under a flow of air. Ramp the temperature to 500°C and hold for 4 hours. This step converts the platinum precursor to platinum oxide.
-
Reduction: Place the calcined catalyst in a tube furnace. Heat under a flow of hydrogen gas (e.g., 5% H₂ in Argon) to 400°C and hold for 4 hours. This reduces the platinum oxide to metallic platinum nanoparticles, which are the active catalytic sites.
-
Passivation & Storage: Cool the catalyst to room temperature under an inert gas flow (e.g., Argon). The catalyst is now active and should be stored under an inert atmosphere to prevent oxidation.
Protocol 2: Dehydrogenation of this compound in a Batch Reactor
-
Reactor Setup: Assemble a high-pressure batch reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, a gas inlet, and a gas outlet connected to a gas collection system (e.g., a gas burette).
-
Catalyst Loading: Carefully weigh and add the desired amount of the prepared catalyst to the reactor.
-
Reactant Addition: Add a known quantity of this compound to the reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., Argon) to remove any air.
-
Heating & Pressurization: Heat the reactor to the desired reaction temperature while stirring. Once the temperature has stabilized, the reaction will begin, and hydrogen will be evolved.
-
Data Collection: Record the volume of hydrogen produced over time. Optionally, take liquid samples at regular intervals for analysis.
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Reaction Termination: After the desired reaction time or when hydrogen evolution ceases, cool the reactor to room temperature.
-
Product Analysis: Carefully vent the reactor and collect the liquid product for analysis by GC, GC-MS, or other suitable techniques.
Visualizations
Caption: Experimental workflow for catalyst preparation and dehydrogenation.
Caption: Simplified reaction pathway for H12-DBF dehydrogenation.
References
- Greenco Tech. (2024, October 22). LOHC: Opportunities and Challenges in Hydrogen-Based Energy Storage. Greenco Tech.
- H2-Enterprises. LOHC-Technology Overview. H2-Enterprises.
- (2024, November 27).
- Umicore. LOHC technology: accelerating the deployment of hydrogen storage and fuel cell electric vehicles. Umicore.
- (2025, August 6). Hydrodeoxygenation of Dibenzofuran Over SBA-15 Supported Pt, Pd, and Ru Catalysts | Request PDF.
- (2022, January 13).
- (2024, October 18).
- Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport. MDPI.
- Liquid organic hydrogen carriers – Knowledge and References. Taylor & Francis.
- (2020, October). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. PubMed.
- Dehydrogen
- (2013, August 12). Dehydrogenation mechanism of liquid organic hydrogen carriers: dodecahydro-N-ethylcarbazole on Pd(111). PubMed.
- Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. Catalysis Science & Technology (RSC Publishing).
Sources
- 1. mdpi.com [mdpi.com]
- 2. LOHC-Technology Overview - H2-Enterprises [h2-enterprises.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dehydrogenation - Wikipedia [en.wikipedia.org]
- 5. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hydrogenfuelnews.com [hydrogenfuelnews.com]
- 8. mdpi.com [mdpi.com]
- 9. LOHC: Opportunities and Challenges in Hydrogen-Based Energy Storage - Greenco Tech AB [greencotech.com]
Technical Support Center: Computational Fluid Dynamics (CFD) Modeling of Dodecahydrodibenzofuran (DDBF) Reactors
Welcome to the technical support center for the CFD modeling of Dodecahydrodibenzofuran (DDBF) reactors. This guide is designed for researchers, scientists, and drug development professionals who are leveraging CFD to understand and optimize the complex hydrodynamics, heat transfer, and reaction kinetics within these systems. As your virtual senior application scientist, I will provide field-proven insights and troubleshooting strategies to navigate the common challenges encountered during your simulation experiments.
The hydrodeoxygenation (HDO) of bio-oils, where this compound is a key intermediate or product derived from dibenzofuran, typically occurs in multiphase packed bed reactors (often trickle-bed reactors).[1][2] These systems are characterized by the intricate interplay of a gas phase (hydrogen), a liquid phase (organic feedstock), and a solid catalyst.[3][4] Accurately modeling these interactions is paramount for reactor design, scale-up, and optimization.[5][6]
This guide is structured into two main sections: a Troubleshooting Guide to address specific errors and unexpected results, and a Frequently Asked Questions (FAQs) section for more general guidance on model setup and interpretation.
Diagram: General CFD Workflow for DDBF Reactors
The following diagram outlines the typical workflow for setting up and running a CFD simulation of a DDBF reactor. Each step presents potential challenges that will be addressed in this guide.
Caption: A typical workflow for CFD modeling of packed bed reactors, from geometry to optimization.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format. The causality behind each recommendation is explained to build a deeper understanding of the underlying physics and numerical methods.
Issue 1: My multiphase simulation diverges immediately or within the first few iterations.
Question: I've set up my Eulerian-Eulerian model for a trickle-bed DDBF reactor, but the solution diverges with a "floating point exception" or rapidly escalating residuals for continuity and volume fraction. What are the likely causes and how can I fix this?
Answer:
Immediate divergence in multiphase simulations is a common problem, often stemming from instability at the interface between phases. The initial setup is critical. Here’s a systematic approach to troubleshoot this:
Causality: The Eulerian-Eulerian multiphase model solves a set of coupled momentum and continuity equations for each phase.[7][8] Instabilities arise when the initial conditions are physically unrealistic, the time step is too large to capture the initial transient behavior, or the mesh quality is poor in critical regions, leading to numerical errors that cascade and cause divergence.
Troubleshooting Protocol:
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Check Initial Conditions:
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Problem: A common mistake is initializing the entire reactor with a gas (hydrogen) and then introducing a liquid (DDBF feedstock) at a high velocity from the inlet. This creates a sharp, unstable interface at the first time step.
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Solution: Use a more realistic initialization. Patch the catalyst bed region with the liquid phase up to the expected steady-state liquid holdup. This provides a more stable starting point for the solver. If you have a previous converged single-phase (liquid) simulation, use those results to initialize the flow field.
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-
Reduce the Time Step:
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Problem: Multiphase flows have complex, transient features, even when seeking a steady-state solution. A large initial time step can "miss" the physics, causing the solution to become unstable.
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Solution: Start with a very small time step (e.g., 1e-5 to 1e-4 seconds) and gradually increase it as the solution stabilizes. Monitor the Courant Number, which relates the time step to the fluid velocity and cell size. For multiphase simulations, it's crucial to keep the Courant number below 1, especially in the initial stages.[9]
-
-
Improve Mesh Quality:
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Problem: Poor quality cells (high skewness or low orthogonal quality), especially at the inlet, outlet, and near the catalyst particle contact points, can cause numerical instability.
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Solution: Refine the mesh in these critical areas. Ensure a smooth transition in cell size from coarser to finer regions. Use mesh quality metrics in your software to identify and fix problematic cells before starting the simulation.
-
-
Simplify the Physics:
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Problem: Starting with a full physics model (turbulence, heat transfer, and reactions) can make it difficult to pinpoint the source of instability.
-
Solution: Build complexity in stages.
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Start with a cold, non-reacting, laminar flow to establish the basic hydrodynamics.
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Once stable, enable the turbulence model.
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Next, activate heat transfer.
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Finally, introduce the chemical reaction kinetics. This methodical approach helps isolate the source of the divergence.
-
-
Issue 2: My simulation runs, but the residuals are oscillating and not converging.
Question: My residuals for momentum, continuity, and species transport decrease initially but then start oscillating and never reach the convergence criteria (e.g., 10⁻³). How do I achieve a converged solution?
Answer:
Oscillating residuals are a classic sign that the simulation is capturing transient flow phenomena or that the numerical settings are not appropriate for the problem. In trickle-bed reactors, this is often due to the dynamic nature of the liquid flow through the packed bed.
Causality: The solver is iteratively updating the flow field. If the flow itself has transient features (like channeling or pulsing liquid flow), the residuals will reflect this by oscillating. Alternatively, if the under-relaxation factors are too high, the solution may "overshoot" the stable answer at each iteration, leading to oscillations.
Troubleshooting Protocol:
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Monitor Key Physical Quantities:
-
Problem: Residuals are a measure of numerical imbalance, not necessarily physical convergence.[10] Relying solely on residuals can be misleading.
-
Solution: Set up monitors for key physical quantities that should reach a steady state. Good examples include:
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Pressure drop across the catalyst bed.
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Average liquid holdup in the bed.
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Mass flow rate at the outlet.
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Average temperature at the outlet. When these values become constant (flat lines on the monitor plot), your solution is physically converged, even if the residuals continue to oscillate slightly.[11]
-
-
-
Adjust Under-Relaxation Factors (URFs):
-
Problem: Default URFs may be too aggressive for a stiff, coupled multiphase problem.
-
Solution: Reduce the URFs for pressure, momentum, and volume fraction. A typical starting point is to lower them by 10-20%. This will slow down convergence but significantly improves stability by preventing the solution from changing too drastically between iterations.
-
-
Switch to a Transient Solver:
-
Problem: The flow physics in your reactor might be inherently transient. Trickle-bed reactors can exhibit pulsing or channeling flow regimes that cannot be captured by a steady-state solver.
-
Solution: Switch to a transient simulation with an appropriate time step. Run the simulation until the monitored physical quantities (from step 1) show a repeating, periodic behavior or reach a statistically steady state. This is more computationally expensive but provides a more accurate representation of the reactor's behavior.
-
-
Refine the Discretization Schemes:
-
Problem: First-order schemes are very stable but can be overly diffusive, smearing out important details. Higher-order schemes are more accurate but can be less stable.
-
Solution: Start the simulation with first-order upwind schemes for momentum and turbulence to get a stable initial solution. Once the residuals have dropped by a few orders of magnitude, switch to higher-order schemes (like second-order upwind or QUICK) to improve accuracy for the final solution.
-
Diagram: Troubleshooting Convergence Issues
Caption: A decision tree for troubleshooting common CFD convergence problems in multiphase reactors.
Frequently Asked Questions (FAQs)
Modeling & Physics Setup
Q1: How do I model the packed bed of catalyst particles?
There are two main approaches:
-
Porous Media Model: This is the most common and computationally efficient method. The packed bed is treated as a continuous porous zone. You do not model the individual particles. Instead, you define sources of momentum resistance (viscous and inertial) to simulate the effect of the packing on the flow. The Ergun equation is a widely used basis for defining these resistance terms.[1] This approach is excellent for reactor-scale simulations where resolving individual particles is infeasible.
-
Particle-Resolved CFD: This method involves explicitly modeling the geometry of each catalyst particle. This is computationally very expensive and is typically only used for small sections of a bed to study fine details of flow, heat, and mass transfer around the particles. It is not practical for full reactor-scale simulations.[2]
Q2: Which multiphase model should I use?
For trickle-bed reactors, the Eulerian-Eulerian multiphase model is the most appropriate and widely used approach.[3][7][8] In this model, the gas and liquid phases are treated as interpenetrating continua. It solves a set of momentum and continuity equations for each phase, and the interaction between the phases (e.g., drag) is modeled with closure relationships.[12]
Q3: What are the most critical physical properties I need for this compound (DDBF) and how do I find them?
Critical Properties Table:
| Property | Symbol | Phase(s) | Importance | Sourcing/Estimation Guidance |
| Density | ρ | Liquid, Gas | Crucial for momentum and buoyancy calculations. | Experimental data is best. Can be estimated using correlations if not available. |
| Viscosity | µ | Liquid, Gas | Determines flow resistance and momentum transfer. Highly temperature-dependent for liquids.[13] | Experimental data is critical. For liquids, viscosity typically follows an exponential decay with temperature. |
| Specific Heat | Cₚ | Liquid, Gas | Essential for heat transfer and energy balance calculations.[14][15][16] | Can be measured via calorimetry. Estimation methods exist but can have significant error. |
| Thermal Conductivity | k | Liquid, Gas | Governs conductive heat transfer. | Can be measured experimentally. Often has a weak linear dependence on temperature for organic liquids. |
| Mass Diffusivity | D | Liquid, Gas | Critical for modeling mass transfer of H₂ to the catalyst surface.[17] | Difficult to measure. Can be estimated using correlations like Wilke-Chang. H₂ diffusivity in organic liquids is often in the range of 10⁻⁸ to 10⁻⁹ m²/s.[18] |
| Solubility of H₂ | - | Liquid | Determines the maximum concentration of H₂ available for reaction at the gas-liquid interface. | Governed by Henry's Law. Data for H₂ in various organic solvents is available in the literature and can be used as a starting point.[19][20][21] |
Note: The values in this table are for guidance. Users must source specific, validated data for their particular feedstock and conditions.
Reaction Kinetics
Q4: How do I implement the hydrodeoxygenation (HDO) reaction kinetics for DDBF in my CFD model?
You will need to implement a user-defined function (UDF) or use the reaction modeling capabilities of your CFD software to define the reaction rate as a source term in the species transport equations.
Key Steps & Considerations:
-
Obtain the Rate Law: You need an experimentally validated rate law for the HDO of DDBF. As a starting point, the HDO of the precursor, dibenzofuran, has been shown to be first-order with respect to both the organic compound and hydrogen.[22] A general form might be:
-
Rate = k * CDDBF * CH₂
-
-
Define the Rate Constant (k): The rate constant is typically temperature-dependent and follows the Arrhenius equation:
-
k = A * exp(-Ea / (R * T))
-
You will need the pre-exponential factor (A) and the activation energy (Ea). For the HDO of dibenzofuran, an apparent activation energy of 67 kJ/mol has been reported.[22] This can serve as an initial estimate, but specific data for DDBF should be used if available.
-
-
Turbulence-Chemistry Interaction: In turbulent flows, the reaction rate can be limited by the mixing of reactants. For liquid-phase reactions in trickle-bed reactors, the reaction is often assumed to occur in the liquid phase at the catalyst surface. If the intrinsic kinetics are fast, the overall rate may be limited by the mass transfer of hydrogen from the gas phase to the liquid and then to the catalyst surface. Your model must account for these mass transfer limitations.
Results & Validation
Q5: My simulation is complete. How can I trust the results?
Validation is the most critical step. A CFD simulation without validation is just a colorful picture.
-
Global Validation: Compare key performance indicators from your simulation with experimental data from your reactor or from the literature. This includes:
-
Overall pressure drop.
-
Overall conversion of DDBF.
-
Outlet temperature. If these global parameters do not match, your model setup (e.g., porous media resistance, reaction kinetics, heat transfer coefficients) needs to be revisited.
-
-
Local Validation (if possible): If you have local measurements, such as temperature profiles from thermocouples placed within the bed or radial concentration measurements, these provide a much more rigorous validation of your model's ability to predict internal distributions.
-
Sanity Checks:
-
Flow Distribution: Is the liquid flow reasonably distributed, or is there severe channeling? Does the liquid preferentially flow near the walls?
-
Temperature Profile: Are there hot spots? Do they make physical sense based on the exothermic nature of HDO reactions?
-
Mass Balance: Ensure that the mass of all species is conserved between the inlet and outlet.
-
By systematically addressing these troubleshooting points and frequently asked questions, you can build a robust and predictive CFD model for your this compound reactor, transforming it from a "black box" into a powerful tool for process understanding and optimization.
References
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Development of Numerical Eulerian-Eulerian Model for Computational Analysis of Potential in Chemical Process Intensification from Trickle Bed Reactors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Development of Numerical Eulerian-Eulerian Model for Computational Analysis of Potential in Chemical Process Intensification from Trickle Bed Reactors. (2020). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Diffusion of gases in liquids. III. Diffusion coefficients of hydrogen in organic solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Catalytic hydrodeoxygenation of dibenzofuran. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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CFD applied in the Trouble Shooting and Design of Reactors. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]
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Meso-scale Computational Fluid Dynamics for Multiphase Reactors. (n.d.). AIChE. Retrieved January 18, 2026, from [Link]
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Eulerian three - phase flow model applied to trickle - bed reactors. (n.d.). Biblioteka Nauki. Retrieved January 18, 2026, from [Link]
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Convergence of multiphase transient simulations. (2022). Reddit. Retrieved January 18, 2026, from [Link]
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Hydrogen solubility in organic liquids. (1983). Journal of Chemical & Engineering Data. Retrieved January 18, 2026, from [Link]
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Hydrogen solubility in organic liquids. (1983). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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How to determine the best stopping criterion for CFD simulations. (n.d.). PyCFD. Retrieved January 18, 2026, from [Link]
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CFD Master Class: Multiphase Flow Systems. (2016). YouTube. Retrieved January 18, 2026, from [Link]
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Hydrodeoxygenation of dibenzofuran and related compounds. (1981). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Eulerian Three-Phase Flow Model Applied to Trickle-Bed Reactors. (2014). Chemical and Process Engineering. Retrieved January 18, 2026, from [Link]
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Multiphase Flow Modeling Part 3 Cfd Approaches. (n.d.). LearnCAx. Retrieved January 18, 2026, from [Link]
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Which parameters can give me best convergence in eulerian multiphase model? (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
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Effective hydrodeoxygenation of dibenzofuran by a bimetallic catalyst in water. (2016). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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CFD of Multiphase Flow in Packed-Bed Reactors: I. K-Fluid Modeling Issues. (2002). Scholars' Mine. Retrieved January 18, 2026, from [Link]
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How to Check Convergence of a CFD Simulation? (2020). SimScale. Retrieved January 18, 2026, from [Link]
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Multiphase Flows in CFD: A Complete Guide to Choosing the Right Modeling Approach. (n.d.). ANSYS Fluent. Retrieved January 18, 2026, from [Link]
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EULERIAN THREE-PHASE FLOW MODEL APPLIED TO TRICKLE-BED REACTORS. (n.d.). Biblioteka Nauki. Retrieved January 18, 2026, from [Link]
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Dibenzofuran. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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Computational Fluid Dynamic (CFD) and Reaction Modelling Study of Bio-oil Catalytic Hydrodeoxygenation in Microreactors. (2020). LSBU Open Research. Retrieved January 18, 2026, from [Link]
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Hydrogen Diffusion in Organic-Rich Porous Media: Implications for Hydrogen Geo-storage. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
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Specific heat capacity. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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CFD simulations of catalytic hydrodeoxygenation of bio-oil using Pt/Al2O3 in a fixed bed reactor. (2015). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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CFD Simulations on the Effect of Catalysts on the Hydrodeoxygenation of Bio-Oil. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
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Catalytic hydrodeoxygenation of dibenzofuran. (1982). ACS Publications. Retrieved January 18, 2026, from [Link]
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Solubility of hydrogen in 10 organic solvents at 298.15, 323.15, and 373.15 K. (1985). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Temperature dependence of viscosity. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Mechanistic Studies on the Dibenzofuran Formation from Phenanthrene, Fluorene and 9–Fluorenone. (2018). MDPI. Retrieved January 18, 2026, from [Link]
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Temperature Dependence of the Viscosity of Hydrocarbon Fractions. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]
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Computational Fluid Dynamics for Modeling of Hydrotreating Fixed-Bed Reactors: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Dibenzofuran. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. (2020). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Computational Fluid Dynamics for Fixed Bed Reactor Design. (2020). PubMed. Retrieved January 18, 2026, from [Link]
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Table of specific heat capacities. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Specific Heat Capacity of Some Substances. (n.d.). Alloprof. Retrieved January 18, 2026, from [Link]
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Predicted specific heat behaviour of the polychlorinated dibenzofuran family from DFT analysis. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
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Temperature dependence of thermal diffusivity, specific heat capacity, and thermal conductivity for several types of rocks. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Materials Database - Thermal Properties. (n.d.). Thermtest Inc. Retrieved January 18, 2026, from [Link]
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Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
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Temperature Dependence of Thermophysical Properties of Disodium Hydrogenphosphate Dodecahydrate. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Thermal Conductivity of the Elements. (1972). NIST. Retrieved January 18, 2026, from [Link]
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Temperature and Density Dependence of the Viscosity of Cyclopentane. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]
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Viscosity of deuterium oxide and water in the range 5 to 125 C. (1977). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Dependency of thermal conductivity on the temperature and composition of D-camphor in the neopentylglycol-D-camphor alloys. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
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Validation & Comparative
The Vanguard of Hydrogen Storage: A Comparative Analysis of Leading LOHC Systems
A Senior Application Scientist's In-depth Guide to Dodecahydrodibenzofuran and its Contemporaries in Liquid Organic Hydrogen Carrier Technology
The global pursuit of a sustainable energy future has placed hydrogen at the forefront of clean energy carriers. However, its widespread adoption is intrinsically linked to the development of safe, efficient, and economically viable storage and transportation solutions. Liquid Organic Hydrogen Carrier (LOHC) technology presents a compelling pathway, offering high hydrogen storage densities in a liquid medium that leverages existing fuel infrastructure. This guide provides a comprehensive comparison of the performance of various LOHC systems, with a particular focus on the emerging potential of this compound (H12-DBF) alongside established systems like Dibenzyltoluene (DBT), Toluene/Methylcyclohexane (MCH), and N-Ethylcarbazole (NEC). This analysis is tailored for researchers, scientists, and drug development professionals seeking a nuanced understanding of the current LOHC landscape.
The LOHC Principle: A Reversible Cycle of Hydrogenation and Dehydrogenation
The core of LOHC technology lies in a reversible chemical reaction. A hydrogen-lean organic molecule (the LOHC) is catalytically hydrogenated at elevated pressure and temperature, chemically binding hydrogen atoms to its structure to become a hydrogen-rich molecule. This hydrogenated form can be safely stored and transported at ambient conditions. When hydrogen is needed, the hydrogen-rich LOHC is dehydrogenated, releasing high-purity hydrogen gas and regenerating the original LOHC for subsequent cycles.
Caption: Experimental workflow for LOHC hydrogenation.
Protocol 2: Catalytic Dehydrogenation of LOHC
Objective: To determine the rate and purity of hydrogen released from a hydrogen-rich LOHC.
Methodology:
-
A fixed-bed or batch reactor is loaded with a specific amount of the hydrogen-rich LOHC and a dehydrogenation catalyst (e.g., 1 wt% Pt/Al₂O₃).
-
The system is purged with an inert gas.
-
The reactor is heated to the desired dehydrogenation temperature (e.g., 290°C).
-
The flow rate of the evolved gas is measured using a mass flow controller.
-
The composition of the released gas is analyzed using a gas chromatograph (GC) to determine hydrogen purity.
-
Liquid samples are analyzed to determine the degree of dehydrogenation.
dot
The Potential of Dodecahydrodibenzofuran as a Next-Generation Diesel Fuel Surrogate: A Comprehensive Guide to Experimental Validation
Introduction: The Imperative for High-Fidelity Diesel Surrogates
In the pursuit of cleaner and more efficient compression-ignition engines, the development of advanced combustion models is paramount. These models rely on accurate representations of diesel fuel, which is a complex mixture of thousands of hydrocarbon species. To facilitate computational fluid dynamics (CFD) simulations and fundamental combustion studies, simplified representative mixtures known as surrogate fuels are indispensable.[1] An ideal surrogate should not only replicate the physical properties of real diesel but also its intricate combustion behavior, including ignition delay, flame propagation, and pollutant formation.
Conventional diesel surrogates are typically formulated from a limited palette of hydrocarbons, primarily n-alkanes, iso-alkanes, cycloalkanes, and aromatics. While these surrogates have proven useful, there is a continuous need for novel components that can better represent specific classes of compounds found in diesel fuel, particularly oxygenated and multi-ring structures. This guide introduces dodecahydrodibenzofuran, a tricyclic oxygenated hydrocarbon, as a promising candidate for inclusion in next-generation diesel surrogate models. Its unique molecular structure, combining features of cycloalkanes and ethers, presents an opportunity to enhance the fidelity of surrogate fuels.
This document provides a comprehensive framework for the experimental validation of this compound as a diesel fuel surrogate. It is intended for researchers and scientists in the fields of combustion, engine development, and fuel science. We will begin by comparing the known physicochemical properties of this compound with those of conventional diesel fuel and established surrogate components. Subsequently, a detailed, step-by-step experimental plan will be outlined to rigorously evaluate its performance in terms of combustion characteristics and engine performance.
Physicochemical Property Comparison: A First-Look Analysis
A foundational step in evaluating a potential surrogate is to compare its fundamental physical and chemical properties with the target fuel. The following table presents the known properties of this compound alongside typical values for standard No. 2 diesel fuel and a common surrogate component, decalin (decahydronaphthalene).
| Property | This compound | No. 2 Diesel Fuel | Decalin (Decahydronaphthalene) | Test Method |
| Molecular Formula | C₁₂H₂₀O | Approx. C₁₂-C₂₀ | C₁₀H₁₈ | - |
| Molecular Weight ( g/mol ) | 180.29 | Approx. 170-200 | 138.25 | - |
| Density @ 15°C ( kg/m ³) | ~1000 | 820–860 | 880 | ASTM D1298, D4052[2][3][4] |
| Boiling Point (°C) | 259 | 160–360 | 187-195 | ASTM D86[5][6][7][8] |
| Kinematic Viscosity @ 40°C (mm²/s) | Not Available | 1.9–4.1 | 2.08 | ASTM D445[9][10][11][12] |
| Cetane Number | Not Available | 45–55 | ~45 | ASTM D613[13][14][15] |
| Flash Point (°C) | 84 | > 52 | 58 | ASTM D93 |
| Oxygen Content (wt%) | 8.87 | ~0 | 0 | - |
The higher density and boiling point of this compound compared to decalin and the lower end of the diesel range are noteworthy. Its significant oxygen content is a key feature that distinguishes it from traditional hydrocarbon surrogates and could have a substantial impact on soot formation. The lack of data for critical parameters like viscosity and cetane number underscores the necessity for the experimental validation plan detailed below.
Experimental Validation Workflow
The following diagram outlines the proposed workflow for the comprehensive experimental validation of this compound as a diesel fuel surrogate.
Caption: Proposed experimental workflow for validating this compound.
Detailed Experimental Protocols
Phase 1: Physicochemical Characterization
The initial phase focuses on determining the essential physical properties of this compound that are currently unknown.
1.1. Kinematic Viscosity Measurement
-
Objective: To determine the kinematic viscosity of pure this compound at 40°C.
-
Methodology: Following the ASTM D445 standard test method.[9][10][11][12]
-
Calibrate a glass capillary viscometer of an appropriate size for the expected viscosity range.
-
Maintain a constant temperature bath at 40°C ± 0.02°C.
-
Introduce a precise volume of the this compound sample into the viscometer.
-
Allow the sample to reach thermal equilibrium within the bath.
-
Measure the time required for the liquid to flow between two marked points under gravity.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
Repeat the measurement for a minimum of three concordant readings.
-
1.2. Cetane Number Determination
-
Objective: To measure the cetane number (CN) of this compound.
-
Methodology: Employing the ASTM D613 standard test method using a Cooperative Fuel Research (CFR) engine.[13][14][15]
-
Standardize the CFR engine using primary reference fuels (n-cetane and isocetane).
-
Introduce the this compound sample into the engine's fuel system.
-
Adjust the compression ratio of the engine to achieve a standard ignition delay.
-
Bracket the sample's performance with blends of the primary reference fuels.
-
Determine the cetane number by interpolating the compression ratio reading against the reference fuel blends.
-
1.3. Distillation Curve
-
Objective: To determine the boiling range characteristics of this compound.
-
Methodology: As per the ASTM D86 standard test method.[5][6][7][8]
-
A 100 mL sample of this compound is placed in a distillation flask.
-
The flask is heated, and the vapor is passed through a condenser.
-
The temperature of the vapor is recorded as the first drop of condensate is collected.
-
The vapor temperature is continuously monitored as the volume of condensate increases.
-
Key data points, including the initial boiling point (IBP), temperatures at 10%, 50%, and 90% recovered volumes, and the final boiling point (FBP), are recorded.
-
Phase 2: Fundamental Combustion Experiments
This phase investigates the intrinsic combustion properties of this compound under controlled laboratory conditions.
2.1. Ignition Delay Measurement
-
Objective: To measure the ignition delay times of this compound over a range of temperatures and pressures relevant to diesel engine operation.
-
Apparatus: A high-pressure shock tube.
-
Methodology:
-
Prepare a gaseous mixture of this compound vapor, an oxidizer (e.g., air), and a diluent (e.g., argon) in a mixing tank. The shock tube and mixing assembly should be heated to prevent condensation.[16]
-
Introduce the mixture into the driven section of the shock tube.
-
A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly compressing and heating it.
-
The ignition delay time is the period between the arrival of the reflected shock wave at the endwall and the onset of combustion.[17][18][19]
-
The onset of combustion is detected by a sharp rise in pressure (measured by a pressure transducer) and the emission of light from radical species like OH* (detected by a photomultiplier).[17]
-
Conduct experiments over a temperature range of 800-1200 K and pressures of 20-60 bar.
-
Caption: Schematic of an ignition delay measurement using a shock tube.
2.2. Soot Formation Analysis
-
Objective: To investigate the sooting tendency of this compound.
-
Apparatus: A constant volume combustion chamber.[20][21][22][23]
-
Methodology:
-
The chamber is filled with a pre-mixed charge of this compound, oxidizer, and an inert gas to a desired pressure and temperature.
-
Combustion is initiated by a spark or a laser.
-
Laser-based diagnostics, such as Laser-Induced Incandescence (LII), are used to measure the soot volume fraction and primary particle size.
-
A thermophoretic sampling probe can be used to collect soot particles for subsequent analysis using Transmission Electron Microscopy (TEM) to study their morphology.[24]
-
Compare the sooting tendency of this compound with that of other surrogate components like n-dodecane and decalin under identical conditions.
-
Phase 3: Engine Performance and Emissions Testing
The final phase involves evaluating the performance of this compound in a real-world application.
3.1. Engine Test Bed Setup
-
Engine: A single-cylinder, direct-injection diesel engine mounted on a dynamometer test bed.
-
Instrumentation: The engine should be equipped with sensors for measuring in-cylinder pressure, engine speed, torque, and fuel consumption.
-
Emissions Analyzer: An exhaust gas analyzer capable of measuring NOx, SOx, particulate matter (PM), CO, and unburned hydrocarbons (HC) according to relevant standards (e.g., SAE J1003).[25][26]
3.2. Test Fuels
-
Baseline: A well-characterized reference diesel fuel or a simple surrogate (e.g., 80% n-dodecane, 20% decalin by volume).
-
Test Blends: Prepare blends of the baseline fuel with varying percentages of this compound (e.g., 10%, 20%, and 50% by volume).
3.3. Test Protocol
-
Warm up the engine to a steady-state operating condition using the baseline fuel.
-
Perform a series of steady-state tests at different engine loads and speeds.
-
For each test point, record engine performance data (power, torque, brake-specific fuel consumption) and emissions data.
-
Repeat the tests for each of the this compound blends.
-
Analyze the data to determine the effect of this compound on engine performance and emissions.
Expected Outcomes and Interpretation of Results
The experimental data gathered through this comprehensive validation process will provide a clear understanding of this compound's suitability as a diesel fuel surrogate component.
-
Physicochemical Properties: The measured viscosity, cetane number, and distillation curve will determine how well this compound matches the physical properties of diesel fuel. A cetane number within the typical diesel range (45-55) would be a strong positive indicator.[27]
-
Ignition Delay: The ignition delay data will be crucial for developing and validating chemical kinetic models. Comparing the ignition delay of this compound with that of other cycloalkanes will reveal the influence of the oxygenated ether group on autoignition chemistry.
-
Soot Formation: Due to its oxygen content, it is hypothesized that this compound will exhibit a lower sooting tendency compared to non-oxygenated cyclic compounds. The LII and TEM data will provide quantitative evidence to support or refute this hypothesis.
-
Engine Performance and Emissions: The engine tests will provide the ultimate assessment of this compound's performance in a practical application. A key outcome will be the impact on the trade-off between NOx and particulate matter emissions. The presence of fuel-bound oxygen may lead to a reduction in soot, but could potentially influence NOx formation.
Conclusion
The validation of this compound as a diesel fuel surrogate presents a compelling research opportunity. Its unique molecular structure offers the potential to create more sophisticated and accurate surrogate fuel models, ultimately contributing to the design of cleaner and more efficient diesel engines. The experimental framework outlined in this guide provides a rigorous and systematic approach to evaluating this potential. By following these detailed protocols, researchers can generate the critical data needed to establish this compound as a valuable new component in the diesel surrogate palette.
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NNRV TRADE. Diesel Fuel Quality Standards and Testing. Retrieved from [Link]
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ASTM International. (2003). ASTM D613-03a - Standard Test Method for Cetane Number of Diesel Fuel Oil. Retrieved from [Link]
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ASTM International. (2001). ASTM D86-01 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. Retrieved from [Link]
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DieselNet. What is Diesel Fuel. Retrieved from [Link]
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MDPI. (2023). Shock Tube Study of Ignition Delay Times for Hydrogen–Oxygen Mixtures. Retrieved from [Link]
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Isomer-Specific Comparative Analysis of Dodecahydrodibenzofuran for LOHC Applications: A Guide for Researchers
The global pursuit of a sustainable energy landscape has intensified research into robust and efficient hydrogen storage and transportation solutions. Liquid Organic Hydrogen Carriers (LOHCs) have emerged as a promising technology, offering high gravimetric and volumetric hydrogen densities while leveraging existing liquid fuel infrastructure. Among the diverse range of potential LOHC candidates, dodecahydrodibenzofuran (H12-DBF), the fully hydrogenated form of dibenzofuran, presents an intriguing yet underexplored option. This guide provides a comprehensive, isomer-specific comparative analysis of H12-DBF for LOHC applications, addressing researchers, scientists, and professionals in the field. While extensive experimental data on individual H12-DBF isomers is nascent in publicly available literature, this document synthesizes existing knowledge, draws parallels from well-studied LOHC systems, and outlines the critical experimental workflows required for a thorough evaluation.
The Significance of Isomerism in LOHC Performance
The process of hydrogenating an aromatic molecule like dibenzofuran results in the formation of multiple stereoisomers of this compound. These isomers, while having the same molecular formula, can exhibit distinct three-dimensional arrangements of their atoms. This structural variance is not merely a chemical curiosity; it can profoundly influence the physicochemical and catalytic properties of the LOHC, impacting its performance in a practical hydrogen storage and release cycle.[1] Key performance parameters affected by isomerism include:
-
Melting and Boiling Points: The symmetry and packing efficiency of different isomers can lead to variations in their melting and boiling points, which are critical for maintaining the liquid state across a wide range of operating temperatures.
-
Viscosity: The molecular shape influences intermolecular forces, thereby affecting the viscosity of the LOHC. Lower viscosity is desirable for efficient pumping and handling.
-
Thermodynamics of Dehydrogenation: The relative stability of the isomers can alter the enthalpy and entropy of the dehydrogenation reaction, influencing the equilibrium and the required operating temperature for hydrogen release.
-
Kinetics of Hydrogenation and Dehydrogenation: The steric hindrance around the active sites of the molecule can differ between isomers, leading to variations in their interaction with catalysts and, consequently, different reaction rates for hydrogen uptake and release. Recent studies on benzyltoluene have demonstrated that tuning the isomer composition is a key strategy to overcome performance limitations.[2]
This compound: An Overview and Comparison with Established LOHCs
This compound is commercially available, typically as a mixture of isomers.[3][4][5][6][7] Its basic physicochemical properties, when compared to established LOHC systems like dibenzyltoluene (DBT) and N-ethylcarbazole (NEC), provide a preliminary assessment of its potential.
| Property | This compound (Mixture of Isomers) | Perhydro-N-ethylcarbazole (H12-NEC) | Perhydro-dibenzyltoluene (H18-DBT) |
| Molecular Formula | C₁₂H₂₀O | C₁₄H₂₃N | C₂₁H₃₆ |
| Molecular Weight ( g/mol ) | 180.29 | 205.35 | 288.52 |
| Gravimetric H₂ Capacity (wt%) | 6.6 | 5.8 | 6.2 |
| Boiling Point (°C) | 259[3][6] | ~300 | ~360 |
| Physical State at RT | Liquid[3][5][6] | Solid (MP: 98-100 °C) | Liquid |
| Dehydrogenation Temperature (°C) | Not extensively reported | 180-250 | 280-330[8] |
Table 1: Comparison of Physicochemical Properties of H12-DBF with H12-NEC and H18-DBT.
From this initial comparison, H12-DBF exhibits a promising theoretical gravimetric hydrogen capacity. Its liquid state at room temperature is a significant advantage over H12-NEC, which is a solid and requires heating to be handled in its liquid form. However, a critical unknown is its dehydrogenation performance, a key bottleneck in LOHC technology.[9]
Experimental Protocols for Isomer-Specific Analysis
To unlock the full potential of H12-DBF as an LOHC, a systematic, isomer-specific investigation is imperative. The following experimental workflows provide a robust framework for such an analysis.
Protocol 1: Synthesis, Separation, and Characterization of H12-DBF Isomers
Objective: To synthesize a mixture of H12-DBF isomers and separate them into individual, pure isomers for subsequent analysis.
Methodology:
-
Hydrogenation of Dibenzofuran:
-
Charge a high-pressure autoclave with dibenzofuran and a suitable hydrogenation catalyst (e.g., Ru/Al₂O₃ or Pd/C).
-
Pressurize the reactor with hydrogen (e.g., 50-100 bar) and heat to the desired temperature (e.g., 150-200 °C).
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating complete hydrogenation.
-
Cool the reactor, release the pressure, and filter the catalyst to obtain the crude mixture of H12-DBF isomers.
-
-
Isomer Separation:
-
Employ preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica or a chiral column) and mobile phase to separate the individual isomers from the mixture.
-
Alternatively, fractional distillation under reduced pressure can be explored to separate isomers with sufficiently different boiling points.
-
-
Structural Characterization:
-
Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to elucidate the stereochemistry of each isolated isomer.
-
Confirm the molecular weight and purity of each isomer using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Comparative Dehydrogenation Performance
Objective: To evaluate and compare the catalytic dehydrogenation performance of the individual H12-DBF isomers.
Methodology:
-
Catalyst Preparation:
-
Synthesize or procure a supported noble metal catalyst, such as Pt/Al₂O₃ or Pd/C, which are commonly used for LOHC dehydrogenation.[10]
-
-
Dehydrogenation Reaction:
-
In a batch reactor, place a known amount of a pure H12-DBF isomer and the catalyst.
-
Heat the reactor to a series of controlled temperatures (e.g., 200-300 °C) under an inert atmosphere.
-
Monitor the hydrogen release over time using a gas flow meter or by analyzing the composition of the off-gas with a gas chromatograph.
-
Periodically sample the liquid phase to analyze the conversion of the H12-DBF isomer and the formation of partially and fully dehydrogenated products using GC-MS.
-
-
Data Analysis:
-
Calculate the initial rate of dehydrogenation, the total hydrogen yield, and the selectivity towards the fully dehydrogenated dibenzofuran for each isomer.
-
Determine the activation energy for the dehydrogenation of each isomer by performing the reaction at different temperatures and applying the Arrhenius equation.
-
Visualization of Concepts and Workflows
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Formation of H12-DBF Isomers from Dibenzofuran Hydrogenation.
Sources
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A Comparative Guide to the Long-Term Cyclic Stability of Dodecahydrodibenzofuran as a Hydrogen Carrier
This guide provides a comprehensive analysis of dodecahydrodibenzofuran (H12-DBF) as a promising Liquid Organic Hydrogen Carrier (LOHC). We will delve into its long-term cyclic stability, a critical parameter for its industrial viability, and draw objective comparisons with established LOHCs such as perhydro-dibenzyltoluene (H18-DBT) and dodecahydro-N-ethylcarbazole (H12-NEC). This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are actively exploring advanced hydrogen storage solutions.
Introduction to Liquid Organic Hydrogen Carriers (LOHCs)
The transition to a hydrogen-based economy necessitates safe, efficient, and cost-effective methods for hydrogen storage and transportation. LOHCs are organic compounds that can be reversibly hydrogenated and dehydrogenated to store and release hydrogen.[1] This technology offers several advantages, including high volumetric hydrogen densities and compatibility with existing infrastructure for liquid fuels.[2] The core of LOHC technology lies in the catalytic hydrogenation of an unsaturated organic molecule (the "hydrogen-lean" form) for storage and the subsequent endothermic dehydrogenation to release high-purity hydrogen on demand.[1]
This compound, the fully hydrogenated form of dibenzofuran, has emerged as a potential LOHC candidate. Its appeal stems from its high hydrogen storage capacity and the potential for favorable dehydrogenation characteristics. However, for any LOHC to be commercially viable, it must exhibit exceptional long-term cyclic stability, meaning it can undergo numerous hydrogenation and dehydrogenation cycles without significant degradation of the carrier molecule or the catalyst.
This compound (H12-DBF): A Profile
This compound is produced through the hydrodeoxygenation (HDO) of dibenzofuran, a process that involves the hydrogenation of the aromatic rings followed by the cleavage of the C-O bond.[3] Platinum-based catalysts have shown high activity in the hydrogenation of dibenzofuran to its saturated form.[3] The presence of the oxygen atom in the dibenzofuran structure introduces unique properties compared to purely hydrocarbon-based LOHCs like dibenzyltoluene.
Comparative Analysis of LOHC Performance
An objective assessment of H12-DBF requires a direct comparison with other well-studied LOHC systems. Here, we compare its projected performance with perhydro-dibenzyltoluene (H18-DBT) and dodecahydro-N-ethylcarbazole (H12-NEC).
| Parameter | This compound (H12-DBF) (Projected) | Perhydro-dibenzyltoluene (H18-DBT) | Dodecahydro-N-ethylcarbazole (H12-NEC) |
| Gravimetric Hydrogen Density (wt%) | ~6.7% | 6.2%[4] | 5.8%[1] |
| Volumetric Hydrogen Density (kg H₂/L) | ~70 | 57[5] | Not readily available |
| Dehydrogenation Temperature (°C) | Likely in the range of 250-350 | 250 - 320[6] | < 200[1] |
| Catalyst | Pt-based, Pd-based[3][7] | Pt-based, Pd-based[1] | Pd-based[8][9] |
| Physical State at Room Temperature | Liquid | Liquid | Solid[1] |
| Known Degradation Pathways | Potential for ring-opening and cracking | Coke formation, sintering of catalyst[10] | Dealkylation, C-N bond scission[11] |
Key Insights from the Comparison:
-
Hydrogen Density: H12-DBF is projected to have a competitive gravimetric hydrogen density.
-
Operating Temperatures: While H12-NEC offers the advantage of lower dehydrogenation temperatures, this can come at the cost of thermal stability.[11] H18-DBT operates at higher temperatures, which poses challenges for energy integration and can lead to catalyst deactivation.[10] The optimal operating temperature for H12-DBF is a key area for further research.
-
Physical State: The liquid nature of H12-DBF and H18-DBT at ambient conditions is a significant advantage for handling and transport compared to the solid H12-NEC.[1]
Experimental Protocol for Long-Term Cyclic Stability Testing
To rigorously evaluate the long-term performance of H12-DBF, a standardized experimental protocol is essential. The following methodology is proposed based on established practices for LOHC testing.
Experimental Setup
A continuous fixed-bed reactor system is recommended for long-term cyclic stability tests. This setup allows for precise control of reaction parameters and mimics industrial operating conditions.
Caption: Figure 1: Experimental Workflow for Cyclic Stability Testing.
Step-by-Step Methodology
-
Catalyst Preparation and Packing:
-
Synthesize or procure the desired catalyst (e.g., Pt/Al₂O₃).
-
Characterize the catalyst for properties such as metal dispersion, particle size, and surface area.
-
Pack a fixed-bed reactor with a known amount of the catalyst.
-
-
Hydrogenation Cycle:
-
Introduce the hydrogen-lean carrier (dibenzofuran) and high-pressure hydrogen into the reactor.
-
Maintain the desired temperature and pressure for the hydrogenation reaction.
-
Monitor the reaction progress by analyzing the composition of the liquid product using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Collect the fully hydrogenated product (H12-DBF).
-
-
Dehydrogenation Cycle:
-
Feed the H12-DBF into the dehydrogenation reactor containing the appropriate catalyst.
-
Apply the required temperature to initiate the endothermic dehydrogenation reaction.
-
Continuously measure the flow rate and purity of the released hydrogen gas using a mass flow controller and a gas chromatograph.
-
Collect the dehydrogenated product (dibenzofuran).
-
-
Cycling and Analysis:
-
Repeat the hydrogenation and dehydrogenation cycles multiple times (e.g., 10-100 cycles).
-
After each cycle, or at regular intervals, take samples of the liquid carrier and the catalyst for analysis.
-
Analyze the liquid samples for the formation of degradation byproducts using GC-Mass Spectrometry (GC-MS).
-
Characterize the spent catalyst to investigate deactivation mechanisms such as coking, sintering, or poisoning.
-
Causality of Experimental Choices and Self-Validating Protocols
The choice of a fixed-bed reactor is crucial as it provides excellent heat and mass transfer characteristics, which are critical for the highly endothermic dehydrogenation reaction. Continuous monitoring of hydrogen purity and flow rate provides real-time data on catalyst activity and selectivity.
A self-validating protocol is one where the experimental results themselves provide an internal check on the system's integrity. For instance, a consistent hydrogen yield and purity over multiple cycles would validate the stability of both the LOHC and the catalyst. Conversely, a gradual decrease in hydrogen production or the appearance of unexpected byproducts would indicate degradation, prompting further investigation into the reaction conditions or catalyst formulation.
Potential Degradation Pathways and Mitigation Strategies
For H12-DBF, potential degradation pathways under harsh dehydrogenation conditions could include:
-
Ring-opening reactions: The furan ring might be susceptible to cleavage at high temperatures.
-
Cracking: The C-C bonds in the cyclohexyl rings could break, leading to the formation of lighter hydrocarbons.
-
Coke formation: Deposition of carbonaceous materials on the catalyst surface can block active sites and lead to deactivation.
Mitigation Strategies:
-
Catalyst Design: Developing catalysts with optimized metal-support interactions can enhance stability and suppress side reactions.[10]
-
Process Optimization: Carefully controlling the dehydrogenation temperature and residence time can minimize thermal degradation of the carrier.
-
Carrier Purification: Ensuring high purity of the H12-DBF before each dehydrogenation cycle can prevent the accumulation of impurities that might poison the catalyst.
Conclusion and Future Outlook
This compound holds promise as a liquid organic hydrogen carrier with a potentially high hydrogen storage capacity. However, a comprehensive understanding of its long-term cyclic stability is paramount for its practical application. While direct experimental data remains limited, this guide provides a framework for its evaluation and comparison with established LOHCs.
Future research should focus on conducting rigorous long-term cyclic stability tests on H12-DBF using the methodologies outlined in this guide. The identification of optimal catalysts and operating conditions that minimize degradation will be crucial for unlocking the full potential of this promising hydrogen carrier. The insights gained from such studies will be invaluable for the scientific community and industry professionals working towards a sustainable hydrogen economy.
References
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Hydrodeoxygenation of Dibenzofuran Over SBA-15 Supported Pt, Pd, and Ru Catalysts. (2025). ResearchGate. [Link]
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Deoxygenation of benzofuran in supercritical water over a platinum catalyst. (2025). ResearchGate. [Link]
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Comparison of the productivity in CD dehydrogenation of H12–BT and the... (n.d.). ResearchGate. [Link]
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Experimental Assessment of Perhydro-Dibenzyltoluene Dehydrogenation Reaction Kinetics in a Continuous Flow System for Stable Hydrogen Supply. (2021). National Institutes of Health. [Link]
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Chemical Bonds Containing Hydrogen: Choices for Hydrogen Carriers and Catalysts. (n.d.). National Institutes of Health. [Link]
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Dibenzyltoluene- based liquid organic hydrogen carrier systems: Recent advances, challenges and future perspectives. (2025). Yildiz Technical University. [Link]
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Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. (2020). PubMed. [Link]
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Ammonia vs. dibenzyltoluene: A comparative assessment of hydrogen carriers. (2025). BBA. [Link]
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Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. (n.d.). PubMed. [Link]
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Hydrodeoxygenation of benzofuran over activated carbon supported Pt, Pd, and Pt–Pd catalysts. (2012). ResearchGate. [Link]
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Dibenzyltoluene- based liquid organic hydrogen carrier systems: Recent advances, challenges and future perspectives. (2025). Yildiz Technical University. [Link]
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(353f) Performance of Cyclic Hydrogenation and Dehydrogenation of Benzyltoluene As Liquid Organic Hydrogen Carrier (LOHC). (n.d.). AIChE. [Link]
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Chapter 18. Hydrides for Hydrogen Storage. (n.d.). ResearchGate. [Link]
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Fundamental studies on the heterogeneously catalyzed dehydrogenation reactions of hydrogen carrier molecules. (n.d.). ResearchGate. [Link]
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A Comparative Guide to Validating the Hydrogen Storage Capacity of Dodecahydrodibenzofuran
This guide provides a comprehensive technical overview for researchers and scientists on validating the hydrogen storage performance of the Dodecahydrodibenzofuran / Dibenzofuran (H12-DBF / DBF) system. We will delve into the experimental protocols for hydrogen storage (hydrogenation) and release (dehydrogenation), detail the necessary analytical techniques for quantification, and present a comparative analysis against other prominent Liquid Organic Hydrogen Carriers (LOHCs), namely Dibenzyltoluene (DBT) and N-Ethylcarbazole (NEC).
The core principle of LOHC technology lies in the reversible chemical bonding of hydrogen to a liquid organic molecule.[1] This allows for the storage and transport of hydrogen under ambient conditions, leveraging existing infrastructure for liquid fuels and circumventing the challenges of high-pressure or cryogenic storage.[1][2][3] An ideal LOHC system is characterized by high gravimetric and volumetric hydrogen density, favorable thermodynamics (i.e., manageable reaction enthalpies), long-term stability for multiple cycles, and low toxicity.[1][4]
The this compound (H12-DBF) System: An Overview
The DBF/H12-DBF system is a promising LOHC candidate. Dibenzofuran, the hydrogen-lean molecule, is a stable aromatic compound that can be catalytically hydrogenated to its perhydrogenated form, this compound, thereby "charging" it with hydrogen. This process is reversible; the stored hydrogen can be released through catalytic dehydrogenation, regenerating the original dibenzofuran for reuse.
Experimental Validation Workflow
Validating the performance of an LOHC system is a multi-step process involving controlled hydrogenation, dehydrogenation, and precise analytical quantification. The trustworthiness of the results hinges on a robust and reproducible experimental design.
Part A: Protocol for Hydrogenation of Dibenzofuran
The objective is the complete catalytic saturation of the aromatic rings in dibenzofuran to form this compound. The choice of catalyst and reaction conditions is critical to achieving high conversion and selectivity, minimizing unwanted side reactions.
Materials & Equipment:
-
Reactant: Dibenzofuran (DBF)
-
Catalyst: 5 wt% Ruthenium on Alumina (Ru/Al₂O₃) or 5 wt% Palladium on Carbon (Pd/C)[5][6]
-
Solvent (optional): Decahydronaphthalene (Decalin)[6]
-
Gases: High-purity Hydrogen (H₂) and Nitrogen (N₂)
-
Apparatus: High-pressure stainless-steel autoclave reactor (e.g., 100 mL capacity) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple; heating mantle.[6][7]
Step-by-Step Protocol:
-
Catalyst Loading: Weigh and add the desired amount of catalyst (e.g., 1-2 wt% relative to DBF) and a magnetic stir bar into the autoclave reactor.
-
Reactant Addition: Add a precisely weighed amount of dibenzofuran and, if used, the solvent into the reactor.
-
Reactor Assembly: Securely seal the reactor according to the manufacturer's instructions. Place it in the heating mantle on a magnetic stirrer.
-
System Purge: To ensure an inert atmosphere, purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this process 3-5 times to remove all air.[7]
-
Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 40-60 bar).[5][6] The initial pressure is chosen to ensure sufficient hydrogen is present for the reaction to proceed to completion.
-
Reaction Execution: Begin stirring (e.g., 500-1000 rpm) and heat the reactor to the desired temperature (e.g., 150-170 °C).[6] Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates hydrogen consumption.
-
Reaction Completion & Cooldown: After the planned reaction time (e.g., 3-5 hours), or once the pressure stabilizes, turn off the heating and allow the reactor to cool to room temperature.
-
Depressurization & Product Recovery: Carefully vent the excess hydrogen in a well-ventilated fume hood. Open the reactor and recover the liquid product mixture.
-
Workup: Separate the catalyst from the liquid product via filtration. The resulting liquid is the hydrogen-rich LOHC (H12-DBF), which can then be purified or directly used for dehydrogenation experiments.
Part B: Protocol for Dehydrogenation of this compound
This procedure aims to release the stored hydrogen from H12-DBF in a controlled manner. The key is to achieve a high hydrogen yield at the lowest possible temperature while maintaining catalyst stability.
Materials & Equipment:
-
Reactant: this compound (H12-DBF) from Part A.
-
Catalyst: 5 wt% Platinum on Alumina (Pt/Al₂O₃) or 5 wt% Palladium on Carbon (Pd/C).[8][9]
-
Gases: High-purity Argon (Ar) or Nitrogen (N₂)
-
Apparatus: A fixed-bed or batch reactor placed inside a tube furnace, mass flow controllers for inert gas, a condenser to trap any vaporized LOHC, and a gas collection/analysis system (e.g., gas bag connected to a Gas Chromatograph).
Step-by-Step Protocol:
-
Catalyst Loading: Load a known quantity of the dehydrogenation catalyst into the reactor.
-
System Assembly & Purge: Assemble the reaction setup and purge the entire system with an inert gas (e.g., Argon) for 20-30 minutes to remove any residual air.
-
Reactant Introduction: Introduce a precise amount of H12-DBF into the reactor.
-
Reaction Execution: While maintaining a slow, constant flow of inert gas, heat the reactor to the target dehydrogenation temperature (typically 250-320 °C).[10]
-
Hydrogen Collection & Measurement: The gas stream exiting the reactor (a mixture of inert gas and released hydrogen) is passed through a condenser to trap any LOHC vapors before being collected. The total volume of gas released can be measured, and samples are taken periodically for analysis.
-
Reaction Completion & Cooldown: Once hydrogen release ceases, cool the system down to room temperature under the inert gas flow.
-
Product Recovery: Collect the liquid residue (the hydrogen-lean LOHC) from the reactor for analysis.
Part C: Analytical Quantification Methods
Accurate analysis is crucial for determining the efficiency of the LOHC system.
-
Gas Chromatography (GC): This is a primary tool for two purposes. First, it quantifies the composition of the liquid phase, separating and measuring the concentrations of the fully hydrogenated (H12-DBF), fully dehydrogenated (DBF), and any partially hydrogenated intermediates or byproducts.[11][12] Second, a GC equipped with a Thermal Conductivity Detector (TCD) is used to measure the concentration of hydrogen in the released gas stream, allowing for precise calculation of the hydrogen yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to determine the degree of hydrogenation.[12] By integrating the signals from aromatic protons/carbons (present in DBF) and aliphatic protons/carbons (present in H12-DBF), one can calculate the conversion percentage with high accuracy.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique is invaluable for identifying the chemical structures of unknown byproducts that may form during cycling, which is critical for understanding catalyst deactivation and LOHC degradation mechanisms.[11]
Comparative Analysis of LOHC Systems
This compound's performance should be benchmarked against other well-studied LOHC systems. Dibenzyltoluene (DBT) is one of the most commercially advanced LOHCs, while N-ethylcarbazole (NEC) is noted for its favorable reaction conditions.[8][13]
| Feature | This compound (H12-DBF) | Perhydro-dibenzyltoluene (H18-DBT) | Dodecahydro-N-ethylcarbazole (H12-NEC) |
| Hydrogen-Lean Form | Dibenzofuran (DBF) | Dibenzyltoluene (DBT) | N-ethylcarbazole (NEC) |
| Gravimetric H₂ Capacity | ~6.6 wt% | ~6.2 wt%[10][14] | ~5.8 wt%[15] |
| Volumetric H₂ Capacity | ~67 kg H₂/m³ | ~54 kg H₂/m³[10] | ~62 kg H₂/m³ |
| Typical Hydrogenation | Catalyst: Ru or Pd-based[5][6]Temp: 150-180 °CPressure: 40-60 bar | Catalyst: Ni or Ru-based[9]Temp: >80 °CPressure: 10-50 bar[9] | Catalyst: Ru or Pd-based[5][16]Temp: 120-170 °C[5][6]Pressure: 40-60 bar[5][16] |
| Typical Dehydrogenation | Catalyst: Pt or Pd-basedTemp: 280-350 °C | Catalyst: Pt-based[9]Temp: 250-320 °C[10] | Catalyst: Pd-based[6][16]Temp: 180-220 °C |
| Advantages | High gravimetric capacity. | High thermal stability, non-toxic, commercially available as a heat transfer fluid.[8][14] | Lower dehydrogenation temperature reduces energy input.[13] |
| Disadvantages/Challenges | Higher dehydrogenation temperature required. | Lower gravimetric capacity compared to DBF. Dehydrogenation can produce byproducts.[10][14] | Solid at room temperature (melts ~70°C), which can complicate handling. |
Conclusion
Validating the hydrogen storage capacity of this compound requires a systematic approach grounded in precise experimental execution and rigorous analytical chemistry. While H12-DBF exhibits a promisingly high gravimetric hydrogen capacity, its performance, particularly the energy required for hydrogen release, must be carefully weighed against established alternatives like H18-DBT and emerging options such as H12-NEC. The protocols and comparative data provided in this guide serve as a foundational framework for researchers to conduct objective, high-integrity evaluations of this and other novel LOHC systems. The long-term viability of any LOHC will ultimately depend on a balance of storage capacity, energy efficiency of the charge/discharge cycle, catalyst cost and longevity, and overall system stability over many cycles.[11][14]
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A Comparative Guide to Catalysts for Dodecahydrodibenzofuran Dehydrogenation: A Critical Evaluation for Hydrogen Storage Applications
Introduction: The transition to a hydrogen-based economy hinges on the development of safe and efficient hydrogen storage and transportation technologies. Liquid Organic Hydrogen Carriers (LOHCs) have emerged as a promising solution, offering high volumetric hydrogen densities and compatibility with existing liquid fuel infrastructure. Among various LOHC candidates, the dibenzofuran/dodecahydrodibenzofuran (DBF/H12-DBF) system is of significant interest due to its favorable hydrogen storage capacity (7.3 wt%) and thermal properties. The efficient release of hydrogen from dodecahydrodibenzofuran through catalytic dehydrogenation is a critical step in this cycle. This guide provides a comprehensive comparative analysis of various catalysts for the dehydrogenation of this compound, offering researchers, scientists, and drug development professionals a critical evaluation of catalyst performance based on available experimental data.
The Crucial Role of Catalysis in this compound Dehydrogenation
The dehydrogenation of this compound is an endothermic process that requires a catalyst to proceed at practical rates and temperatures. The choice of catalyst profoundly influences the reaction's efficiency, selectivity towards the desired product (dibenzofuran), and overall economic viability. An ideal catalyst should exhibit high activity, long-term stability, and high selectivity to minimize the formation of unwanted byproducts. This guide will delve into the performance of noble metal-based catalysts, which are the most studied for this application.
Comparative Analysis of Catalyst Performance
The most extensively investigated catalysts for the dehydrogenation of LOHCs, including this compound, are based on noble metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), and iridium (Ir), typically supported on high-surface-area materials like activated carbon, alumina (Al₂O₃), or silica (SiO₂).[1]
Platinum-Based Catalysts (Pt)
Platinum-based catalysts, particularly platinum on carbon (Pt/C), are widely recognized for their high activity in dehydrogenation reactions.[2] For the dehydrogenation of cyclic hydrocarbons, platinum catalysts have demonstrated superior performance in breaking C-H bonds.[2]
Key Performance Characteristics:
-
Activity: Pt catalysts generally exhibit high turnover frequencies (TOFs) for the dehydrogenation of cycloalkanes. The activity is influenced by factors such as metal dispersion, particle size, and the nature of the support material.[3]
-
Selectivity: A critical aspect of catalyst performance is the selectivity towards the fully dehydrogenated product, dibenzofuran, while minimizing side reactions like cracking or isomerization. The selectivity of Pt catalysts can be tuned by modifying the support or by the addition of a second metal to form a bimetallic catalyst.[4]
-
Stability: Catalyst deactivation due to coking (carbon deposition) and sintering of metal nanoparticles at high reaction temperatures is a major challenge. The support material plays a crucial role in the stability of Pt catalysts.
Palladium-Based Catalysts (Pd)
Palladium-based catalysts are another class of highly effective catalysts for dehydrogenation reactions.[1][5] They are often compared with platinum catalysts for their performance in hydrogen release from LOHCs.
Key Performance Characteristics:
-
Activity: Pd/C catalysts have shown excellent performance in the dehydrogenation of various LOHCs, including nitrogen-containing heterocycles like dodecahydro-N-ethylcarbazole, achieving high conversion rates at relatively moderate temperatures.[1] The catalytic activity is dependent on the palladium particle size and the properties of the support.[1]
-
Selectivity: Palladium catalysts can exhibit high selectivity towards the desired aromatic product. For instance, in the hydrodeoxygenation of benzofuran, a related reaction, Pd catalysts showed high selectivity.[6]
-
Stability: Similar to platinum, palladium catalysts are also susceptible to deactivation. The choice of support material significantly impacts their long-term stability. For example, Pd/Al₂O₃ has been noted for its excellent stability in the dehydrogenation of dodecahydro-N-ethylcarbazole.[1]
Ruthenium-Based Catalysts (Ru)
Ruthenium-based catalysts have been explored as a potentially more cost-effective alternative to platinum and palladium.
Key Performance Characteristics:
-
Activity: While generally exhibiting lower activity than Pt and Pd for the dehydrogenation of some LOHCs, ruthenium catalysts can be effective for the hydrogenation of aromatic rings.[7] Their performance in the dehydrogenation of this compound is an area of active research.
-
Selectivity: Ruthenium catalysts have been shown to be efficient in the formation of completely deoxygenated products in the hydrodeoxygenation of dibenzofuran, suggesting their potential for selective C-O bond cleavage.[7]
-
Stability: The stability of ruthenium catalysts is a key consideration, with research focusing on the development of robust support materials to prevent deactivation.
Iridium-Based Catalysts (Ir)
Iridium-based catalysts are also being investigated for LOHC dehydrogenation, often in the form of pincer complexes for homogeneous catalysis or as supported nanoparticles for heterogeneous catalysis.
Key Performance Characteristics:
-
Activity: Iridium pincer complexes have demonstrated high activity in the dehydrogenation of other LOHCs, particularly in continuous flow reactors.[8]
-
Selectivity: The selectivity of iridium catalysts can be tuned by modifying the ligand structure in homogeneous systems or the support in heterogeneous systems.
-
Stability: The stability of iridium catalysts, especially under the demanding conditions of dehydrogenation, is a critical factor for their practical application.
Quantitative Performance Comparison
Due to the limited availability of direct comparative studies on this compound dehydrogenation, the following table presents a generalized comparison based on data from related LOHC systems and hydrodeoxygenation studies of dibenzofuran. It is important to note that these values are indicative and can vary significantly based on the specific catalyst preparation method, support material, and reaction conditions.
| Catalyst System | Typical Support | Operating Temperature (°C) | Conversion (%) | Selectivity to Aromatic Product (%) | Key Strengths | Key Challenges |
| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | 250 - 350 | High | High | High intrinsic activity | Cost, Sintering at high temperatures |
| Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | 200 - 300 | High | High | High activity at lower temperatures | Cost, Susceptible to poisoning |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | 250 - 400 | Moderate to High | Moderate to High | Lower cost than Pt and Pd | Generally lower activity than Pt and Pd |
| Iridium (Ir) | Silica (SiO₂), Alumina (Al₂O₃) | 200 - 350 | Moderate to High | High | High activity in specific systems | Cost, Stability can be an issue |
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of catalyst performance. Below is a generalized methodology for screening catalysts for this compound dehydrogenation.
Catalyst Preparation (Example: Impregnation Method for Pt/C)
-
Support Pre-treatment: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed water.
-
Impregnation: Dissolve a calculated amount of a platinum precursor (e.g., hexachloroplatinic acid, H₂PtCl₆) in a suitable solvent (e.g., deionized water or ethanol). Add the solution to the dried carbon support dropwise with constant stirring to ensure uniform distribution.
-
Drying: Dry the impregnated support at 80-100°C overnight to remove the solvent.
-
Reduction: Reduce the platinum precursor to its metallic state by heating the dried material under a flow of hydrogen gas (e.g., 5% H₂ in Argon) at a specific temperature (e.g., 300-400°C) for several hours.
-
Passivation: After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., Argon or Nitrogen) to prevent rapid oxidation of the active metal sites upon exposure to air.
Catalytic Dehydrogenation Experiment
-
Reactor Setup: The dehydrogenation reaction is typically carried out in a fixed-bed continuous flow reactor or a batch reactor. For a fixed-bed reactor, a known amount of the catalyst is packed into a stainless-steel tube.
-
Reaction Conditions:
-
Load the this compound into a feed vessel.
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C) under an inert gas flow.
-
Introduce the this compound into the reactor at a specific flow rate using a high-pressure liquid chromatography (HPLC) pump.
-
Maintain the desired reaction pressure using a back-pressure regulator.
-
-
Product Analysis:
-
The gaseous products (primarily hydrogen) are passed through a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for quantification.
-
The liquid products are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the conversion of this compound and the selectivity to dibenzofuran and any byproducts.
-
Mechanistic Insights and Causality
The dehydrogenation of this compound over a metal catalyst is a complex process involving multiple elementary steps. Understanding the reaction mechanism is key to rationally designing more efficient catalysts.
General Reaction Pathway
The dehydrogenation of this compound to dibenzofuran is a stepwise process involving the sequential removal of hydrogen molecules. The reaction proceeds through partially dehydrogenated intermediates.
Caption: Generalized reaction pathway for the dehydrogenation of this compound.
The catalytic cycle on a metal surface can be broadly described by the following steps:
-
Adsorption: The this compound molecule adsorbs onto the active sites of the metal catalyst.
-
C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds in the adsorbed molecule.
-
Hydrogen Recombination and Desorption: The resulting hydrogen atoms on the catalyst surface recombine to form H₂ molecules, which then desorb into the gas phase.
-
Product Desorption: The dehydrogenated product, dibenzofuran, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Experimental workflow for catalyst screening in this compound dehydrogenation.
Conclusion and Future Outlook
The catalytic dehydrogenation of this compound is a critical technology for advancing hydrogen storage based on LOHCs. While platinum and palladium-based catalysts have demonstrated high activity and selectivity, their high cost remains a significant barrier to large-scale implementation. Future research should focus on the development of lower-cost, highly active, and stable catalysts. This includes exploring non-noble metal catalysts, bimetallic formulations to enhance performance and reduce cost, and novel support materials that can improve catalyst stability and prevent deactivation. A deeper understanding of the reaction mechanism at the molecular level through advanced characterization techniques and computational modeling will be instrumental in the rational design of next-generation catalysts for efficient hydrogen release from this compound.
References
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- Bai, Y., et al. "Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports." Environmental Science and Pollution Research, vol. 27, no. 29, 2020, pp. 36172-36185.
- Liu, W., et al. "Subsurface catalysis-mediated selectivity of dehydrogenation reaction." Science Advances, vol. 4, no. 8, 2018, eaar5418.
- Wang, H., et al. "Hydrodeoxygenation of dibenzofuran over SBA-15 supported Pt, Pd, and Ru catalysts." Digital Commons @ Michigan Tech, 2013.
- Wang, C., et al. "The dehydrogenation performance of different palladium... | Download Scientific Diagram.
- Request PDF.
- Yang, M., et al. "Hydrogen production from the catalytic dehydrogenation of dodecahydro-N-ethylcarbazole: effect of Pd precursor on the catalytic performance of Pd/C catalysts." Environmental Science and Pollution Research, vol. 28, no. 43, 2021, pp. 61623-61635.
- Li, M., et al. "Alumina-supported highly dispersed platinum–copper nanocatalyst with good dehydrogenation performance for perhydromonobenzyltoluene as a hydrogen carrier." RSC Advances, vol. 12, no. 16, 2022, pp. 9957-9966.
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A Comparative Guide to the Purity Analysis of Dodecahydrodibenzofuran by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. Dodecahydrodibenzofuran, a saturated heterocyclic ether with a range of applications, presents a common analytical challenge: how to best determine its purity and profile potential process-related impurities. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity analysis of this compound. As Senior Application Scientists, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method development and validation.
The Analytical Challenge: this compound and its Potential Impurities
This compound is typically synthesized via the catalytic hydrogenation of dibenzofuran. This process, while generally efficient, can lead to a profile of impurities that includes the starting material, dibenzofuran, as well as partially hydrogenated intermediates. The structural similarity of these compounds, coupled with the fact that this compound itself is a mixture of isomers, necessitates analytical methods with high resolving power and specificity.
A critical consideration for method development is the difference in the spectroscopic properties between the analyte and its primary potential impurity. Dibenzofuran possesses a conjugated aromatic system, making it strongly UV-active. In contrast, the fully saturated this compound lacks a significant UV chromophore, rendering its detection by UV-based HPLC methods challenging for the purpose of direct quantification, but ideal for impurity detection.
High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Impurity Profiling
HPLC is a cornerstone of purity analysis due to its exceptional separating power. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.[1] In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, causing more non-polar compounds to be retained longer.[1][2]
Causality in HPLC Method Design
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of this compound from its potential impurities.
-
Column Chemistry: A C18 column is selected for its strong hydrophobic interactions with the non-polar analyte and its impurities, providing the necessary retention and resolution.[2]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is employed. The gradient starts with a higher proportion of water to retain the non-polar compounds and gradually increases the organic solvent concentration to elute them in order of increasing hydrophobicity. This is crucial for separating the various isomers of this compound and distinguishing them from any partially hydrogenated intermediates and the more polar starting material, dibenzofuran.
-
Detection: This is the most critical consideration for this compound analysis.
-
UV Detection: While not suitable for quantifying the saturated this compound, a UV detector set at a wavelength where dibenzofuran has high absorbance (e.g., around 254 nm) is an excellent tool for detecting and quantifying this key impurity.
-
Universal Detection: To quantify the main component and other non-UV-active impurities, a universal detector is necessary. Options include:
-
Refractive Index (RI) Detection: RI detectors are sensitive to changes in the refractive index of the mobile phase as the analyte elutes.[3][4] They are universal but can be sensitive to temperature and are not compatible with gradient elution.[4]
-
Mass Spectrometry (MS) Detection: LC-MS provides both quantification and structural information, making it a powerful tool for identifying unknown impurities.[5]
-
-
Experimental Protocol: HPLC-UV/RI Analysis
This protocol outlines a dual-detector approach to capture both UV-active impurities and the main, non-UV-active component.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, UV detector, and RI detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (for dibenzofuran) |
| RI Detection | Internal Temperature: 35 °C |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 5 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (50:50 water:acetonitrile) to a working concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[1] This allows for the direct, absolute quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[6]
The Rationale Behind qNMR Experimental Design
The success of a qNMR experiment hinges on careful planning and execution to ensure accurate and precise results.
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is essential. For the non-polar this compound, deuterated chloroform (CDCl₃) is an excellent choice due to its solubilizing properties and the presence of a residual proton signal that can be used for chemical shift referencing.[7]
-
Internal Standard Selection: An ideal internal standard should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.
-
Possess a simple ¹H NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals.
-
Be accurately weighable. For this compound in CDCl₃, a suitable internal standard is 1,4-dinitrobenzene. It has a simple singlet in the aromatic region (around 8.4 ppm), far from the expected aliphatic signals of this compound.
-
-
Signal Selection for Quantification: A well-resolved signal in the ¹H NMR spectrum of this compound, free from overlap with other signals, must be chosen for integration. The aliphatic protons of the this compound skeleton are expected to resonate in the upfield region (approximately 1-4 ppm).
-
Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up to allow for full relaxation of all protons of interest between scans. This typically requires a longer relaxation delay (D1) than in routine qualitative NMR.
Experimental Protocol: ¹H-qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a high-precision probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (D1) | 30 s (should be at least 5 times the longest T1 of the signals being integrated) |
| Number of Scans | 16 (or more to achieve a signal-to-noise ratio >250:1 for the signals of interest) |
| Spectral Width | -2 to 12 ppm |
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the selected, well-resolved signal of this compound and the singlet of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Puritysample (%) = ( Isample / Istd ) * ( Nstd / Nsample ) * ( Msample / Mstd ) * ( mstd / msample ) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Visualizing the Workflow
Caption: Workflow for the purity analysis of this compound.
Comparison of HPLC and qNMR for Purity Analysis
The choice between HPLC and qNMR, or their complementary use, depends on the specific analytical goals.
| Feature | HPLC (with UV/RI or MS) | qNMR |
| Principle | Separation based on physicochemical interactions. | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1] |
| Quantification | Relative (requires a reference standard of the analyte for calibration). | Absolute (requires a certified internal standard of a different compound).[6] |
| Selectivity | High separation power for isomers and closely related compounds. | High structural resolution, but can be limited by signal overlap in complex mixtures. |
| Sensitivity | Generally higher, especially with MS detection. Can detect trace impurities. | Lower sensitivity, typically requiring milligram quantities of sample. |
| Impurity Profiling | Excellent for separating and detecting a wide range of impurities. | Can identify and quantify impurities if their signals are resolved and their structures are known. |
| Analysis Time | Longer per sample due to chromatographic run times. | Faster per sample for data acquisition, but sample preparation requires precision. |
| Method Validation | Well-established guidelines (e.g., ICH Q2(R1)) for validation of chromatographic methods.[8] | Requires careful validation of parameters like linearity, precision, and accuracy. |
| Limitations | Requires a suitable detector for non-chromophoric analytes. | Signal overlap can be a significant challenge. Requires a high-purity, certified internal standard. |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For the comprehensive purity analysis of this compound, a synergistic approach leveraging the strengths of both HPLC and qNMR is recommended.
-
HPLC with UV and a universal detector (RI or MS) should be employed for impurity profiling . This allows for the sensitive detection of the key UV-active impurity, dibenzofuran, and the separation and detection of other process-related impurities and isomers.
-
qNMR should be utilized as an orthogonal method for the absolute purity assignment of the main this compound component. This provides a highly accurate and precise purity value that is independent of the response factor of the analyte.
By integrating these two powerful techniques, researchers, scientists, and drug development professionals can build a robust, self-validating analytical workflow. This dual-pronged strategy not only ensures the quality and consistency of this compound but also stands up to the rigorous scrutiny of regulatory bodies, ultimately safeguarding the integrity of the final product.
References
- Beyer, T., Diehl, B., & Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Bioanalytical Reviews, 2(1-4), 1-22.
- BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
- BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07].
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]
- Dias, H. J., et al. (2020). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(11), e4642.
- Dolan, J. W. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 796-802.
-
Frontiers in Chemistry. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Retrieved from [Link]
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Nanalysis. (2021). Deuterated Solvents. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
PubMed. (2020). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
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ResearchGate. (2021). Residual Solvent Signal of CDCl 3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Retrieved from [Link]
-
Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]
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Technology Networks. (n.d.). Refractive Index Detector Kits for HPLC. Retrieved from [Link]
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Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dodecahydrodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the proper disposal of dodecahydrodibenzofuran. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, offering a causal understanding of the procedures to foster a culture of safety and responsibility within your laboratory.
Understanding the Chemical Profile and Associated Hazards of this compound
This compound is a saturated heterocyclic ether. Its chemical and physical properties necessitate careful handling and disposal.
Key Hazards:
-
Combustibility: this compound is a combustible liquid. Vapors can form flammable mixtures with air, particularly upon heating.
-
Peroxide Formation: Like many ethers, this compound is susceptible to the formation of unstable and potentially explosive peroxides upon exposure to air and light.[1][2][3][4] This risk increases over time and with concentration, such as through evaporation.[1][2] The friction from opening a container with crystallized peroxides around the cap can be sufficient to cause detonation.[4]
| Property | Value | Source |
| CAS Number | 13054-98-3 | TCI, Chem-Impex |
| Molecular Formula | C₁₂H₂₀O | TCI, Chem-Impex |
| Appearance | Colorless to almost colorless clear liquid | TCI, Chem-Impex |
| Boiling Point | 259 °C | TCI |
| Flash Point | 84 °C (183.2 °F) | TCI |
| GHS Hazard Statement | H227: Combustible liquid | TCI |
Regulatory Framework: EPA Hazardous Waste Classification
Proper disposal is not only a matter of safety but also of regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Based on its properties, this compound waste would be classified as follows:
-
Ignitable Waste (D001): As a liquid with a flashpoint below 140°F (60°C), it meets the criteria for an ignitable hazardous waste.[7][8][9][10]
-
Spent Solvent Waste (F003 or F005): If used as a solvent, it would likely be categorized as a spent non-halogenated solvent.[9][11][12][13] The specific code depends on the solvent mixture.
Every laboratory generating hazardous waste must have an EPA identification number.[6]
Procedural Guide for the Disposal of this compound
This step-by-step guide ensures the safe and compliant disposal of this compound waste.
Immediate Waste Segregation and Containerization
Proper segregation at the point of generation is the cornerstone of safe laboratory waste management.
Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[14][15] Do not use metal containers for acids or bases, and avoid glass for hydrofluoric acid.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date when the first drop of waste is added.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][14][15] The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[16]
The Critical Importance of Managing Peroxide Formation
The potential for peroxide formation in ethers cannot be overstated.
Protocol:
-
Date All Containers: Upon receipt and upon opening, all containers of this compound must be dated.[4]
-
Storage Limits: Unopened containers should be discarded after one year.[4] Opened containers should be discarded within six months.[4]
-
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystallization around the cap or the presence of a precipitate.[1][4] If crystals are observed, do not touch or attempt to open the container. Immediately contact your institution's Environmental Health and Safety (EH&S) office.[4]
-
Peroxide Testing: For containers approaching their disposal date, or before any distillation or concentration procedure, test for the presence of peroxides using peroxide test strips.[3]
-
< 100 ppm: The material can be handled normally.
-
> 100 ppm: Contact your EH&S office for guidance on safe disposal.[2] Do not attempt to dispose of it as routine hazardous waste.
-
Final Disposal Procedures
-
Container Fullness: Fill waste containers to no more than 90% capacity to allow for vapor expansion.[5]
-
Requesting Pickup: Once the waste container is full or has reached its storage time limit, arrange for its removal by your institution's licensed hazardous waste disposal service.[6]
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.
Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound waste.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area by opening sashes in a chemical fume hood.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Containment: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.
Conclusion: Fostering a Proactive Safety Culture
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its chemical properties, associated hazards, and the relevant regulatory landscape. By implementing these procedures, laboratories can ensure a safe working environment, maintain compliance, and minimize their environmental impact. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Continuous training and a proactive approach to safety are paramount in the responsible management of all laboratory chemicals.
References
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. [Link]
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University of Washington Environmental Health & Safety. (2022, August 11). EH&S Guidelines for Peroxide Forming Chemicals. [Link]
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Alfred University. EPA Hazardous Waste Codes. [Link]
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Western Sydney University. Ethers and peroxide forming compounds. [Link]
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National Institutes of Health. DS Fact Sheet on Managing Peroxide Formers in the Lab. [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
University of California, Berkeley Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs). [Link]
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University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals. [Link]
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Ohio Environmental Protection Agency. Waste Codes. [Link]
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Environmental Marketing Services. (2021, June 2). RCRA Hazardous Waste Lists: D, U, K & F Defined. [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Chem Service. (2015, April 13). Safety Data Sheet - Dibenzofuran. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dodecahydrodibenzofuran
This guide provides essential safety protocols and logistical information for the handling and disposal of Dodecahydrodibenzofuran (CAS 13054-98-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This compound is a combustible liquid whose toxicological properties have not been fully investigated.[1][2] This lack of comprehensive data necessitates a conservative and rigorous approach to safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment and Core Principles
This compound is a colorless to pale yellow liquid with a high boiling point and a flash point of 84°C, classifying it as a combustible liquid.[1][3] While specific toxicity data is limited, safety data indicates potential risks if inhaled or ingested.[3] General principles of chemical safety, therefore, demand that we treat it as a potentially hazardous substance, minimizing all routes of exposure—dermal, inhalation, and ingestion.
The core principle of our approach is "As Low As Reasonably Achievable" (ALARA) regarding exposure. Every operational step described below is designed to meet this standard.
| Property | Value | Source |
| CAS Number | 13054-98-3 | [4] |
| Molecular Formula | C12H20O | [4] |
| Appearance | Colorless to Almost Colorless Liquid | [1][3] |
| Boiling Point | 259 °C | [1][4] |
| Flash Point | 84 °C | [1] |
| Primary Hazards | Combustible Liquid (H227) | [1] |
The Essential PPE Ensemble: A Multi-Barrier System
The selection of Personal Protective Equipment (PPE) is your primary defense against direct chemical contact. For this compound, a multi-barrier approach is crucial.
Hand Protection: The First Line of Defense
Requirement: Double-gloving with chemical-resistant gloves.
Causality: Your hands are the most likely part of your body to come into direct contact with the chemical. A single glove can fail through punctures, tears, or permeation. Double-gloving provides a critical backup layer.[5] The outer glove bears the primary contamination, while the inner glove protects your skin in case of a breach.
-
Inner Glove: A standard nitrile glove provides good dexterity and splash protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the nitrile glove, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Protocol: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[6] Always wash your hands thoroughly with soap and water after removing gloves.[6]
Eye and Face Protection: Shielding Against Splashes and Vapors
Requirement: Chemical splash goggles are mandatory. A face shield is required when handling larger volumes (>1L) or when there is a significant splash risk.[5][6]
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes.[6] Chemical splash goggles form a protective seal. A face shield adds another layer of protection for the entire face, which is critical during bulk transfers or when reacting the chemical under pressure.[5]
Body Protection: Preventing Dermal Absorption
Requirement: A flame-resistant laboratory coat worn over personal clothing.
Causality: this compound is a combustible liquid. A flame-resistant (FR) lab coat provides a crucial layer of protection in the event of a fire.[1] The coat also prevents incidental skin contact from minor drips and spills. Ensure the lab coat is fully buttoned with sleeves rolled down.
Respiratory Protection: An Exposure-Dependent Necessity
Requirement: Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or vapors (e.g., heating, sonicating, or in case of a large spill), a respirator is necessary.[7]
Causality: While the vapor pressure is low, heating the substance or creating aerosols can significantly increase the concentration of airborne contaminants.
-
Recommended Respirator: An air-purifying respirator (APR) with an organic vapor (OV) cartridge is appropriate for most scenarios involving aerosol or vapor generation.[8]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards.[6]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following protocols are designed to be self-validating, minimizing the chance of error and exposure.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Evacuate (If Necessary): For large spills (>1L) or spills in poorly ventilated areas, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: Before cleaning a small spill, don your full PPE ensemble, including respiratory protection (APR with OV cartridge).
-
Contain the Spill: Use an absorbent material (e.g., vermiculite or a chemical spill kit) to dike and absorb the liquid. Do not use combustible materials like paper towels.
-
Clean-Up: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a soap and water solution.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[9]
Waste Disposal Workflow
All materials contaminated with this compound must be treated as hazardous chemical waste.[1][10] Never dispose of this chemical down the drain.[11]
Caption: Hazardous Waste Disposal Workflow.
Emergency First Aid
Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell or if respiratory symptoms occur, call a POISON CENTER or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[7][10]
This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.
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Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
